molecular formula C7H8N2O3 B1593435 2-Methoxy-5-methyl-3-nitropyridine CAS No. 33252-62-9

2-Methoxy-5-methyl-3-nitropyridine

Cat. No.: B1593435
CAS No.: 33252-62-9
M. Wt: 168.15 g/mol
InChI Key: QCQICELALGZQRL-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-5-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-3-6(9(10)11)7(12-2)8-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQICELALGZQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650380
Record name 2-Methoxy-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33252-62-9
Record name 2-Methoxy-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and properties of 2-Methoxy-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Properties of 2-Methoxy-5-methyl-3-nitropyridine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

In the landscape of modern medicinal and agricultural chemistry, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. Among the vast array of substituted pyridines, this compound (CAS No: 33252-62-9) emerges as a particularly valuable intermediate. Its strategic placement of methoxy, methyl, and nitro groups offers a unique combination of electronic properties and reactive sites, making it a versatile building block for complex molecular architectures.

This guide provides an in-depth exploration of the synthesis, properties, and reactivity of this compound. It is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound, from foundational synthesis principles to practical application insights. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions but a self-validating system grounded in established chemical principles.

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is not a direct, single-step process but rather a strategic sequence of reactions designed to install the required functional groups with high regioselectivity. The most common and reliable pathway involves the construction of a substituted pyridine core, followed by functional group interconversions. The overall workflow proceeds through the formation of a hydroxylated nitropyridine, subsequent chlorination, and a final nucleophilic aromatic substitution (SNAr) to introduce the methoxy group.

A 2-Amino-5-methylpyridine B 2-Hydroxy-5-methyl-3-nitropyridine A->B  Nitration & Hydrolysis (H₂SO₄, HNO₃, NaNO₂) C 2-Chloro-5-methyl-3-nitropyridine B->C  Chlorination (SOCl₂ or POCl₃) D This compound C->D  Methoxylation (NaOCH₃, CH₃OH)

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine

The initial step focuses on creating the 5-methyl-3-nitropyridine scaffold with a hydroxyl group at the 2-position, which will later serve as a leaving group. A robust method starts from 2-amino-5-methylpyridine.

Causality and Expertise: Direct nitration of 2-hydroxy-5-methylpyridine can be problematic, often leading to a mixture of isomers and potential oxidation. A more controlled approach involves the nitration of 2-amino-5-methylpyridine. The amino group is a powerful activating group, but its reaction with mixed acid can be complex. The subsequent diazotization of the resulting aminonitropyridine followed by hydrolysis provides a clean conversion to the desired 2-hydroxy derivative.[1][2] A one-pot method combining nitration and diazotization has been developed to improve efficiency and reduce waste.[2]

Experimental Protocol: Nitration and Diazotization-Hydrolysis
  • Nitration:

    • In a flask equipped with a stirrer and thermometer, cautiously add 2-amino-5-methylpyridine (1.0 mol) in portions to concentrated sulfuric acid (8.0-10.0 mol) while maintaining the temperature between 10-20°C with an ice bath.

    • Once dissolution is complete, add concentrated nitric acid (0.9-1.0 mol) dropwise, ensuring the temperature does not exceed 50°C.

    • After the addition, stir the mixture at 40-50°C for several hours until TLC analysis indicates the complete consumption of the starting material.[2]

  • Diazotization and Hydrolysis:

    • Cool the reaction mixture and pour it onto crushed ice to quench the reaction.

    • Cool the resulting solution to 0-10°C and add a solution of sodium nitrite (NaNO₂) in water dropwise to perform the diazotization.

    • The diazonium salt is unstable and will hydrolyze in the aqueous acidic medium to form 2-hydroxy-5-methyl-3-nitropyridine.

    • Adjust the pH of the solution with aqueous ammonia to precipitate the product.[1]

    • Collect the precipitate by filtration, wash thoroughly with cold water, and dry. Recrystallization from hot water can be performed for further purification.[1]

Step 2: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

The hydroxyl group of the pyridine ring is a poor leaving group for SNAr reactions. Therefore, it must be converted into a more reactive group, typically a halogen. Chlorination using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is highly effective.

Causality and Expertise: Thionyl chloride is often preferred for this transformation. The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.[3] It is critical to perform this reaction under anhydrous conditions to prevent the hydrolysis of the chlorinating agent and the product.[3]

Experimental Protocol: Chlorination
  • To a flask containing 2-hydroxy-5-methyl-3-nitropyridine (1.0 mol), add thionyl chloride (3.0-5.0 mol) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMF.

  • Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress by TLC.

  • After completion, carefully remove the excess thionyl chloride by distillation under reduced pressure.[3]

  • Cautiously add the residue to ice water and extract the product with a suitable organic solvent, such as dichloromethane.[3]

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2-chloro-5-methyl-3-nitropyridine.[3]

  • The crude product can be purified by recrystallization from a hexane/dichloromethane mixture.[3]

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 3-position activates the chloro group at the 2-position, making it susceptible to displacement by nucleophiles like the methoxide ion.

Causality and Expertise: The reaction is typically carried out using sodium methoxide in methanol. Sodium methoxide provides a high concentration of the nucleophilic methoxide ion, and methanol serves as an excellent solvent for the reactants. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to form the final product and a chloride ion. The reaction is generally clean and high-yielding.[4][5]

Experimental Protocol: Methoxylation
  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 mol) in absolute methanol under an inert atmosphere at 0°C.

  • To this stirred solution, add a solution of 2-chloro-5-methyl-3-nitropyridine (1.0 mol) in absolute methanol dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until TLC indicates the reaction is complete.[4]

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Add water to the residue and adjust the pH to ~6-7 with HCl.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).[4]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound.[4] Further purification can be achieved by chromatography or recrystallization if necessary.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in further synthetic steps.

PropertyValueSource(s)
CAS Number 33252-62-9[6]
Molecular Formula C₇H₈N₂O₃[6][7]
Molecular Weight 168.15 g/mol [7]
Appearance Solid[7]
InChI Key QCQICELALGZQRL-UHFFFAOYSA-N[7]

Note: Experimental data such as melting point and specific solubility values are not consistently reported in the readily available literature and should be determined empirically for each synthesized batch.

Spectroscopic Characterization: Structural elucidation is confirmed using standard spectroscopic methods.

  • ¹H NMR: Expected signals would include a singlet for the methyl protons (~2.4 ppm), a singlet for the methoxy protons (~4.0 ppm), and two singlets or doublets for the aromatic protons on the pyridine ring.

  • ¹³C NMR: Will show seven distinct carbon signals corresponding to the molecular structure.

  • IR Spectroscopy: Key peaks would indicate the presence of the C-O-C ether linkage, the aromatic C=N and C=C bonds, and the characteristic strong asymmetric and symmetric stretches of the NO₂ group.

  • Mass Spectrometry: The molecular ion peak (M+) would confirm the molecular weight of 168.15.

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups.

A This compound B 3-Amino-2-methoxy-5-methylpyridine A->B  Reduction (e.g., H₂, Pd/C) C Complex Heterocyclic Scaffolds (e.g., Kinase Inhibitors) B->C  Further Derivatization (Amide coupling, Cyclization, etc.)

Caption: Key reaction pathway for derivatizing the title compound.

Reduction of the Nitro Group

The most significant reaction is the reduction of the nitro group to an amine. This transformation is a gateway to a vast array of derivatives.

  • Mechanism: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or chemical reduction with agents like tin(II) chloride (SnCl₂) in HCl are common methods.

  • Application: The resulting 3-amino-2-methoxy-5-methylpyridine is a key building block. The newly formed amino group can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. Substituted aminopyridines are prevalent in pharmaceuticals, acting as crucial components in molecules designed as kinase inhibitors, anti-infective agents, and other therapeutics.[8][9]

Role in Pharmaceutical and Agrochemical Synthesis

The structure of this compound makes it an attractive starting material for:

  • Pharmaceutical Intermediates: It serves as a precursor for active pharmaceutical ingredients (APIs). The strategic placement of substituents allows for fine-tuning the electronic and steric properties of the final molecule, which is critical for optimizing drug-target interactions.[9][10]

  • Agrochemicals: Similar to pharmaceuticals, the pyridine core is important in developing modern pesticides and herbicides. This intermediate can be used to construct molecules that exhibit specific biological activity against agricultural pests or weeds.[9][11]

Safety, Handling, and Storage

As with all nitroaromatic compounds, proper safety protocols must be observed.

  • Hazards: Compounds of this class may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. They may also cause respiratory irritation.[12][13]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible substances.[14]

References

An In-depth Technical Guide to 2,4-Diamino-6-chloropyrimidine (CAS No. 156-83-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Clarifying the Chemical Identity

A notable point of clarification is the Chemical Abstracts Service (CAS) number for 2,4-Diamino-6-chloropyrimidine. While some sources have erroneously cited CAS number 33252-62-9, the correct and universally recognized CAS number for this compound is 156-83-2 . This guide will exclusively refer to the properties and experimental data associated with CAS No. 156-83-2.

Introduction: A Versatile Pyrimidine Intermediate

2,4-Diamino-6-chloropyrimidine is a halogenated heterocyclic organic compound that serves as a critical intermediate in the synthesis of a variety of biologically active molecules.[1] Its pyrimidine core, substituted with two amino groups and a reactive chlorine atom, makes it a valuable building block in medicinal chemistry and agrochemical research.[2] The primary application of this compound lies in its role as a key precursor in the industrial synthesis of Minoxidil, a well-known therapeutic agent for androgenetic alopecia.[3] Furthermore, its utility extends to the development of novel anti-tubercular agents and other pharmacologically relevant scaffolds.[4] This guide provides a comprehensive overview of the experimental data available for 2,4-Diamino-6-chloropyrimidine, focusing on its physicochemical properties, synthesis, analytical characterization, biological activity, and safe handling procedures.

Physicochemical Properties

2,4-Diamino-6-chloropyrimidine presents as a white to off-white or slightly yellow crystalline powder at ambient temperatures.[1] It is a stable compound under recommended storage conditions.[5] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₅ClN₄[6]
Molecular Weight 144.56 g/mol [6]
Appearance White to off-white/slightly yellow crystalline powder[1]
Melting Point 198-202 °C[1][7]
Boiling Point 438.3 ± 48.0 °C at 760 mmHg[1]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and methanol.[1]
Density 1.564 g/cm³[1]
pKa (Predicted) 3.66 ± 0.10[1]
Flash Point 218.9 °C[1]
Refractive Index 1.702[1]

Synthesis of 2,4-Diamino-6-chloropyrimidine

The most prevalent and industrially significant method for the synthesis of 2,4-Diamino-6-chloropyrimidine involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃) as the chlorinating agent.[4][5] This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is replaced by a chlorine atom.

Reaction Mechanism Overview

The synthesis is a well-established procedure in heterocyclic chemistry. The lone pair of electrons on the oxygen atom of the hydroxyl group in 2,4-diamino-6-hydroxypyrimidine attacks the electrophilic phosphorus atom of phosphorus oxychloride. This is followed by a series of steps involving the elimination of HCl and the formation of a phosphoryl chloride intermediate, which is subsequently displaced by a chloride ion to yield the final product. The presence of a base or acid scavenger can influence the reaction rate and yield.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product 2_4_diamino_6_hydroxypyrimidine 2,4-Diamino-6-hydroxypyrimidine ReactionVessel Chlorination Reaction (Heat, Stir) 2_4_diamino_6_hydroxypyrimidine->ReactionVessel POCl3 Phosphorus Oxychloride (POCl₃) POCl3->ReactionVessel Quenching Quenching (e.g., with alcohol) ReactionVessel->Quenching Reaction Mixture Neutralization Neutralization (e.g., with ammonia water) Quenching->Neutralization Extraction Solvent Extraction (e.g., Ethyl Acetate) Neutralization->Extraction DryingConcentration Drying & Concentration Extraction->DryingConcentration FinalProduct 2,4-Diamino-6-chloropyrimidine DryingConcentration->FinalProduct

Caption: Generalized workflow for the synthesis of 2,4-Diamino-6-chloropyrimidine.

Detailed Experimental Protocol

This protocol is a composite of several published procedures and represents a common laboratory-scale synthesis.[4][5][8]

Materials:

  • 2,4-Diamino-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Ethyl acetate

  • Ammonia water

  • Deionized water

  • Sodium sulfate (anhydrous)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Dropping funnel

  • Distillation apparatus

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean and dry three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-diamino-6-hydroxypyrimidine (e.g., 12.6 g).

  • Chlorination: Carefully add phosphorus oxychloride (e.g., 53.5 g) to the flask. Heat the reaction mixture to approximately 105°C and stir for 6 hours.[8]

  • Removal of Excess POCl₃: After the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Quenching: Cool the reaction flask to 30-40°C and slowly add ethanol (e.g., 37 mL) dropwise to quench the remaining phosphorus oxychloride.[8]

  • Reflux and Precipitation: After the addition of ethanol is complete, heat the mixture to reflux for 2 hours. Cool the mixture and add ethyl acetate (e.g., 96 mL) to precipitate the hydrochloride salt of the product.[8]

  • Isolation of Hydrochloride Salt: Stir the mixture for 2 hours at a cool temperature and then filter to collect the 2,4-diamino-6-chloropyrimidine hydrochloride.

  • Neutralization and Extraction: Dissolve the collected hydrochloride salt in water (e.g., 40 mL) by heating to 70°C. Neutralize the solution to a pH of 6-7 with ammonia water. Extract the aqueous layer with ethyl acetate.[8]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the final product, 2,4-diamino-6-chloropyrimidine.

Analytical Methods

Accurate determination of the purity and identity of 2,4-Diamino-6-chloropyrimidine is crucial for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be utilized for the analysis of 2,4-Diamino-6-chloropyrimidine.[9][10]

Typical HPLC Parameters:

  • Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable for this separation.[9]

  • Mobile Phase: A mixture of acetonitrile and water containing an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[9]

  • Detection: UV detection at an appropriate wavelength is typically used.

  • Purity: Commercial grades of 2,4-Diamino-6-chloropyrimidine are available with purities greater than 99.0% as determined by GC or HPLC.[10][11]

AnalyticalWorkflow Sample 2,4-Diamino-6-chloropyrimidine Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Purity Assessment) Detection->DataAnalysis

Caption: General workflow for the HPLC analysis of 2,4-Diamino-6-chloropyrimidine.

Spectral Data and Interpretation

The structural elucidation of 2,4-Diamino-6-chloropyrimidine is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic proton on the pyrimidine ring and the protons of the two amino groups. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the pyrimidine ring.

  • ¹³C-NMR: The carbon NMR spectrum will display signals for the four carbon atoms of the pyrimidine ring. The chemical shifts will be characteristic of an aromatic heterocyclic system with amino and chloro substituents.[6]

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-Diamino-6-chloropyrimidine will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amino groups, typically in the region of 3100-3500 cm⁻¹. Other significant peaks will correspond to C=C and C=N stretching vibrations of the pyrimidine ring.[6][12]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (144.56 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (with a ratio of approximately 3:1 for the M and M+2 peaks).[6]

Biological Activity

While primarily used as a synthetic intermediate, 2,4-Diamino-6-chloropyrimidine has been investigated for its own biological properties.

Antimicrobial Activity

A study has reported the in vitro antimicrobial activity of 6-Chloro-2,4-diamino pyrimidine against a panel of bacteria and fungi. The compound exhibited low antibacterial activity against Staphylococcus aureus, Escherichia coli, Bacillus cereus, Streptococcus spp, Klebsiella spp, and Salmonella spp. It also showed low antifungal activity against Aspergillus multii, Aspergillus niger, and Candida albicans when compared to standard antibiotics like Streptomycin, Vancomycin, and Nystatin.[13][14][15] The study also determined the acute toxicity (LD50) in mice to be 518.6 mg/kg of body weight.[13][15]

Safety and Handling

2,4-Diamino-6-chloropyrimidine is classified as a hazardous substance and requires appropriate safety precautions during handling.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[16][17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[5][16]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor.[17]

References

Introduction: Unveiling a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 2-Methoxy-5-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its strategic placement of an electron-donating methoxy group, a weakly activating methyl group, and a powerful electron-withdrawing nitro group on a pyridine ring creates a unique electronic landscape. This arrangement not only activates the molecule for a variety of chemical transformations but also allows for precise control over its reactivity, making it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics like protein tyrosine kinase inhibitors.[3][4]

This guide offers a comprehensive exploration of the synthesis and reactivity of this compound. As a senior application scientist, the following sections are designed to provide not just protocols, but a deep, mechanistic understanding of the molecule's behavior, empowering researchers to leverage its full synthetic potential.

Molecular Structure and Electronic Profile

The reactivity of this compound is dictated by the interplay of its substituents on the inherently electron-deficient pyridine core.

  • Nitro Group (-NO₂): As a strong π-acceptor and inductively withdrawing group at the 3-position, it significantly lowers the electron density of the pyridine ring. This deactivation towards electrophilic substitution is coupled with a powerful activation of the positions ortho and para to it (C2, C4, and C6) for nucleophilic attack.

  • Methoxy Group (-OCH₃): Located at the 2-position, this group is a strong π-donor through resonance and weakly electron-withdrawing inductively. Its primary electronic influence is to donate electron density to the ring, particularly at the ortho (C3) and para (C5) positions.

  • Methyl Group (-CH₃): At the 5-position, the methyl group is a weak electron-donating group through hyperconjugation and induction.

The confluence of these effects renders the pyridine ring highly susceptible to nucleophilic attack and strategically poised for transformations at the nitro group, representing the two major avenues of its reactivity.

Synthesis of this compound

The most logical and commonly employed synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine precursor. The synthesis of this precursor, 2-chloro-5-methyl-3-nitropyridine, is a critical first step.[5]

Synthetic Workflow Diagram

Synthesis_Workflow Figure 1. Synthetic Pathway to this compound cluster_0 Step 1: Chlorination cluster_1 Step 2: Methoxylation (SNAr) A 2-Hydroxy-5-methyl-3-nitropyridine B 2-Chloro-5-methyl-3-nitropyridine A->B SOCl₂, DMF (cat.) Reflux C 2-Chloro-5-methyl-3-nitropyridine D This compound C->D NaOCH₃, CH₃OH Room Temp. Pd_Cycle Figure 2. Generalized Catalytic Cycle for Pd-Cross-Coupling A Pd(0)Ln B Oxidative Addition C Ar-Pd(II)(L)n-X A->C Ar-X D Transmetalation E Ar-Pd(II)(L)n-R C->E R-M E->A Ar-R F Reductive Elimination SNAr_Mechanism Figure 3. Mechanism of Nucleophilic Aromatic Substitution (SNAr) Reactants 2-Chloro-5-methyl-3-nitropyridine + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Addition (Rate-determining) Products 2-Substituted-5-methyl-3-nitropyridine + Cl⁻ Intermediate->Products Elimination (Fast)

References

2-Methoxy-5-methyl-3-nitropyridine: A Strategic Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine ring remains a cornerstone scaffold, prized for its metabolic stability, hydrogen bonding capabilities, and ability to orient substituents in precise three-dimensional space. Within this class of heterocycles, 2-Methoxy-5-methyl-3-nitropyridine stands out as a particularly versatile and strategically valuable building block. Its unique arrangement of a nucleophilic susceptibility at the 2-position (methoxy), a site for potential metabolic modulation or further functionalization (methyl), and an electrophilically activated ring system bearing a readily transformable nitro group, provides medicinal chemists with a powerful tool for rapid library synthesis and lead optimization.

This guide, prepared from the perspective of a senior application scientist, delves into the core attributes of this compound, offering insights into its synthesis, reactivity, and application. We will explore not just the "how" but the "why" behind experimental choices, providing robust, adaptable protocols for its key transformations.

Physicochemical & Safety Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective use.

PropertyValueSource
CAS Number 33252-62-9[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [2]
Appearance Solid[2]
InChI Key QCQICELALGZQRL-UHFFFAOYSA-N[2]

Safety & Handling:

This compound is a chemical reagent that requires careful handling in a laboratory setting. Based on data for analogous compounds like 2-Methoxy-5-nitropyridine, the following hazards are pertinent.[3]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338.[3]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

Synthesis of the Building Block: A Proposed Route

The methoxy group at the 2-position is an ortho-, para-director. In the pyridine ring, the 3- and 5-positions are electronically analogous to the ortho- and para-positions of aniline. Therefore, nitration is expected to occur at the 3- or 5-position. The presence of the methyl group at the 5-position sterically hinders attack at that site, thus directing the electrophilic nitration to the 3-position.

G cluster_synthesis Proposed Synthesis of this compound start 2-Methoxy-5-methylpyridine reagents HNO₃ / H₂SO₄ start->reagents product This compound reagents->product

Caption: Proposed synthetic route via electrophilic nitration.

Experimental Protocol: Nitration of 2-Methoxy-5-methylpyridine

This protocol is adapted from standard procedures for the nitration of activated pyridine rings.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 equivalents). Cool the flask to 0°C in an ice-water bath.

  • Substrate Addition: Slowly add 2-methoxy-5-methylpyridine (1 equivalent) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.

  • Nitrating Agent Addition: Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, pre-cooled to 0°C. Add this nitrating mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product may precipitate as a solid.

  • Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

The Reactivity Landscape: A Trifecta of Chemical Handles

The synthetic power of this compound stems from the distinct reactivity of its three functional groups. This allows for a modular and predictable approach to molecular elaboration.

G cluster_reactions Key Transformations Core This compound OMe Me NO₂ Reaction1 Reduction (e.g., H₂, Pd/C; Fe/HCl) Core:f3->Reaction1 Reaction2 Nucleophilic Aromatic Substitution (SNAr) (at C2, displacement of OMe) Core:f1->Reaction2 Reaction3 Cross-Coupling Precursor (via reduction & diazotization/halogenation) Core:f3->Reaction3

Caption: Reactivity map of the core building block.

Transformation of the Nitro Group: Gateway to Aminopyridines

The most common and arguably most powerful transformation of this building block is the reduction of the 3-nitro group to a 3-amino group. This opens up a vast array of subsequent reactions, including amide bond formation, reductive amination, and participation in the synthesis of fused heterocyclic systems.

Causality in Reagent Selection:

  • Catalytic Hydrogenation (H₂/Pd/C): This is a clean and high-yielding method.[5] It is often the preferred choice in early-stage synthesis due to the mild conditions and simple workup. However, it may not be compatible with other reducible functional groups in the molecule (e.g., alkenes, alkynes, or other nitro groups).

  • Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl, Zn/NH₄Cl): These classic methods are robust and tolerant of many functional groups that are sensitive to hydrogenation.[6][7] They are particularly useful when chemoselectivity is required. The choice of metal can sometimes influence the outcome and reaction rate.

  • Setup: To a round-bottom flask containing this compound (1 equivalent) in ethanol or a mixture of ethanol/water, add iron powder (5-10 equivalents).

  • Acid Addition: Add a catalytic amount of concentrated hydrochloric acid or a stoichiometric amount of ammonium chloride.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethanol or methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with a saturated sodium bicarbonate solution to remove any remaining acid. The organic layer is then dried and concentrated to yield 3-amino-2-methoxy-5-methylpyridine.

Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl Scaffolds

The resulting 3-amino-2-methoxy-5-methylpyridine can be converted into a halide (e.g., bromide or iodide) via a Sandmeyer reaction. This halogenated pyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for constructing C-C and C-N bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and a boronic acid or ester.[8] For a substrate like 3-bromo-2-methoxy-5-methylpyridine, this reaction allows for the introduction of a wide variety of aryl or heteroaryl groups at the 3-position.

G ArylHalide 3-Bromo-2-methoxy- 5-methylpyridine Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) ArylHalide->Catalyst BoronicAcid R-B(OH)₂ BoronicAcid->Catalyst Base Base (e.g., K₂CO₃) Catalyst->Base Product 3-Aryl-2-methoxy- 5-methylpyridine Base->Product

Caption: Workflow for a typical Suzuki-Miyaura coupling.

This protocol is a general procedure adaptable for the target scaffold.[9][10]

  • Reagent Preparation: In a Schlenk flask, combine 3-bromo-2-methoxy-5-methylpyridine (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as potassium carbonate (2-3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction to form C-N bonds between an aryl halide and an amine.[11][12] This reaction is exceptionally useful for introducing diverse amine functionalities, which are critical for modulating the physicochemical properties (e.g., solubility, pKa) and biological activity of drug candidates.

This is a general protocol that often requires optimization of the ligand and base for a specific amine substrate.[13][14]

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equivalents), a suitable phosphine ligand (e.g., XPhos, BINAP, 1.1-1.2 equivalents relative to Pd), and a strong base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Substrate Addition: Add 3-bromo-2-methoxy-5-methylpyridine (1 equivalent) and the desired amine (1.2-1.5 equivalents).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite® to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by flash column chromatography.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The 3-aminopyridine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[15][16] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

The amino group at the 3-position can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The 2-methoxy and 5-methyl groups can then be used to fine-tune selectivity and physicochemical properties, occupying adjacent pockets and influencing the overall orientation of the molecule. The ability to install diverse functionality at the 3-position via cross-coupling reactions allows for the exploration of chemical space to optimize potency and selectivity against a specific kinase target. For example, the synthesis of various 7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, which are Src kinase inhibitors, relies on substituted aminopyridine precursors.[17]

Conclusion

This compound is more than just a chemical intermediate; it is a carefully designed building block that offers a confluence of reactivity, enabling chemists to rapidly access complex and biologically relevant molecular architectures. Its predictable reactivity at the nitro and methoxy positions, combined with the potential for derivatization at the methyl group, provides a robust platform for generating diverse chemical libraries. As the demand for novel, highly specific therapeutics continues to grow, particularly in the area of kinase inhibitors and GPCR modulators, the strategic application of such multifunctional building blocks will remain a critical component of successful drug discovery programs.[18][19][20]

References

The Solubility Profile of 2-Methoxy-5-methyl-3-nitropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methoxy-5-methyl-3-nitropyridine in common organic solvents. In the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, offering a theoretical basis for solvent selection. Crucially, this guide equips researchers, scientists, and drug development professionals with detailed, step-by-step experimental protocols for both gravimetric and UV/Vis spectrophotometric methods to precisely determine solubility in a laboratory setting. By integrating theoretical insights with practical, field-proven methodologies, this guide serves as an essential resource for the effective utilization of this compound in research and development.

Introduction to this compound and the Imperative of Solubility

This compound, a substituted pyridine derivative, is a compound of interest in various chemical and pharmaceutical research domains. Its utility as a building block in the synthesis of more complex molecules necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount. Solubility, the extent to which a compound dissolves in a solvent to form a homogeneous solution, governs reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs).[1] Poor solubility can present significant challenges throughout the drug development pipeline, from initial screening to final dosage form design.

This guide is structured to provide a robust understanding of the factors influencing the solubility of this compound and to offer practical methods for its empirical determination.

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 33252-62-9[2]
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol [3]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. To anticipate the solubility of this compound, we must consider its molecular structure and the corresponding properties of potential solvents.

The key structural features of this compound that influence its solubility are:

  • The Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.

  • The Methoxy Group (-OCH₃): This ether linkage introduces some polarity and the oxygen atom can act as a hydrogen bond acceptor.

  • The Methyl Group (-CH₃): A nonpolar, hydrophobic group.

  • The Nitro Group (-NO₂): A strongly electron-withdrawing and polar group. The oxygen atoms can act as hydrogen bond acceptors.

Based on these functional groups, this compound can be classified as a moderately polar molecule. It possesses several hydrogen bond acceptor sites (the nitrogen of the pyridine ring and the oxygen atoms of the methoxy and nitro groups) but lacks a hydrogen bond donor.[4] This characteristic is crucial for solvent selection.

Solvent Selection Strategy:

To achieve good solubility, a solvent should ideally be able to engage in similar intermolecular interactions with the solute as the solute molecules have with each other in the solid state. For this compound, this implies that solvents with the following characteristics are likely to be effective:

  • Polar Aprotic Solvents: These solvents have a significant dipole moment but do not have a hydrogen atom bonded to an electronegative atom, meaning they cannot act as hydrogen bond donors.[5] Examples include acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents can interact with the polar regions of the target molecule and accept hydrogen bonds if any were present, but their primary interaction will be dipole-dipole.

  • Polar Protic Solvents: These solvents can act as both hydrogen bond donors and acceptors.[5] Alcohols like methanol, ethanol, and isopropanol fall into this category. While this compound cannot donate a hydrogen bond, the hydrogen bond donating capability of the solvent can still interact favorably with the electron-rich regions of the solute.

  • Nonpolar Solvents: Solvents such as hexane, toluene, and diethyl ether are less likely to be good solvents for this compound due to the significant polarity imparted by the nitro and methoxy groups. However, some solubility may be observed, particularly in less polar aromatic solvents like toluene due to potential π-π stacking interactions with the pyridine ring.

The following table provides a list of common organic solvents and their relevant properties to aid in the selection of an appropriate solvent system.

Table of Common Organic Solvent Properties:

SolventPolarity Index (Snyder, P')Dielectric Constant (ε)Hydrogen Bond Donor/Acceptor
Nonpolar
n-Hexane0.11.88Neither
Toluene2.42.38Acceptor
Diethyl Ether2.84.33Acceptor
Polar Aprotic
Dichloromethane3.18.93Acceptor
Tetrahydrofuran (THF)4.07.58Acceptor
Ethyl Acetate4.46.02Acceptor
Acetone5.120.7Acceptor
Acetonitrile5.837.5Acceptor
Dimethylformamide (DMF)6.436.71Acceptor
Dimethyl Sulfoxide (DMSO)7.246.68Acceptor
Polar Protic
Isopropanol3.919.92Donor & Acceptor
n-Propanol4.020.33Donor & Acceptor
Ethanol4.324.55Donor & Acceptor
Methanol5.132.70Donor & Acceptor
Water10.280.1Donor & Acceptor

Data compiled from various sources.[6][7][8][9]

Experimental Protocols for Solubility Determination

Given the absence of readily available quantitative data, empirical determination of solubility is essential. The following are detailed, self-validating protocols for two robust methods of solubility determination.

Gravimetric Method for Equilibrium Solubility Determination

This classic and reliable method directly measures the mass of the dissolved solute in a saturated solution.

Causality Behind Experimental Choices:

  • Equilibration Time: A sufficient incubation period with agitation is critical to ensure that the solution reaches true equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant and recorded temperature is crucial for reproducibility.[10]

  • Filtration: The use of a fine-pore filter is necessary to separate the undissolved solid from the saturated solution without losing any dissolved solute.

  • Drying to a Constant Weight: This ensures that all the solvent has been removed and only the mass of the dissolved solute is being measured.

Step-by-Step Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 5.00 mL) of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to confirm saturation.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

  • Isolation of the Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant (e.g., 2.00 mL) using a calibrated pipette, ensuring no solid particles are transferred. For volatile solvents, this step should be performed expeditiously to minimize evaporation.

    • Alternatively, filter the saturated solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Solvent Evaporation and Mass Determination:

    • Transfer the known volume of the saturated solution into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is fully evaporated, place the container in a desiccator to cool to room temperature.

    • Weigh the container with the dried solute.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty container from the final constant mass.

    • Express the solubility in the desired units, such as g/L, mg/mL, or mol/L.

Diagram of the Gravimetric Solubility Determination Workflow:

Gravimetric_Workflow cluster_prep Preparation cluster_iso Isolation cluster_mass Mass Determination cluster_calc Calculation prep1 Add excess solute to known volume of solvent prep2 Agitate at constant temperature for 24-48h prep1->prep2 Equilibration iso1 Withdraw known volume of clear supernatant prep2->iso1 iso2 or Filter through 0.22 µm syringe filter prep2->iso2 mass1 Transfer to pre-weighed container iso1->mass1 iso2->mass1 mass2 Evaporate solvent mass1->mass2 mass3 Dry to constant weight mass2->mass3 calc1 Calculate mass of solute mass3->calc1 calc2 Express solubility (e.g., g/L, mol/L) calc1->calc2

Caption: Workflow for the Gravimetric Solubility Determination Method.

UV/Vis Spectrophotometry for Solubility Determination

This method is suitable for compounds that absorb ultraviolet or visible light and follows the Beer-Lambert law. It is often faster than the gravimetric method, especially for high-throughput screening.

Causality Behind Experimental Choices:

  • Wavelength of Maximum Absorbance (λmax): Measuring absorbance at λmax provides the highest sensitivity and minimizes errors from minor fluctuations in wavelength.

  • Calibration Curve: A standard curve of known concentrations versus absorbance is essential to establish a linear relationship (Beer-Lambert Law) that allows for the accurate determination of an unknown concentration.

  • Dilution: Saturated solutions often have absorbances that are too high to be accurately measured. Diluting the solution into the linear range of the calibration curve is a critical step.

Step-by-Step Methodology:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using a UV/Vis spectrophotometer to determine the wavelength at which maximum absorbance occurs.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. A linear plot that passes through the origin should be obtained. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

  • Prepare and Analyze the Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, Step 1).

    • Isolate the clear supernatant as described in the gravimetric method (Section 3.1, Step 2).

    • Carefully dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound.

Diagram of the UV/Vis Spectrophotometry Solubility Determination Workflow:

UVVis_Workflow cluster_prelim Preliminary Steps cluster_sample Sample Preparation & Analysis cluster_calc Calculation prelim1 Determine λmax of the compound in the solvent prelim2 Prepare and measure standards to create a calibration curve prelim1->prelim2 calc1 Calculate concentration of diluted solution from calibration curve prelim2->calc1 Use equation of the line sample1 Prepare saturated solution and isolate supernatant sample2 Dilute a known volume of the supernatant sample1->sample2 sample3 Measure absorbance of the diluted solution at λmax sample2->sample3 sample3->calc1 calc2 Multiply by dilution factor to get solubility calc1->calc2

Caption: Workflow for UV/Vis Spectrophotometry Solubility Determination.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in common organic solvents. While specific quantitative solubility data for this compound is not widely published, a systematic approach based on the principles of "like dissolves like" and an understanding of the compound's functional groups can guide the rational selection of potential solvents.

The detailed, step-by-step protocols for both the gravimetric and UV/Vis spectrophotometric methods empower researchers to generate reliable and accurate solubility data in their own laboratories. The choice of method will depend on the available equipment, the required throughput, and the UV-absorptivity of the compound. By following these self-validating experimental procedures, scientists and drug development professionals can obtain the critical solubility data necessary to advance their research and development efforts involving this compound.

References

An In-depth Technical Guide to the Thermal Stability of 2-Methoxy-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Proactive Approach to Thermal Hazard Assessment

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of a compound's thermal stability is not merely a regulatory formality but a cornerstone of process safety and product quality. This guide provides a comprehensive framework for evaluating the thermal stability of 2-Methoxy-5-methyl-3-nitropyridine. As a substituted nitropyridine, this molecule contains functional groups that are hallmarks of energetic materials, necessitating a rigorous and scientifically grounded approach to its thermal characterization. While specific experimental data for this exact molecule is not extensively published, this document outlines the established methodologies and predictive reasoning required to safely handle, store, and utilize this compound. We will delve into the causality behind experimental choices, grounding our protocols in established analytical techniques and regulatory standards to provide a self-validating system for thermal hazard assessment.

Introduction to this compound: A Profile

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₈N₂O₃[1]. Its structure, featuring a pyridine ring substituted with a methoxy, a methyl, and a nitro group, suggests its potential as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of the nitro group (a known explosophore) and its proximity to activating groups on the aromatic ring demand a meticulous evaluation of its thermal stability. Thermal decomposition can lead to runaway reactions, releasing significant energy and potentially toxic gases such as nitrogen oxides and carbon monoxide[2]. Therefore, characterizing its thermal behavior is critical for defining safe operating temperatures, storage conditions, and transportation protocols.

Theoretical Underpinnings of Thermal Stability in Nitroaromatic Compounds

The thermal stability of a nitroaromatic compound is intrinsically linked to its molecular structure. The C-NO₂ bond is often the weakest link, and its dissociation is a common initiating step in thermal decomposition[3][4]. Several factors influence the lability of this bond in this compound:

  • The Nitro Group (-NO₂): This electron-withdrawing group is the primary source of the compound's energetic properties. The energy released upon decomposition is substantial[3].

  • The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent can influence the electron density of the pyridine ring, potentially affecting the stability of the C-NO₂ bond.

  • The Methyl Group (-CH₃): This electron-donating group can also impact the electronic environment of the ring. Its position relative to the nitro group can influence decomposition pathways. For instance, in ortho-nitrotoluene, an intramolecular rearrangement involving the methyl group provides a lower energy decomposition pathway compared to simple C-NO₂ bond scission[4].

The interplay of these functional groups determines the onset temperature and the kinetic profile of decomposition. Nitroaromatic compounds are known to be susceptible to autocatalytic decomposition, where the initial decomposition products can accelerate further degradation[3].

A Multi-tiered Approach to Experimental Thermal Stability Assessment

A comprehensive evaluation of thermal stability relies on a combination of complementary analytical techniques. The primary methods for this assessment are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and for a more advanced, worst-case scenario analysis, Accelerating Rate Calorimetry (ARC).

Differential Scanning Calorimetry (DSC): Probing Thermal Events

DSC is a cornerstone technique for thermal analysis, measuring the difference in heat flow between a sample and a reference as a function of temperature[5][6]. It provides critical data on melting, crystallization, and decomposition events[7]. For this compound, DSC is employed to determine the melting point, the onset temperature of decomposition (Tₒ), and the enthalpy of decomposition (ΔHₑₓₒ). A sharp, significant exothermic peak following the melting endotherm is a strong indicator of thermal decomposition.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a suitable DSC pan (e.g., a hermetically sealed aluminum pan to contain any pressure generated during decomposition).

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at a flow rate of 50 mL/min) to prevent oxidative degradation.

    • Heat the sample at a constant rate, typically 10°C/min, over a temperature range that encompasses the melting point and expected decomposition (e.g., from 30°C to 400°C).

  • Data Analysis:

    • Determine the melting point (Tₘ) from the peak of the endothermic event.

    • Determine the extrapolated onset temperature of decomposition (Tₒ) from the exothermic peak.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHₑₓₒ).

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere[8]. It is used to determine the thermal stability and composition of materials[9]. When used in conjunction with DSC, TGA helps to confirm that an exothermic event is associated with decomposition (mass loss) and to quantify the extent of this decomposition[10].

  • Instrument Calibration: Calibrate the TGA balance and temperature sensor according to the manufacturer's guidelines.

  • Sample Preparation: Weigh approximately 5-10 mg of this compound into a TGA crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Place the crucible onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min).

    • Heat the sample at a constant rate of 10°C/min over a similar temperature range as the DSC experiment (e.g., 30°C to 400°C).

  • Data Analysis:

    • Generate a thermogram plotting percent mass loss versus temperature.

    • Determine the onset temperature of mass loss and correlate it with the DSC decomposition onset.

    • Identify the number of decomposition steps and the percentage of residual mass at the end of the experiment.

Accelerating Rate Calorimetry (ARC): Simulating Runaway Reactions

For compounds with high energetic potential, ARC is an essential tool for assessing thermal runaway hazards[2][11]. The ARC operates under near-adiabatic conditions, meaning that any heat generated by the sample's decomposition is retained, causing the sample's temperature to rise and the reaction to accelerate—simulating a worst-case industrial scenario[12][13]. The ARC provides crucial data for process safety design, including the onset temperature of self-heating, the time to maximum rate (TMR), and the adiabatic temperature rise (ΔTₐₑ)[11].

  • A sample of the material is placed in a robust, sealed container (a "bomb").

  • The system is heated in a "Heat-Wait-Search" mode. The temperature is increased in small steps, and after each step, the system waits and monitors for any self-heating from the sample.

  • Once a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to adiabatic mode. The surrounding heaters then track the sample's temperature to ensure no heat is lost to the environment.

  • The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

Data Interpretation and Presentation

The data obtained from DSC and TGA analyses are summarized to provide a clear thermal stability profile.

Table 1: Summary of Thermal Stability Parameters for this compound (Hypothetical Data)
ParameterMethodValueInterpretation
Melting Point (Tₘ)DSC110-115 °CIndicates the transition from solid to liquid phase.
Onset of Decomposition (Tₒ)DSC~180 °CThe temperature at which significant exothermic decomposition begins.
Peak Decomposition Temp (Tₚ)DSC~210 °CThe temperature at which the decomposition rate is at its maximum.
Enthalpy of Decomposition (ΔHₑₓₒ)DSC-800 J/gA measure of the energy released during decomposition. Higher values indicate greater hazard potential.
Onset of Mass LossTGA~182 °CCorrelates with the DSC onset, confirming decomposition.
Total Mass LossTGA>95%Indicates that the decomposition is nearly complete, with little non-volatile residue.

Visualization of Experimental Workflows

Visualizing the experimental process is crucial for understanding the logical flow of the thermal stability assessment.

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Calibrate Calibrate Instrument (Indium Standard) Weigh Weigh Sample (1-3 mg) into Sealed Pan Calibrate->Weigh Load Load Sample & Reference into DSC Cell Weigh->Load Ref Prepare Empty Reference Pan Ref->Load Purge Purge with N₂ (50 mL/min) Load->Purge Heat Heat at 10°C/min (e.g., 30-400°C) Purge->Heat Thermogram Generate Heat Flow vs. Temperature Curve Heat->Thermogram Tm Determine Melting Point (Tₘ) Thermogram->Tm To Determine Onset Temp (Tₒ) Thermogram->To dH Calculate Enthalpy (ΔH) Thermogram->dH

Caption: Workflow for DSC Analysis.

TGA_Workflow cluster_prep_tga Preparation cluster_analysis_tga Analysis cluster_data_tga Data Interpretation Calibrate_TGA Calibrate TGA Instrument Weigh_TGA Weigh Sample (5-10 mg) into TGA Crucible Calibrate_TGA->Weigh_TGA Load_TGA Load Crucible onto TGA Balance Weigh_TGA->Load_TGA Purge_TGA Purge Furnace with N₂ (50 mL/min) Load_TGA->Purge_TGA Heat_TGA Heat at 10°C/min (e.g., 30-400°C) Purge_TGA->Heat_TGA Thermogram_TGA Generate Mass Loss vs. Temperature Curve Heat_TGA->Thermogram_TGA Onset_Mass_Loss Determine Onset of Mass Loss Thermogram_TGA->Onset_Mass_Loss Total_Loss Calculate Total Mass Loss (%) Thermogram_TGA->Total_Loss Residue Determine Residual Mass (%) Thermogram_TGA->Residue

Caption: Workflow for TGA Analysis.

Long-Term Stability Considerations for Pharmaceutical Applications

Should this compound be intended for use as a pharmaceutical intermediate or active pharmaceutical ingredient (API), its long-term stability must be evaluated according to guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2)[14][15][16]. These studies involve storing the substance under controlled conditions for extended periods.

  • Long-Term Testing: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

  • Accelerated Testing: Performed at 40°C ± 2°C / 75% RH ± 5% RH for 6 months to predict the effects of short-term excursions from the recommended storage conditions.

Samples are pulled at specified time points and analyzed for degradation products and changes in physical and chemical properties to establish a re-test period or shelf life[1][14].

Conclusion: A Framework for Safety and Quality

The thermal stability of this compound is a critical parameter that dictates its safe handling, storage, and application. While direct, published experimental data may be sparse, a robust assessment can be constructed by applying established thermal analysis methodologies. Through a synergistic use of DSC, TGA, and ARC, a comprehensive profile of the compound's thermal hazards can be developed. This guide provides the theoretical basis and practical protocols for such an investigation, ensuring that scientific integrity and safety are at the forefront of any research or development involving this and similar energetic compounds.

References

A Technical Guide to the Quantum Chemical Analysis of 2-Amino-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide to the comprehensive characterization of 2-amino-3-methyl-5-nitropyridine (2A3M5NP) through a synergistic approach that combines experimental spectroscopy with quantum chemical calculations. This guide is intended for researchers, chemists, and drug development professionals seeking to understand the fundamental structural, vibrational, and electronic properties of this heterocyclic compound.

Introduction: The Significance of Substituted Nitropyridines

Nitrogen-based heterocyclic compounds, particularly pyridine derivatives, are foundational scaffolds in medicinal chemistry and materials science.[1][2] The strategic placement of electron-donating groups (like amino, -NH₂) and electron-withdrawing groups (like nitro, -NO₂) onto the pyridine ring creates a molecule with significant intramolecular charge-transfer characteristics. This push-pull electronic effect is a key driver for unique properties, including nonlinear optical (NLO) activity and specific biological interactions.[2][3]

2-Amino-3-methyl-5-nitropyridine (CAS: 18344-51-9) is a derivative of particular interest.[4] Understanding its precise molecular geometry, electronic landscape, and vibrational behavior is crucial for predicting its reactivity, stability, and potential applications. Quantum chemical calculations, specifically Density Functional Theory (DFT), offer a powerful, atomistic lens to interpret and expand upon experimental findings, providing insights that are not directly accessible through measurement alone. This guide details the validated protocols for such a study, demonstrating how computational chemistry provides a definitive "why" to the experimental "what."

A Self-Validating Methodological Framework: Integrating DFT and Spectroscopy

The core of a robust molecular analysis lies in a methodology where theoretical predictions and experimental results validate one another. The computational model explains the spectral features, while the experimental data ground the theoretical calculations in physical reality.

The Computational Protocol: Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry for organic molecules due to its excellent balance of computational efficiency and accuracy. The B3LYP hybrid functional is frequently chosen as it incorporates a portion of the exact Hartree-Fock exchange, offering a reliable description of electron correlation effects in molecules like 2A3M5NP.

Step-by-Step Computational Workflow:

  • Initial Structure Generation: A 3D model of 2A3M5NP is constructed.

  • Geometry Optimization: The molecular geometry is optimized to find its lowest energy (most stable) conformation. This is performed using DFT with the B3LYP functional and progressively larger basis sets, such as 6-311G(d,p) and 6-311G++(d,p), culminating in a high-accuracy optimization with the cc-pVTZ basis set.[5][6] The inclusion of polarization (d,p) and diffuse ++ functions is critical for accurately describing the electron distribution, especially for systems with lone pairs and pi-electrons.

  • Vibrational Frequency Calculation: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/cc-pVTZ). This serves two purposes:

    • Confirmation of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Prediction of Spectra: The calculated frequencies and intensities are used to simulate the FT-IR and FT-Raman spectra.[1]

  • Electronic Property Analysis:

    • NBO Analysis: Natural Bond Orbital (NBO) analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and electron delocalization.[1][5]

    • FMO Analysis: The energies and electron density distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess chemical reactivity and electronic transition properties.[5]

    • MESP Mapping: The Molecular Electrostatic Potential (MESP) is mapped onto the electron density surface to identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack.[5]

    • UV-Vis Simulation: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectrum, predicting the λmax values corresponding to electronic transitions.[5]

The Experimental Protocol

The compound 2-amino-3-methyl-5-nitropyridine, in solid form with purity greater than 99%, is procured from a commercial source like Sigma Aldrich and used without further purification.[1][6]

Step-by-Step Spectroscopic Analysis:

  • FT-IR Spectroscopy: The infrared spectrum is recorded in the solid phase. The sample is mixed with KBr powder and pressed into a pellet. The spectrum is typically recorded in the 4000–400 cm⁻¹ range.[5][6]

  • FT-Raman Spectroscopy: The Raman spectrum is recorded using a spectrometer equipped with a 1064 nm Nd:YAG laser source, covering a spectral range of 4000–100 cm⁻¹.[5][6]

  • UV-Visible Spectroscopy: The electronic absorption spectrum is measured by dissolving the compound in a suitable solvent, such as ethanol, to observe its absorption characteristics.[5]

G cluster_exp Experimental Workflow cluster_comp Computational Workflow (DFT) cluster_out Integrated Analysis exp_sample 2A3M5NP Sample (>99%) exp_ftir FT-IR Spectroscopy (KBr Pellet) exp_sample->exp_ftir exp_ftraman FT-Raman Spectroscopy (Nd:YAG Laser) exp_sample->exp_ftraman exp_uv UV-Vis Spectroscopy (Ethanol Solvent) exp_sample->exp_uv output Structural, Vibrational & Electronic Properties exp_ftir->output exp_ftraman->output exp_uv->output comp_model Initial 3D Model comp_opt Geometry Optimization (B3LYP/cc-pVTZ) comp_model->comp_opt comp_freq Frequency Calculation comp_opt->comp_freq comp_freq->exp_ftir Correlate & Validate comp_freq->exp_ftraman Correlate & Validate comp_elec Electronic Analysis (NBO, HOMO/LUMO, MESP) comp_freq->comp_elec comp_elec->exp_uv Correlate & Validate comp_elec->output

References

molecular structure of 2-Methoxy-5-methyl-3-nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2-Methoxy-5-methyl-3-nitropyridine Derivatives

Introduction: The Strategic Importance of the Nitropyridine Scaffold

Substituted pyridines are a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] Among these, the this compound scaffold represents a particularly valuable class of synthetic intermediates. The specific arrangement of its functional groups—an electron-donating methoxy group, an electron-donating methyl group, and a strongly electron-withdrawing nitro group—creates a unique electronic and steric environment. This arrangement not only modulates the reactivity of the pyridine ring but also provides multiple strategic points for further chemical modification.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the molecular structure of these derivatives. We will delve into the synthetic logic, the causal relationships behind spectroscopic signatures, and the definitive three-dimensional architecture as revealed by X-ray crystallography. By understanding the structure at a fundamental level, scientists can better leverage these versatile building blocks in the rational design of complex target molecules, such as protein tyrosine kinase inhibitors.[2]

Part 1: Synthesis Strategy—Building the Core Structure

The most common and efficient route to this compound and its analogs is through nucleophilic aromatic substitution (SNAr). The logic behind this choice is the inherent electron-deficient nature of the pyridine ring, which is further activated by the presence of the electron-withdrawing nitro group. This makes the displacement of a suitable leaving group, typically a halide at the C2 position, by a nucleophile like methoxide highly favorable.

Underlying Causality of the Experimental Protocol

The choice of a chloro-substituent at the C2 position is strategic. The carbon at this position is highly activated towards nucleophilic attack due to its proximity to the ring nitrogen and the conjugative electron-withdrawing effect of the nitro group at C3. Sodium methoxide serves as a potent, yet simple, source of the methoxide nucleophile. The reaction is typically performed in methanol, which acts as both the solvent and a source for the methoxide in situ when reacting with sodium metal.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology adapted from established procedures for similar nitropyridine derivatives.[3][4]

Materials:

  • 2-Chloro-5-methyl-3-nitropyridine

  • Sodium metal

  • Absolute Methanol (anhydrous)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Concentrated HCl

  • Water (deionized)

Step-by-Step Procedure:

  • Preparation of Sodium Methoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) in small pieces to absolute methanol at 0°C (ice bath). Allow the sodium to react completely to form sodium methoxide. Causality: This in-situ preparation ensures a fresh, anhydrous solution of the nucleophile, maximizing reactivity.

  • Nucleophilic Substitution: Dissolve 2-chloro-5-methyl-3-nitropyridine (1.0 equivalent) in a minimal amount of absolute methanol. Add this solution dropwise to the stirred sodium methoxide solution at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Trustworthiness: Monitoring by TLC ensures the reaction is driven to completion and prevents the formation of side products from prolonged reaction times.

  • Workup and Extraction:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting solid, add deionized water. Adjust the pH to approximately 6-7 with concentrated HCl. Causality: Neutralization quenches any remaining base and ensures the product is in a neutral form for efficient extraction into an organic solvent.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_purification Workup & Purification Na Sodium Metal NaOMe Sodium Methoxide Solution (in situ) Na->NaOMe Reacts with MeOH Methanol MeOH->NaOMe Solvent Product_Crude Crude Product Mixture NaOMe->Product_Crude Nucleophile StartMat 2-Chloro-5-methyl- 3-nitropyridine StartMat->Product_Crude S_NAr Reaction (0°C to RT) Workup Aqueous Workup (Neutralization & Extraction) Product_Crude->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification FinalProduct Pure 2-Methoxy-5-methyl- 3-nitropyridine Purification->FinalProduct Elucidation_Workflow Synth Synthesized Compound MS Mass Spectrometry (Molecular Weight) Synth->MS IR IR Spectroscopy (Functional Groups) Synth->IR NMR NMR Spectroscopy (Connectivity & Environment) Synth->NMR Xray Single Crystal X-ray (3D Structure) MS->Xray Preliminary Confirmation IR->Xray Preliminary Confirmation NMR->Xray Preliminary Confirmation Structure Confirmed Molecular Structure Xray->Structure Definitive Proof

References

A Researcher's Guide to Sourcing 2-Methoxy-5-methyl-3-nitropyridine and Its Key Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals and Organic Chemists

Substituted nitropyridines are foundational building blocks in medicinal chemistry and agrochemical development. Their unique electronic properties and versatile reactivity make them indispensable intermediates for synthesizing complex molecular architectures. This guide focuses on the commercial sourcing, synthesis, and application of 2-Methoxy-5-methyl-3-nitropyridine (CAS 33252-62-9) , a specific heterocyclic compound, and its closely related, often more accessible, isomers. For researchers, understanding the commercial landscape of these key intermediates is critical for efficient project planning and execution.

Navigating the Isomeric Landscape: Identification and Properties

While this compound is a specific, valid chemical structure, initial surveys of commercial catalogs reveal its availability is limited compared to its structural isomers.[1] This is a crucial insight for chemists, as sourcing challenges for a primary intermediate can significantly impact timelines. Often, a synthetic route can be adapted from a more readily available isomer. Therefore, this guide expands its scope to include key, commercially cataloged isomers that serve similar synthetic purposes.

The strategic placement of methoxy, methyl, and nitro groups on the pyridine ring dictates the molecule's reactivity. The nitro group, a strong electron-withdrawing group, activates the ring for nucleophilic aromatic substitution (SNAr), while its reduction to an amine offers a key vector for diversification.[2] The methoxy and methyl groups further modulate the electronic environment and provide additional steric and electronic handles for synthetic design.

Below is a comparative table of the target compound and its most relevant commercial isomers.

Table 1: Physicochemical Properties of this compound and Related Isomers

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound Chemical structure of this compound33252-62-9C₇H₈N₂O₃168.15
2-Methoxy-3-methyl-5-nitropyridineChemical structure of 2-Methoxy-3-methyl-5-nitropyridine89694-10-0C₇H₈N₂O₃168.15
2-Methoxy-4-methyl-5-nitropyridineChemical structure of 2-Methoxy-4-methyl-5-nitropyridine6635-90-1C₇H₈N₂O₃168.15

Note: Structures are representational. Researchers should always verify structures via the cited CAS numbers.

Synthetic Pathways: From Precursor to Product

For research teams requiring the specific, less common this compound or needing to scale up beyond available commercial quantities, understanding the synthetic routes is paramount. The synthesis of these compounds typically involves the methoxylation of a corresponding chloropyridine precursor.

A general and effective laboratory-scale synthesis for this class of compounds is the nucleophilic substitution of a chloro-nitropyridine with sodium methoxide.[3][4] The choice of solvent (typically methanol) and careful temperature control are critical for achieving high yields and purity.

Protocol: Representative Synthesis of a Methoxy-Methyl-Nitropyridine [3]

This protocol is adapted from the synthesis of 2-methoxy-4-methyl-5-nitropyridine and serves as a validated starting point for related isomers.

1. Preparation of Sodium Methoxide Solution:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve sodium metal (3.8 eq) in absolute methanol at 0°C with stirring. Causality: This in-situ generation creates a potent, anhydrous nucleophile, driving the reaction to completion and minimizing hydrolysis side products.

2. Nucleophilic Substitution Reaction:

  • To the stirred sodium methoxide solution at 0°C, add a solution of the starting material, 2-chloro-4-methyl-5-nitropyridine (1.0 eq), in absolute methanol dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Trustworthiness: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the full consumption of the starting material.

3. Workup and Isolation:

  • Concentrate the reaction mixture under reduced pressure to obtain a solid residue.

  • Redissolve the solid in water and adjust the pH to ~6 with concentrated HCl. Causality: Neutralization ensures the product is in a non-ionic state, maximizing its solubility in the organic extraction solvent.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 2x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

4. Purification:

  • The resulting solid can be further purified by recrystallization or column chromatography to achieve high purity (>97%).

The logical flow of this synthesis is critical for its success, moving from a highly reactive reagent to a controlled reaction and a systematic workup to isolate the final product.

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: S_NAr Reaction cluster_workup Step 3: Isolation & Purification Na Sodium Metal NaOMe Sodium Methoxide Solution (Nucleophile) Na->NaOMe Dissolve at 0°C MeOH Absolute Methanol MeOH->NaOMe StartMat 2-Chloro-4-methyl-5-nitropyridine ReactionMix Reaction Mixture NaOMe->ReactionMix StartMat->ReactionMix Add to NaOMe solution Crude Crude Solid Product ReactionMix->Crude Concentrate, Aqueous Workup, Extract Pure Pure Product (>97%) Crude->Pure Recrystallization / Chromatography

Caption: General workflow for the synthesis of 2-methoxy-methyl-nitropyridines.

Applications in Drug Discovery and Agrochemicals

Methoxy-methyl-nitropyridines are not typically final drug products but rather crucial intermediates. Their value lies in the synthetic handles they provide.

  • Pharmaceutical Development: These compounds are precursors for creating libraries of complex molecules. For instance, the nitro group can be reduced to an amine, which then serves as a point for amide coupling, reductive amination, or other diversification reactions. This strategy is employed in the development of kinase inhibitors and other targeted therapies.[2]

  • Agrochemicals: The pyridine core is a well-established scaffold in pesticides and herbicides. These intermediates are used to synthesize active ingredients that enhance crop protection and yield.[5]

Commercial Sourcing: A Supplier Overview

For researchers preferring to purchase these compounds, several reputable suppliers offer the more common isomers in various quantities, from laboratory-scale milligrams to multi-kilogram batches for pilot studies.[6] The availability of the specific target, this compound (CAS 33252-62-9), is more limited but can be found.[1]

Table 2: Commercial Suppliers of this compound and Its Isomers

SupplierCompound(s) OfferedCAS Number(s)Notes
Santa Cruz BiotechnologyThis compound33252-62-9Offers the specific target compound for research use.[1]
Georganics2-Methoxy-3-methyl-5-nitropyridine89694-10-0Offers high-purity material in sizes from milligrams to multi-kilogram batches.[6]
2a biotech2-Methoxy-3-methyl-5-nitropyridine89694-10-0Listed as a catalog intermediate.[7]
Sigma-Aldrich2-Methoxy-4-methyl-5-nitropyridine6635-90-1Provides this isomer with a typical purity of 97%.[8]
Chem-Impex2-Methoxy-4-methyl-5-nitropyridine6635-90-1Offers high-purity grade (≥ 99.50% by GC) as an off-white to yellow powder.[5]
Abacipharmtech2-Methoxy-4-methyl-5-nitropyridine6635-90-1Global chemical supplier listing the compound.[9]
SynQuest Labs2-Methoxy-4-methyl-5-nitropyridine6635-90-1Lists the compound in their catalog.[10]
Chemical-Suppliers.com2-Methoxy-3-methyl-5-nitropyridine89694-10-0A platform to request quotes from various suppliers like DSL Chemicals, AK Scientific, and Capot Chemical.[11]

This is not an exhaustive list. Researchers should verify stock and purity with individual suppliers before ordering.

Quality Control and Safety

Analytical Verification: Ensuring the identity and purity of starting materials is a cornerstone of trustworthy research. Suppliers typically provide a Certificate of Analysis (CoA) with key analytical data. Standard methods for these compounds include:

  • NMR Spectroscopy (¹H NMR): Confirms the structure and isomeric purity.[3]

  • Mass Spectrometry (MS): Verifies the molecular weight.[3]

  • Gas Chromatography (GC) / HPLC: Determines purity levels.[5]

Safety and Handling: Substituted nitropyridines are active chemical compounds and require appropriate handling. Based on available Safety Data Sheets (SDS) for related isomers, researchers should observe the following precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the specific SDS provided by the supplier for the exact compound being handled.

Conclusion

This compound and its isomers are valuable, high-potential intermediates for drug discovery and chemical synthesis. While the exact target compound (CAS 33252-62-9) is available from specialized suppliers, researchers have a broader and more accessible commercial supply chain for key isomers like 2-Methoxy-3-methyl-5-nitropyridine and 2-Methoxy-4-methyl-5-nitropyridine. By understanding the isomeric landscape, validated synthetic protocols, and the network of commercial suppliers, research and development professionals can confidently and efficiently incorporate these powerful building blocks into their synthetic programs.

References

Methodological & Application

Suzuki coupling conditions for 2-Methoxy-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling of 2-Methoxy-5-methyl-3-nitropyridine Derivatives

Abstract

This technical guide provides an in-depth analysis and detailed protocols for the successful execution of the Suzuki-Miyaura cross-coupling reaction with this compound scaffolds. These substituted pyridines are valuable building blocks in medicinal chemistry and materials science. However, their unique electronic and structural features—namely the strongly electron-withdrawing nitro group and the coordinating pyridine nitrogen—present distinct challenges for palladium-catalyzed cross-coupling. This document elucidates the mechanistic principles behind reagent selection, offers optimized reaction conditions, and provides a robust, step-by-step experimental protocol and troubleshooting guide for researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of reagents.[3] In the synthesis of complex pharmaceuticals and functional materials, heteroaromatic building blocks are of paramount importance. The this compound core, in particular, offers a synthetically versatile scaffold.

However, the successful coupling of this substrate is not trivial. The pyridine nitrogen can act as a ligand, potentially coordinating with and deactivating the palladium catalyst. Furthermore, the pyridine ring is rendered significantly electron-deficient by the combined effects of the ring nitrogen and the potent C-3 nitro group. While this electronic deficiency can facilitate the initial oxidative addition step, it also introduces unique challenges that necessitate a carefully tailored catalytic system. This guide provides the causal framework and practical steps to navigate these challenges effectively.

Mechanistic Considerations for an Electron-Deficient Heterocycle

The canonical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4] For a substrate like a halogenated this compound, each step is uniquely influenced by the substrate's properties.

  • Oxidative Addition: This is often the rate-determining step in the cycle.[4] A Pd(0) complex inserts into the carbon-halide bond of the pyridine. The strong electron-withdrawing nature of the nitro group and the pyridine ring generally accelerates this step by lowering the electron density at the reaction center.[5]

  • Transmetalation: In this step, the organic moiety is transferred from the boron atom to the palladium(II) center. This process requires the activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[6][7] The choice of base is critical to ensure efficient formation of this complex without promoting undesirable side reactions.

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst.[1] The electronic properties and steric bulk of the ancillary ligands on the palladium center are crucial for promoting this step efficiently. For electron-deficient systems, bulky, electron-rich ligands are often essential to accelerate reductive elimination and prevent catalyst decomposition.[1][8]

Below is a generalized diagram of the catalytic cycle.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_out R¹-R² (Product) trans_complex->product_out reagents_in R¹-X + R²-B(OR)₂ reagents_in->oa_complex Aryl Halide base_in Base boronate_formed [R²-B(OR)₂(Base)]⁻ base_in->boronate_formed boronate_formed->trans_complex Activated Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters: A Rationale-Driven Approach

Success with this challenging substrate class hinges on the rational selection of four key components: the palladium source, the ligand, the base, and the solvent.

ParameterRecommended Choice(s)Rationale & Justification
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are stable Pd(II) and Pd(0) precatalysts, respectively. They are readily reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ can also be used as a pre-formed Pd(0) source.[4][9]
Ligand Buchwald Ligands: SPhos, XPhos, RuPhosBulky, electron-rich dialkylbiaryl phosphine ligands are critical. They stabilize the Pd(0) center, promote the difficult oxidative addition to electron-rich or sterically hindered halides, and accelerate the final reductive elimination step, which is often slow for heteroaromatic substrates.[8]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A base is essential for activating the boronic acid.[6] K₃PO₄ is a moderately strong base effective in many systems. For substrates sensitive to strong bases, K₂CO₃ is a milder and often effective alternative. Cs₂CO₃ is highly soluble and often enhances reaction rates.[10]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O (e.g., 4:1 to 10:1 ratio)A polar aprotic solvent is required to solubilize the organic components. The addition of water is crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex required for transmetalation.[1][7]

Detailed Experimental Protocol

This protocol describes a generalized procedure for the coupling of a hypothetical substrate, 4-bromo-2-methoxy-5-methyl-3-nitropyridine , with phenylboronic acid . It should serve as a robust starting point for optimization with other coupling partners.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
  • 4-bromo-2-methoxy-5-methyl-3-nitropyridine (1.0 equiv.)

  • Phenylboronic acid (1.3 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv., 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, powdered (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Reaction Setup and Execution Workflow

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Step-by-Step Procedure
  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methoxy-5-methyl-3-nitropyridine (1.0 equiv.), phenylboronic acid (1.3 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.). Add this solid mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. An oxygen-free environment is critical to prevent oxidation and deactivation of the phosphine ligand and catalyst.[5]

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 5:1 v/v). Degas the solvent by bubbling argon through it for 20-30 minutes. Using a syringe, add the degassed solvent to the Schlenk flask.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed (typically 4-16 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous base or solvent.3. Low reaction temperature.1. Ensure meticulous degassing of solvents and reaction vessel. Use fresh, high-quality ligands.2. Use anhydrous solvents and finely powder the base before use. Consider adding a small amount of water (if not already present) as it is crucial for the mechanism.[11]3. Increase temperature in 10 °C increments.
Protodeboronation The boronic acid is unstable under the reaction conditions and is replaced by a proton from the solvent.1. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).2. Use boronic esters (e.g., pinacol esters), which are often more stable.[7]3. Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Caused by the presence of oxygen or residual Pd(II) species.1. Improve degassing procedures.2. Ensure the Pd(II) precatalyst is fully reduced to Pd(0) by the phosphine ligand before the reaction proceeds at high temperature.
Formation of Phosphine Oxide The phosphine ligand has been oxidized by trace oxygen.This is a common byproduct. Ensure rigorous inert atmosphere techniques. If it co-elutes with the product during chromatography, alternative purification methods may be needed.[12]

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives is a highly achievable transformation when approached with a clear understanding of the underlying mechanistic challenges. The electron-deficient nature of the pyridine ring and the potential for catalyst inhibition are effectively overcome by employing bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos, in conjunction with a suitable base and solvent system. The protocol and troubleshooting guide provided herein offer a validated starting point for the synthesis of diverse biaryl structures, empowering further advancements in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Methoxy-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Electron-Deficient Aminopyridines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] While the reaction has seen broad success, its application to electron-deficient heteroaromatic systems, such as nitropyridines, presents unique challenges that necessitate a carefully considered approach.

This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of 2-Methoxy-5-methyl-3-nitropyridine. This substrate is of particular interest as the resulting 2-amino-6-methoxy-3-methyl-5-nitropyridine scaffold is a valuable building block in medicinal chemistry. The electron-withdrawing nature of the nitro group and the pyridine ring significantly influences the reactivity of the C-X bond, requiring careful optimization of the catalyst system and reaction conditions to achieve high efficiency and selectivity. Herein, we will dissect the mechanistic nuances, provide field-proven protocols, and offer troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanism and Key Considerations: A Rationale-Driven Approach

The efficacy of the Buchwald-Hartwig amination is fundamentally dependent on a synergistic interplay between the palladium catalyst, the phosphine ligand, the base, and the solvent. A comprehensive understanding of the catalytic cycle is paramount for rational protocol design and troubleshooting.[1][5]

The generally accepted mechanism proceeds through a series of well-defined steps:

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (or pseudohalide), forming a Pd(II) complex.[5][6] For electron-deficient substrates like this compound, this step is often facile. The reactivity order for the leaving group (X) is typically Br > Cl > I > OTf.[7] While aryl iodides are often highly reactive, the iodide anion generated can sometimes inhibit the catalyst.[5][7]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base facilitates the deprotonation of the amine to form an amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause substrate or product degradation.[7]

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the Pd(0) catalyst is regenerated, re-entering the catalytic cycle.[1][5]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Pd(II)_Complex Pd(II) Aryl Halide Complex (L)Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (+ R₂NH, + Base) Pd(II)_Complex->Amine_Coordination Amido_Complex Pd(II) Amido Complex (L)Pd(II)(Ar)(NR₂) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR₂ (Product) Product_out Aryl Amine (Ar-NR₂) Reductive_Elimination->Product_out ArX_start Aryl Halide (Ar-X) ArX_start->Oxidative_Addition Amine_start Amine (R₂NH) Amine_start->Amine_Coordination Base_start Base Base_start->Amine_Coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design: Selecting the Optimal Reagents

The success of the amination of this compound hinges on the judicious selection of the reaction components.

ComponentRecommended OptionsRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Palladacycle PrecatalystsPd₂(dba)₃ and Pd(OAc)₂ are common and effective precursors that form the active Pd(0) catalyst in situ.[8] Precatalysts like XPhos Pd G3 offer improved stability and catalytic activity, especially for challenging substrates.[9]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich dialkylbiaryl phosphine ligands are generally superior for coupling with electron-deficient heteroaryl chlorides and bromides.[1][10] They promote both oxidative addition and reductive elimination. XPhos is a robust, general ligand, while others may offer advantages in specific cases.[11]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice for its high basicity.[7] For substrates sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, though they may require higher reaction temperatures.[5]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are frequently used due to their ability to dissolve the reactants and their relatively high boiling points, allowing for elevated reaction temperatures.[12]
Amine Primary and Secondary Aliphatic or Aromatic AminesThe nature of the amine will influence its nucleophilicity and steric hindrance. Primary amines are generally more reactive than secondary amines.[7] For volatile amines, the reaction may need to be conducted in a sealed vessel.[13]

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-bromo-6-methoxy-3-methyl-5-nitropyridine, which serves as a representative halide for this pyridine system. Modifications may be necessary for other halides or specific amines.

Materials:

  • 2-bromo-6-methoxy-3-methyl-5-nitropyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.6 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube or sealed reaction vial

  • Standard laboratory glassware

  • Inert gas (Argon or Nitrogen) supply

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 2-bromo-6-methoxy-3-methyl-5-nitropyridine, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the amine.

  • Reaction: Seal the tube and place it in a preheated heating block at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-methoxy-3-methyl-5-nitropyridine derivative.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a decision tree to guide troubleshooting efforts.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_conditions Condition Optimization cluster_substrate Substrate Reactivity Start Low or No Conversion Check_Catalyst Is the catalyst active? (Fresh reagents, inert atmosphere) Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Substrate Is the substrate reactive? Start->Check_Substrate Catalyst_Inactive Use fresh Pd source and ligand. Ensure rigorous inert atmosphere. Check_Catalyst->Catalyst_Inactive No Increase_Temp Increase temperature (e.g., to 110-120 °C). Check_Conditions->Increase_Temp No Dehalogenation Dehalogenation observed? (Lower temperature, different base). Check_Substrate->Dehalogenation Yes Change_Ligand Screen alternative ligands (e.g., RuPhos, BrettPhos). Catalyst_Inactive->Change_Ligand Change_Base Switch to a stronger (e.g., LHMDS) or weaker (e.g., K₃PO₄) base. Increase_Temp->Change_Base Change_Solvent Try a different solvent (e.g., dioxane). Change_Base->Change_Solvent Side_Reactions Other side products? (Protect sensitive functional groups). Dehalogenation->Side_Reactions

Caption: A decision tree for troubleshooting the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of complex nitrogen-containing heterocycles. Success in this endeavor is not a matter of chance but a result of a deep understanding of the reaction mechanism and a rational approach to the selection of reagents and conditions. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to build upon, enabling the efficient and reliable synthesis of these important molecular targets. As with any catalytic reaction, empirical optimization is often necessary, and the troubleshooting guide should serve as a valuable tool in navigating any challenges that may arise.

References

Synthesis of 2-Amino-5-Methyl-3-Nitropyridine: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and in-depth scientific insights for the synthesis of 2-amino-5-methyl-3-nitropyridine from 2-methoxy-5-methyl-3-nitropyridine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven methodologies.

Introduction: The Significance of 2-Amino-5-Methyl-3-Nitropyridine

2-Amino-5-methyl-3-nitropyridine is a valuable building block in medicinal chemistry. Its trifunctional nature, featuring an amino group, a methyl group, and a nitro group on a pyridine scaffold, allows for diverse downstream chemical modifications. This versatility makes it a key intermediate in the synthesis of a range of bioactive molecules, including kinase inhibitors and other therapeutic agents. The conversion from its 2-methoxy precursor is a common and crucial transformation in many synthetic routes.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-amino-5-methyl-3-nitropyridine from its 2-methoxy analogue proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, ammonia, acting as a nucleophile, attacks the electron-deficient pyridine ring, leading to the displacement of the methoxy group.

The pyridine ring's electron-withdrawing nature, further activated by the strongly electron-withdrawing nitro group at the 3-position, makes the C2 position highly susceptible to nucleophilic attack. The methoxy group is a reasonably good leaving group, especially when protonated, facilitating its departure.

Mechanistic Pathway

The reaction is believed to proceed through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products reactant This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer Nucleophilic Attack nucleophile Ammonia (NH₃) nucleophile->meisenheimer product 2-Amino-5-methyl-3-nitropyridine meisenheimer->product Elimination of Leaving Group leaving_group Methanol (CH₃OH) meisenheimer->leaving_group

Caption: SNAr reaction workflow for the synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the ammonolysis of activated 2-alkoxypyridines. Researchers should perform a small-scale trial to optimize reaction conditions for their specific setup.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
This compound89694-10-0168.15>98%Georganics[1]
Ammonia solution (28-30% in water)1336-21-635.05 (as NH₄OH)ACS GradeMajor chemical suppliers
Methanol67-56-132.04AnhydrousMajor chemical suppliers
Ethyl acetate141-78-688.11ACS GradeMajor chemical suppliers
Saturated Sodium Chloride Solution (Brine)7647-14-558.44-Lab-prepared
Anhydrous Sodium Sulfate7757-82-6142.04ACS GradeMajor chemical suppliers
Equipment
  • High-pressure reaction vessel (autoclave) or a sealed, thick-walled glass pressure tube

  • Magnetic stirrer with a heating mantle or oil bath

  • Thermocouple or thermometer

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Analytical balance

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Experimental_Workflow start_end start_end process process critical critical product_node product_node start Start reagents 1. Charge Reactor with Starting Material and Solvents start->reagents ammonia 2. Add Ammonia Solution reagents->ammonia reaction 3. Heat Reaction Mixture Under Pressure ammonia->reaction workup 4. Reaction Work-up and Extraction reaction->workup purification 5. Purification by Recrystallization workup->purification characterization 6. Product Characterization purification->characterization end End Product: 2-Amino-5-methyl-3-nitropyridine characterization->end

Caption: Step-by-step experimental workflow.

  • Reaction Setup: In a high-pressure reaction vessel, dissolve this compound (1.0 eq.) in methanol.

  • Addition of Ammonia: To the solution, add a concentrated aqueous ammonia solution (28-30%, 10-20 eq.).

  • Reaction: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring for 12-24 hours. The pressure inside the vessel will increase, so ensure the equipment is rated for the expected pressure. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the vessel to room temperature. Carefully vent the vessel in a well-ventilated fume hood.

  • Extraction: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the methanol and excess ammonia. To the remaining aqueous residue, add ethyl acetate and water. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield 2-amino-5-methyl-3-nitropyridine as a solid.

Safety Precautions

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.

  • This compound: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Ammonia Solution (28-30%): Corrosive. Causes severe skin burns and eye damage.[2][3][4] The vapor is irritating to the respiratory system.[2][3][4] The reaction is performed under pressure and at elevated temperatures, which poses a risk of explosion if not conducted in an appropriate pressure vessel. Ammonia gas is flammable.[5][2]

  • Methanol: Flammable and toxic. Avoid inhalation and contact with skin.

Product Characterization

The identity and purity of the synthesized 2-amino-5-methyl-3-nitropyridine should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, and the amino group protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number and types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretches of the amino group, C-H stretches of the aromatic ring and methyl group, and the asymmetric and symmetric stretches of the nitro group.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time, temperature, or pressureIncrease the reaction time or temperature. Ensure the reaction vessel is properly sealed to maintain pressure. Consider using a higher concentration of ammonia or a co-solvent.
Low YieldProduct loss during work-up or purificationOptimize the extraction and recrystallization procedures. Ensure complete extraction from the aqueous layer.
Impure ProductIncomplete reaction or side product formationOptimize the purification step. Consider column chromatography if recrystallization is insufficient.

Conclusion

The synthesis of 2-amino-5-methyl-3-nitropyridine from this compound is a robust and scalable reaction based on the principles of nucleophilic aromatic substitution. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently produce this valuable intermediate for their drug discovery and development programs. Careful optimization and characterization are key to ensuring the quality and consistency of the final product.

References

Application Notes and Protocols: Leveraging 2-Methoxy-5-methyl-3-nitropyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine Scaffold in Kinase Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, make it an ideal motif for engaging with the hinge region of the ATP-binding pocket of kinases. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making the development of potent and selective kinase inhibitors a cornerstone of modern drug discovery.

2-Methoxy-5-methyl-3-nitropyridine is a highly versatile and strategically functionalized starting material for the synthesis of such inhibitors. The specific arrangement of its substituents—the electron-donating methoxy and methyl groups and the electron-withdrawing nitro group—provides a rich platform for controlled chemical modifications. The nitro group, in particular, serves as a masked amine, which is a critical attachment point for building out the inhibitor structure to achieve desired potency and pharmacokinetic profiles. These application notes provide a comprehensive guide to the synthetic utility of this building block, complete with detailed protocols and mechanistic insights for researchers in drug development.[1][2][3]

Physicochemical Properties and Safety Data

Proper handling of all chemical reagents is paramount for experimental success and laboratory safety. Below is a summary of the key properties of this compound and essential safety information.

PropertyValueReference
CAS Number 33252-62-9[4]
Molecular Formula C₇H₈N₂O₃[4]
Molecular Weight 168.15 g/mol [4]
Appearance Off-white to yellow crystalline powderN/A
Melting Point 65-69 °CN/A

Safety & Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Based on data for the closely related compound 2-Methoxy-5-nitropyridine, it is classified as a skin, eye, and respiratory irritant.[5][6][7] Avoid inhalation of dust and contact with skin and eyes.[5][7] Store in a cool, dry place away from incompatible materials.

Core Synthetic Strategy: Unlocking the Potential of the Pyridine Core

The synthetic power of this compound stems from the sequential transformation of its functional groups. The primary route involves the reduction of the nitro group to form a key amine intermediate, which then serves as a nucleophilic handle for constructing the final inhibitor.

G cluster_0 Synthetic Logic A 2-Methoxy-5-methyl- 3-nitropyridine B Step 1: Nitro Group Reduction (e.g., Fe/AcOH or H₂, Pd/C) A->B Yields C Key Intermediate: 2-Methoxy-5-methylpyridin-3-amine B->C D Step 2: Scaffold Construction (e.g., Amide Coupling, SNAr, Cross-Coupling) C->D Functionalization E Diverse Kinase Inhibitor Library D->E

Caption: Core synthetic workflow using this compound.

This strategy allows for a modular approach to building a library of inhibitors. By varying the coupling partners in the scaffold construction step, chemists can systematically explore the structure-activity relationship (SAR) to optimize for potency, selectivity, and drug-like properties.[8][9][10]

Experimental Protocols

Protocol 1: Synthesis of the Key Amine Intermediate via Nitro Reduction

The reduction of the 3-nitro group to a 3-amino group is the foundational step in utilizing this building block. While various methods exist, reduction with iron powder in an acidic medium is a robust, scalable, and cost-effective choice that avoids the need for high-pressure hydrogenation equipment.

Objective: To synthesize 2-Methoxy-5-methylpyridin-3-amine from this compound.

Materials and Reagents:

ReagentCAS No.M.W.AmountMoles
This compound33252-62-9168.155.00 g29.7 mmol
Iron Powder (<325 mesh)7439-89-655.858.30 g148.7 mmol
Glacial Acetic Acid64-19-760.0550 mL-
Ethanol64-17-546.0750 mL-
Ethyl Acetate (EtOAc)141-78-688.11~200 mL-
Saturated Sodium Bicarbonate (aq)N/AN/A~150 mL-
BrineN/AN/A~50 mL-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.00 g, 29.7 mmol), ethanol (50 mL), and glacial acetic acid (50 mL).

  • Addition of Reducing Agent: To the stirring suspension, add iron powder (8.30 g, 148.7 mmol) portion-wise over 10 minutes. The reaction is exothermic, and the internal temperature may rise.

  • Reaction: Heat the mixture to 80°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (Typical mobile phase: 30% EtOAc in hexanes).

  • Workup - Filtration: Cool the reaction mixture to room temperature. Carefully filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate (~100 mL).

  • Workup - Neutralization: Combine the filtrates and concentrate under reduced pressure to remove the ethanol and acetic acid. Re-dissolve the residue in ethyl acetate (100 mL) and carefully pour it into a separatory funnel containing saturated sodium bicarbonate solution (~150 mL) to neutralize any remaining acid. Caution: Gas evolution (CO₂) will occur.

  • Workup - Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine all organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting crude amine can often be used directly in the next step. If necessary, purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Outcome: The product, 2-Methoxy-5-methylpyridin-3-amine, is typically an off-white to light brown solid. Expected yield: 85-95%.

Protocol 2: General Procedure for Amide Coupling to a Carboxylic Acid Partner

The newly synthesized 3-amino group is a versatile nucleophile. A common subsequent reaction in kinase inhibitor synthesis is an amide bond formation, coupling the pyridine core to another fragment, often a carboxylic acid-bearing heterocycle, designed to probe other regions of the kinase active site.

Objective: To form an amide bond between 2-Methoxy-5-methylpyridin-3-amine and a generic carboxylic acid (R-COOH).

G cluster_1 Amide Coupling Workflow start 2-Methoxy-5-methylpyridin-3-amine + R-COOH reaction Stir at Room Temperature (2-12 hours) start->reaction reagents Coupling Reagents (e.g., HATU, HOBt, EDCI) + Base (e.g., DIPEA) reagents->reaction solvent Aprotic Solvent (e.g., DMF, DCM) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Crystallization) workup->purification product Final Amide-Coupled Product (Kinase Inhibitor Scaffold) purification->product

Caption: General experimental workflow for amide bond formation.

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 equiv) and 2-Methoxy-5-methylpyridin-3-amine (1.1 equiv) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Reagent Addition: Add the coupling agent, such as HATU (1.2 equiv), and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to obtain the final amide product.

Application in Advanced Kinase Inhibitors: The Case of VEGFR2

The pyridine scaffold derived from this compound is highly relevant to the synthesis of inhibitors targeting kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of tumor angiogenesis.[11][12] For example, the potent VEGFR2 inhibitor TAK-593 features a complex heterocyclic system linked to a substituted phenyl group.[11][12][13] The synthetic strategies used to create such molecules often rely on the core principles outlined above: forming a key amine intermediate from a nitropyridine precursor, followed by coupling reactions to build the final architecture.

Structure-Activity Relationship (SAR) and Bioisosterism

Systematic modification of the this compound core allows for detailed SAR studies to enhance inhibitor performance.[8][9][10]

  • Pyridine Nitrogen: This atom is crucial for forming a hydrogen bond with the kinase hinge region, anchoring the inhibitor in the ATP-binding site.

  • The Amino Linker (from the Nitro group): This is the primary vector for introducing diverse chemical moieties that can extend into other pockets of the active site, influencing potency and selectivity.

  • The C5-Methyl Group: This group can provide favorable van der Waals interactions, improve metabolic stability by blocking a potential site of oxidation, and enhance selectivity.

  • The C2-Methoxy Group: This group can be retained or replaced via nucleophilic aromatic substitution (SNAr) to modulate solubility, cell permeability, and other pharmacokinetic properties.

Furthermore, the entire substituted pyridine ring can be considered a bioisostere for other aromatic systems, such as a substituted benzene ring.[14][15] Bioisosteric replacement is a powerful strategy in drug design to improve affinity, enhance efficacy, alter metabolic fate, or reduce toxicity compared to a parent compound.[14][16][17] Replacing a phenyl ring with this pyridine derivative introduces a hydrogen bond acceptor and changes the dipole moment, which can lead to improved drug-like properties.[14][18]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Methoxy-5-methyl-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridines are fundamental building blocks in the synthesis of a vast array of functional molecules, from pharmaceuticals to advanced materials. Among these, 2-Methoxy-5-methyl-3-nitropyridine stands out as a versatile scaffold, featuring a unique combination of electron-donating and electron-withdrawing groups that modulate its chemical reactivity and biological activity. The presence of the nitro group at the 3-position renders the pyridine ring electron-deficient, influencing the regioselectivity and efficiency of traditional cross-coupling reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of this compound derivatives, offering detailed protocols, mechanistic insights, and practical considerations for successful implementation.

The strategic functionalization of the this compound core via modern cross-coupling methodologies opens avenues for the rapid generation of diverse chemical libraries. This guide will focus on key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, providing both traditional approaches using a halide leaving group at the 3-position (e.g., 3-bromo-2-methoxy-5-methylpyridine) and innovative denitrative coupling strategies that utilize the nitro group as a leaving group.[1][2]

Key Considerations for Cross-Coupling with this compound Derivatives

The electronic and steric landscape of this compound derivatives presents both challenges and opportunities for palladium-catalyzed cross-coupling reactions.

  • Electronic Effects: The potent electron-withdrawing nature of the nitro group at the C3 position significantly activates the C-X (where X is a halide) or C-NO2 bond towards oxidative addition to the palladium(0) catalyst, often a rate-determining step in the catalytic cycle. Conversely, the methoxy group at the C2 position is electron-donating, which can partially offset the electron deficiency of the ring. This electronic push-pull system can influence catalyst and ligand selection.

  • Steric Hindrance: The substituents at C2 and C5 can create steric congestion around the reactive C3 position. The choice of a bulky phosphine ligand is often crucial to promote reductive elimination and prevent the formation of undesired side products.

  • Leaving Group: Traditionally, a halide (Br, I, or Cl) at the C3 position is employed as the leaving group. However, the burgeoning field of denitrative cross-coupling offers a more atom-economical and potentially shorter synthetic route by directly utilizing the nitro group.[1][2]

Palladium-Catalyzed Cross-Coupling Protocols

This section provides detailed, step-by-step protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of 2-Methoxy-5-methyl-3-halopyridine and, where applicable, the denitrative coupling of this compound.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-methoxy-5-methylpyridines

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[3] For the synthesis of 3-aryl-2-methoxy-5-methylpyridines, a 3-halo-2-methoxy-5-methylpyridine is coupled with an appropriate arylboronic acid.

Representative Reaction Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)10012-24Moderate to GoodA classic and cost-effective system.
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME/H₂O (4:1)80-9012Good to ExcellentA common and reliable catalyst.
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O (4:1)100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methoxy-5-methylpyridine with Phenylboronic Acid

  • Materials:

    • 3-Bromo-2-methoxy-5-methylpyridine (1.0 mmol, 1.0 equiv.)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • Potassium carbonate (2.0 mmol, 2.0 equiv.)

    • 1,4-Dioxane/Water (4:1, 10 mL), degassed

  • Procedure:

    • To a flame-dried Schlenk flask, add 3-bromo-2-methoxy-5-methylpyridine, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add Pd(PPh₃)₄ to the flask.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Denitrative Suzuki-Miyaura Coupling: Recent advances have demonstrated the feasibility of using the nitro group as a leaving group in Suzuki-Miyaura couplings. For a substrate like 3-methoxy-2-nitropyridine, a Pd/BrettPhos catalyst system has been shown to be effective.[1] This approach can be adapted for this compound.

Heck Coupling: Synthesis of 3-Alkenyl-2-methoxy-5-methylpyridines

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4][5]

Experimental Protocol: Heck Coupling of 3-Bromo-2-methoxy-5-methylpyridine with Styrene

  • Materials:

    • 3-Bromo-2-methoxy-5-methylpyridine (1.0 mmol, 1.0 equiv.)

    • Styrene (1.2 mmol, 1.2 equiv.)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv.)

    • Anhydrous DMF (5 mL)

  • Procedure:

    • In a sealed tube, combine 3-bromo-2-methoxy-5-methylpyridine, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill the tube with an inert gas.

    • Add anhydrous DMF, styrene, and triethylamine via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C.

    • Monitor the reaction by GC-MS or LC-MS.

    • After cooling, dilute the reaction with water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Denitrative Heck Reaction: The denitrative Mizoroki-Heck reaction of nitroarenes, including nitroheteroarenes, has been successfully achieved using a Pd/BrettPhos catalyst system.[6][7] This provides a viable route for the direct alkenylation of this compound.

Sonogashira Coupling: Synthesis of 3-Alkynyl-2-methoxy-5-methylpyridines

The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[8]

Experimental Protocol: Sonogashira Coupling of 3-Bromo-2-methoxy-5-methylpyridine with Phenylacetylene

  • Materials:

    • 3-Bromo-2-methoxy-5-methylpyridine (1.0 mmol, 1.0 equiv.)

    • Phenylacetylene (1.1 mmol, 1.1 equiv.)

    • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.)

    • Anhydrous THF (10 mL)

  • Procedure:

    • To a Schlenk flask, add 3-bromo-2-methoxy-5-methylpyridine, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with argon.

    • Add anhydrous THF and triethylamine.

    • Add phenylacetylene dropwise with stirring.

    • Stir the reaction at room temperature or gentle heating (e.g., 50 °C) until completion (monitored by TLC).

    • Filter the reaction mixture through a pad of celite and wash with THF.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Denitrative Sonogashira Coupling: A palladium-catalyzed denitrative Sonogashira coupling of nitroarenes with terminal alkynes has been developed using a Pd(en)(NO₃)₂/BrettPhos system, which can be applied to substrates like this compound.[1][9]

Buchwald-Hartwig Amination: Synthesis of 3-Amino-2-methoxy-5-methylpyridines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine.[10][11][12]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methoxy-5-methylpyridine with Morpholine

  • Materials:

    • 3-Bromo-2-methoxy-5-methylpyridine (1.0 mmol, 1.0 equiv.)

    • Morpholine (1.2 mmol, 1.2 equiv.)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • XPhos (0.03 mmol, 3 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add 3-bromo-2-methoxy-5-methylpyridine and toluene.

    • Add morpholine and seal the tube.

    • Remove the tube from the glovebox and heat the reaction to 100 °C with stirring.

    • Monitor the reaction by LC-MS.

    • After cooling, quench the reaction with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography.

Denitrative Buchwald-Hartwig Amination: The denitrative amination of nitroarenes has been demonstrated, offering a direct route from nitro compounds to arylamines.[13][14] This methodology can be explored for the amination of this compound.

Visualization of Key Processes

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G A Pd(0)L_n B Oxidative Addition (R-X) A->B C [R-Pd(II)-X]L_n B->C D Transmetalation (R'-M) C->D E [R-Pd(II)-R']L_n D->E E->A F Reductive Elimination E->F G R-R' F->G G start Reaction Setup (Reactants, Catalyst, Base) degas Inert Atmosphere (Degassing) start->degas solvent Solvent Addition degas->solvent reaction Heating & Stirring solvent->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup purification Purification (Chromatography) workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Methoxy-5-methyl-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving 2-methoxy-5-methyl-3-nitropyridine scaffolds. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures.[1][2][3][4] Pyridine derivatives are privileged structures in pharmacology, and methods for their precise functionalization are of paramount importance. This guide details the underlying reaction mechanism, provides validated, step-by-step experimental protocols, presents typical reaction conditions, and offers troubleshooting insights. Furthermore, it discusses the advanced application of denitrative coupling, where the nitro group itself serves as the leaving group—a recent and powerful extension of the Suzuki-Miyaura reaction's scope.[5][6]

Introduction: The Strategic Importance of Pyridine Functionalization

The pyridine moiety is a fundamental building block in a vast array of pharmaceuticals and biologically active compounds.[7] Its unique electronic properties and ability to participate in hydrogen bonding make it a favored scaffold in drug design. The Suzuki-Miyaura cross-coupling reaction offers a versatile and highly reliable method for creating C-C bonds, typically by coupling an organoboron reagent with an organic halide or triflate.[1][8][9]

The substrate of interest, this compound, presents a unique electronic landscape. The potent electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, while the electron-donating methoxy and methyl groups provide additional handles for modulation. Typically, for a standard Suzuki-Miyaura coupling, this scaffold would possess a halogen atom (e.g., at the C2, C4, or C6 position) to act as the leaving group. However, recent breakthroughs have demonstrated that under specific catalytic conditions, the nitro group itself can be displaced, opening up novel synthetic pathways from readily available nitroarenes.[6][10][11] This guide will address both the conventional (halide displacement) and the advanced (nitro displacement) methodologies.

The Catalytic Cycle: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][12] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • Oxidative Addition : The cycle begins with the insertion of a catalytically active Pd(0) species into the carbon-electrophile bond (e.g., C-Br, C-Cl, or C-NO₂) of the substituted pyridine. This forms a square planar Pd(II) complex. The rate of this step is highly sensitive to the nature of the leaving group and the electronic properties of the pyridine ring.

  • Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide or other leaving group. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[13][14]

  • Reductive Elimination : The final step involves the coupling of the two organic ligands attached to the palladium center. This forms the desired C-C bond in the final product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X In PdII_A Ar-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation (R-B(OR)₂ + Base) PdII_A->Transmetal R-B(OR)₂ In PdII_B Ar-Pd(II)L₂-R Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim Ar-R Out RedElim->Pd0 Product Coupled Product (Pyridine-R) RedElim->Product ArX Pyridine-X (X = Halogen or NO₂) ArX->OxAdd Boronic Organoboron Compound (R-B(OH)₂) Boronic->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols & Workflow

The following protocols provide a robust starting point for performing Suzuki-Miyaura coupling with a halogenated this compound derivative. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This procedure is designed for a reaction at a 0.5 mmol scale. All glassware should be oven-dried, and manipulations should be performed under an inert atmosphere (Argon or Nitrogen).

Materials and Reagents:

  • Halogenated this compound (1.0 equiv., 0.5 mmol)

  • Arylboronic acid or ester (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv.)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water, DMF)

  • Standard laboratory glassware (Schlenk tube or round-bottom flask, condenser)

  • Inert gas supply, magnetic stirrer, heating mantle/oil bath

  • Solvents for workup (e.g., ethyl acetate, water, brine) and purification (e.g., hexanes, ethyl acetate)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the halogenated pyridine (1.0 equiv.), the organoboron reagent (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst/ligand.

  • Inert Atmosphere: Seal the tube with a septum or screw cap, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[15][16]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-Dioxane and 1 mL of water for a 0.5 mmol reaction) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C). Stir the mixture vigorously for the specified time (typically 4–24 hours).[17]

  • Monitoring: Monitor the reaction progress periodically by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot from the reaction mixture.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (or another suitable organic solvent) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Washing & Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product.[15][18]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification reagents 1. Weigh Reagents (Pyridine, Boronic Acid, Base, Catalyst) glassware 2. Assemble Dry Glassware (Schlenk Tube) reagents->glassware inert 3. Establish Inert Atmosphere (Evacuate & Backfill with Ar) glassware->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat & Stir (80-110 °C, 4-24h) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Cool & Quench (Add Water & EtOAc) monitor->workup extract 8. Extract & Dry workup->extract purify 9. Concentrate & Purify (Column Chromatography) extract->purify product Final Product purify->product

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for a successful coupling reaction. The following table summarizes conditions that have proven effective for coupling various substituted pyridines and nitroarenes, providing a valuable starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Typical YieldNotes
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012-18GoodA classic, reliable, and cost-effective catalyst system.[17]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12ExcellentBuchwald-Hartwig ligands often give high yields for challenging substrates.[17]
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10012-24GoodA common system generated in situ.
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good-ExcellentEffective for a broad range of substrates, including heteroaryls.
Pd(acac)₂ (5)BrettPhos (10)K₃PO₄ (2)Dioxane13012-24GoodFor C-NO₂ coupling. Requires higher temperatures and specialized ligands.[1][10]

Advanced Application: Denitrative Suzuki-Miyaura Coupling

A paradigm-shifting development in cross-coupling chemistry is the use of a nitro group as a leaving group.[6] This allows for the direct functionalization of nitroarenes and nitroheterocycles, which are often easier to prepare than their halogenated counterparts.[10]

The mechanism is believed to proceed via an unprecedented oxidative addition of the palladium(0) catalyst into the Ar–NO₂ bond.[5][10] This transformation requires more forcing conditions and highly specialized catalyst systems.

Key Considerations for Denitrative Coupling:

  • Catalyst System: The combination of Pd(acac)₂ and a bulky, electron-rich biarylphosphine ligand such as BrettPhos is critical for facilitating the cleavage of the strong C–NO₂ bond.[1][6][10]

  • Reaction Conditions: These reactions are typically run at higher temperatures (≥130 °C) in anhydrous solvents like 1,4-dioxane.

  • Base: A strong base like potassium phosphate (K₃PO₄) is often employed.[10]

While more challenging, this method provides a powerful alternative for synthesizing biarylpyridines from this compound without the need for a pre-installed halogen.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently inert atmosphere. 3. Poor quality of reagents (base, solvent). 4. Inappropriate ligand/base combination.1. Use a stable precatalyst (e.g., SPhos G3) or fresh catalyst. 2. Ensure thorough degassing of solvent and proper inert gas technique. 3. Use anhydrous, high-purity solvents and freshly powdered base. 4. Screen different ligands, bases, and solvents (see Table 1).
Protodeboronation (Boronic acid is replaced by -H)1. Presence of excess water or protic solvents. 2. Base-mediated decomposition of the boronic acid.[16] 3. Reaction temperature is too high for an extended period.1. Use anhydrous conditions or a different solvent system. 2. Use a milder base like KF or CsF, which can be effective and minimize this side reaction.[16] 3. Lower the reaction temperature or shorten the reaction time.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Certain catalyst systems may promote this side reaction.1. Improve inert atmosphere technique. 2. Screen different palladium sources and ligands.
Difficult Purification 1. Incomplete reaction leading to a complex mixture. 2. Contamination from residual palladium or ligands.1. Drive the reaction to completion by adjusting time or temperature. 2. Filter the crude product through a pad of Celite or silica before concentration. Consider a charcoal treatment or scavenger resin to remove residual palladium.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of heterocyclic scaffolds like this compound. By understanding the core reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent system, researchers can efficiently synthesize a diverse array of biaryl and heteroaryl compounds. The protocols and data presented herein serve as a validated foundation for both conventional halide-based couplings and the more advanced denitrative transformations. This strategic approach enables the rapid generation of novel molecular architectures essential for advancing drug discovery and materials science.

References

Application Note: A Robust LC-MS/MS Method for In-Depth Analysis of 2-Methoxy-5-methyl-3-nitropyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methoxy-5-methyl-3-nitropyridine is a pivotal building block in modern organic synthesis, particularly valued as an intermediate in the development of pharmaceutical agents.[1] The strategic placement of its methoxy, methyl, and nitro groups offers a versatile scaffold for constructing complex molecules.[1] Effective synthesis requires precise monitoring to characterize the desired product, identify potential impurities, and understand reaction kinetics. This application note presents a comprehensive, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method designed for the detailed analysis of reaction mixtures containing this compound. We provide a complete workflow, from sample preparation to data interpretation, explaining the scientific rationale behind key methodological choices to ensure accuracy and reproducibility for researchers in synthetic chemistry and drug development.

Scientific Rationale: The Logic Behind the Method

The successful analysis of a complex organic reaction mixture hinges on a method's ability to separate components and provide unambiguous structural information. LC-MS/MS is the technique of choice for this application due to its inherent separation power and specificity.

  • Why LC-MS? Liquid Chromatography (LC) is essential for separating the starting material from its products, byproducts, and other reaction components, which may be isomeric or possess similar polarities.[2] Mass Spectrometry (MS) provides two critical layers of information: the precise mass-to-charge ratio (m/z) of each component, which directly relates to its molecular weight, and its unique fragmentation pattern upon collision-induced dissociation (MS/MS), which acts as a structural fingerprint. This dual capability is indispensable for confirming the identity of expected products and elucidating the structures of unknown impurities.[3]

  • Chromatographic Strategy: Pyridine derivatives are effectively analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5][6] A C18 stationary phase is selected for its versatility in retaining small, moderately polar organic molecules. A gradient elution, starting with a high aqueous composition and transitioning to a high organic composition (acetonitrile or methanol), is employed to resolve compounds with a range of polarities, from the polar starting material to potentially more nonpolar products. To ensure sharp, symmetrical peaks, an acid modifier like formic acid is added to the mobile phase. This protonates the basic nitrogen atom of the pyridine ring, preventing undesirable interactions with residual silanols on the column and promoting consistent ionization.[4][7]

  • Ionization and Detection Strategy: Electrospray Ionization (ESI) is the ideal ionization source for this analysis as it is a "soft" technique well-suited for polar and thermally sensitive molecules, preventing their degradation in the source.[8][9] Given the basic nature of the pyridine nitrogen, ESI in positive ion mode is highly effective, readily generating protonated molecules ([M+H]⁺). This approach typically yields a strong signal and high sensitivity.[7] Tandem mass spectrometry (MS/MS) is then used to fragment these protonated precursor ions. The resulting fragment ions provide definitive structural confirmation. For nitroaromatic compounds, characteristic fragmentation pathways include the loss of neutral molecules like NO and NO₂, which are diagnostic for this class of compounds.[8][9][10]

Illustrative Reaction and Key Analytes

To demonstrate the method's utility, we will consider a common synthetic transformation of this compound: the catalytic reduction of the nitro group to an amine. This reaction is fundamental in preparing precursors for further functionalization.

Caption: Hypothetical reaction scheme for the reduction of this compound.

Table 1: Key Analytes and their Properties

Compound RoleStructureChemical FormulaMW (monoisotopic)Expected Ion [M+H]⁺
Starting Material This compoundC₇H₈N₂O₃168.0535169.0608
Expected Product 2-Methoxy-5-methylpyridin-3-amineC₇H₁₀N₂O138.0793139.0866
Potential Impurity 5-Methyl-3-nitropyridin-2-olC₆H₆N₂O₃154.0378155.0451

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Reaction Mixture

Causality: The primary goal of sample preparation is to create a clean, homogenous solution that is compatible with the LC-MS system.[11] This involves quenching the reaction to halt further transformations, diluting the sample to an appropriate concentration to avoid detector saturation, and filtering to remove particulates that could clog the system.[7]

  • Quench the Reaction: If the reaction is ongoing, quench it appropriately (e.g., by cooling on an ice bath and filtering off the catalyst if heterogeneous).

  • Initial Dilution: Withdraw a small aliquot (e.g., 10 µL) of the crude reaction mixture.

  • Solubilization: Dilute the aliquot into 990 µL of a 50:50 mixture of acetonitrile and water. This brings the sample into a solvent system compatible with the initial mobile phase conditions and ensures solubility.[7] This creates a 1:100 dilution. Vortex for 30 seconds to ensure homogeneity.

  • Serial Dilution (if necessary): Based on the expected concentration, perform further serial dilutions using the same 50:50 acetonitrile:water solvent to bring the final concentration into the optimal range for the instrument (typically 1-50 µg/mL).[7]

  • Filtration: Filter the final diluted sample through a 0.2 µm syringe filter (e.g., PTFE or nylon) into an LC autosampler vial. This step is critical to remove any solid particles.[7]

Protocol 2: LC-MS/MS Instrumental Method

Causality: The parameters below are optimized for the separation and detection of pyridine derivatives. The gradient elution ensures that compounds of varying polarity are resolved, while the MS parameters are set for sensitive detection and generation of informative fragment ions.

Table 2: Recommended LC-MS/MS Parameters

ParameterSettingRationale
Liquid Chromatography (LC) System
ColumnC18, 100 x 2.1 mm, 2.6 µm particle sizeStandard for reverse-phase separation of small molecules.[12]
Mobile Phase AWater + 0.1% Formic AcidAqueous phase; formic acid aids protonation for better peak shape and ionization.[4]
Mobile Phase BAcetonitrile + 0.1% Formic AcidOrganic phase for eluting less polar compounds.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp.40 °CImproves peak shape and reduces viscosity.
Injection Volume5 µL
LC Gradient Time (min) % B
0.05
1.05
8.095
10.095
10.15
12.05
Mass Spectrometry (MS) System
Ionization ModeESI PositiveBest for protonating basic pyridine nitrogen.
Capillary Voltage3.5 kV
Desolvation Temp.350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Source Temp.150 °C
Scan ModeFull Scan (m/z 50-500) & MS/MSFull scan for discovery, MS/MS for confirmation.
Collision EnergyRamped 10-40 eVRamping allows for generation of a wide range of fragment ions.

Visualization of Workflow and Data Interpretation

A systematic workflow ensures that the analysis is conducted efficiently and logically from start to finish.

Caption: General LC-MS analysis workflow from sample preparation to data interpretation.

Expected Data and Interpretation

Upon analysis, the data should be processed to identify each key analyte. The primary identifiers will be the retention time (t_R) and the m/z values of the precursor and fragment ions.

Table 3: Expected Analytical Results

CompoundExpected t_R (min)Precursor Ion (m/z)Key Fragment Ions (m/z)Fragmentation Rationale
Starting Material ~6.5169.0608139.0501, 122.0498Loss of NO, Loss of OCH₃ and H
Product ~4.2139.0866124.0633, 96.0684Loss of CH₃, Loss of CH₃ + CO
Impurity ~5.8155.0451125.0345, 109.0396Loss of NO, Loss of NO₂

Note: Retention times are estimates and will vary based on the specific LC system and column.

Predicted Fragmentation Pathway

The fragmentation of the parent compound, this compound, is critical for its unambiguous identification.

Fragmentation_Pathway parent Precursor Ion [C₇H₈N₂O₃+H]⁺ m/z = 169.06 frag1 Fragment Ion [C₇H₉N₂O₂]⁺ m/z = 153.06 parent->frag1 - O frag2 Fragment Ion [C₇H₈NO₂]⁺ m/z = 138.05 parent->frag2 - OCH₃ frag3 Fragment Ion [C₆H₆NO₂]⁺ m/z = 124.04 frag2->frag3 - CH₂

Caption: A potential MS/MS fragmentation pathway for protonated this compound.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the qualitative and quantitative analysis of this compound and its reaction products. By combining a well-chosen reverse-phase chromatographic system with sensitive ESI-MS/MS detection, this protocol provides the specificity and structural insight required for reaction monitoring in pharmaceutical and chemical synthesis. The outlined procedures for sample preparation and data interpretation establish a comprehensive framework for researchers to achieve accurate, reproducible results, thereby accelerating development cycles and ensuring product quality.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution Reactions of 2-Methoxy-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction yields for substitutions on 2-methoxy-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation.

Introduction to the Reactivity of this compound

This compound is a polysubstituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The reactivity of this substrate in nucleophilic aromatic substitution (SNAr) reactions is governed by the electronic interplay of its substituents. The nitro group (-NO₂) at the 3-position is a strong electron-withdrawing group, which powerfully activates the pyridine ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group.

In this specific molecule, the leaving group is the methoxy group (-OCH₃) at the 2-position, which is ortho to the activating nitro group. The methyl group (-CH₃) at the 5-position is a weak electron-donating group. While the nitro group is the dominant activating factor, the methyl group can have a minor electronic influence on the overall reaction rate and regioselectivity.

The general mechanism for the SNAr reaction on this substrate proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring. The subsequent departure of the methoxide leaving group restores the aromaticity of the pyridine ring.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Reaction Yield

Question: I am observing a low yield or no formation of my desired substituted product. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield in an SNAr reaction with this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Recommended Actions:

  • Insufficient Nucleophilicity of the Reagent:

    • Explanation: The nucleophile may not be strong enough to attack the electron-deficient pyridine ring effectively.

    • Solution:

      • If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to deprotonate it in situ, thereby increasing its nucleophilicity.

      • If possible, switch to a more potent nucleophile. For instance, if an alcohol is being used, its corresponding alkoxide will be significantly more reactive.

  • Poor Leaving Group Ability of Methoxide:

    • Explanation: While methoxide can function as a leaving group, it is not as efficient as halides in many cases. The reaction may require more forcing conditions to proceed to completion.

    • Solution:

      • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for the formation of degradation byproducts.

      • Prolong Reaction Time: Extend the reaction time and monitor the progress by an appropriate analytical technique like TLC or LC-MS to ensure the reaction has reached completion.

  • Inappropriate Solvent Choice:

    • Explanation: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents are generally preferred for SNAr reactions.

    • Solution:

      • Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are effective at solvating the intermediate and promoting the reaction.

      • Ensure the solvent is anhydrous, as water can react with the starting material or strong bases.

  • Suboptimal Base Selection:

    • Explanation: If a base is required, its strength and steric properties are important. A base that is too weak may not sufficiently deprotonate the nucleophile, while a base that is too strong or sterically hindered may lead to side reactions.

    • Solution:

      • For deprotonating amine or alcohol nucleophiles, common bases include NaH, K₂CO₃, or Cs₂CO₃.

      • Organic bases like DBU or DIPEA can also be effective.

Issue 2: Formation of Side Products

Question: I am observing significant formation of side products in my reaction mixture. What are the likely side reactions and how can I suppress them?

Answer: The formation of side products can complicate purification and reduce the yield of the desired product. Understanding the potential side reactions is key to mitigating them.

Possible Side Reactions and Mitigation Strategies:

  • Hydrolysis of the Methoxy Group:

    • Explanation: Under certain conditions, particularly in the presence of water and acid or base, the 2-methoxy group can be hydrolyzed to a hydroxyl group, forming 2-hydroxy-5-methyl-3-nitropyridine.

    • Mitigation:

      • Ensure all reagents and solvents are anhydrous.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

      • If hydrolysis is unavoidable, the resulting hydroxyl byproduct is more polar and can often be separated by column chromatography.

  • Ether Cleavage:

    • Explanation: Strong acids, such as HBr or HI, can cleave the ether bond, leading to the formation of 2-hydroxy-5-methyl-3-nitropyridine and a methyl halide.[1][2] While less common under typical SNAr conditions, it's a possibility if acidic additives are used.

    • Mitigation:

      • Avoid the use of strong protic acids in the reaction mixture.

      • If an acid scavenger is needed, opt for a non-nucleophilic base.

  • Reaction at Other Positions:

    • Explanation: While the 2-position is highly activated, nucleophilic attack at other positions, though less favorable, might occur under forcing conditions.

    • Mitigation:

      • Optimize the reaction temperature and time to favor the kinetically preferred product.

      • Careful analysis of the product mixture by NMR or mass spectrometry can help identify isomeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the role of the nitro group in this reaction?

A1: The nitro group at the 3-position is a powerful electron-withdrawing group. It activates the pyridine ring for nucleophilic attack by resonance stabilization of the negatively charged Meisenheimer intermediate. This activation is crucial for the SNAr reaction to proceed at a reasonable rate.[3]

Q2: How does the methyl group at the 5-position affect the reaction?

A2: The methyl group is a weak electron-donating group. Its effect is generally minor compared to the strong activating effect of the nitro group. It may slightly decrease the overall electrophilicity of the pyridine ring, but this effect is usually not significant enough to impede the reaction.

Q3: What are the best solvents for this type of reaction?

A3: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally the most effective for SNAr reactions. They are excellent at stabilizing the charged Meisenheimer complex, which helps to lower the activation energy of the reaction.

Q4: At what temperature should I run the reaction?

A4: The optimal reaction temperature will depend on the nucleophile's reactivity. For highly reactive nucleophiles, the reaction may proceed at room temperature or with gentle heating (e.g., 50-80 °C). For less reactive nucleophiles, higher temperatures (e.g., 100-150 °C) may be necessary. It is always advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. The starting material, this compound, and the typically more polar substituted product should have different Rf values. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Experimental Protocols

General Protocol for Amination of this compound

This protocol provides a general starting point for the substitution of the methoxy group with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (optional, 2.0 eq)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • If using a base, add it to the mixture and stir for 10-15 minutes.

  • Add the amine nucleophile to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

The following table summarizes typical reaction conditions for SNAr reactions on related nitropyridine substrates. These can serve as a starting point for optimizing your reaction with this compound.

SubstrateNucleophileSolventBaseTemp (°C)Time (h)Yield (%)Reference
2-Chloro-3-methyl-5-nitropyridineBenzylamineIsopropanol/Water-80285-95[4]
2-Chloro-3-methyl-5-nitropyridineMorpholineEthanolEt₃NReflux2-480-90[4]
2-Methoxy-3-nitropyridinePiperidineAqueous-20--[5]
2-Methoxy-5-nitropyridinePiperidineAqueous-20--[5]

Visualizations

Reaction Mechanism

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product Substituted Product + Methoxide (⁻OCH₃) Intermediate->Product Loss of Leaving Group

Caption: General mechanism of the SNAr reaction on this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_Nucleophile Is the nucleophile strong enough? Start->Check_Nucleophile Check_Conditions Are the reaction conditions optimal? Check_Nucleophile->Check_Conditions Yes Use_Base Add a non-nucleophilic base Check_Nucleophile->Use_Base No Check_Solvent Is the solvent appropriate? Check_Conditions->Check_Solvent Optimize_Temp Increase Temperature Check_Solvent->Optimize_Temp Yes Change_Solvent Switch to Polar Aprotic Solvent (DMF, DMSO) Check_Solvent->Change_Solvent No Optimize_Time Increase Reaction Time Optimize_Temp->Optimize_Time Success Improved Yield Optimize_Time->Success Change_Solvent->Optimize_Temp Use_Base->Check_Conditions

Caption: A systematic workflow for troubleshooting low reaction yields.

References

Technical Support Center: Reactions of 2-Methoxy-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with 2-Methoxy-5-methyl-3-nitropyridine. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side products encountered during its use in synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: I am performing a nucleophilic aromatic substitution (SNAr) on this compound, but I am observing a significant amount of a demethylated side product. What is it and how can I prevent its formation?

A1: The side product you are observing is likely 2-Hydroxy-5-methyl-3-nitropyridine .

  • Causality: The methoxy group on the pyridine ring can be susceptible to nucleophilic attack, leading to demethylation. This is particularly common if your nucleophile has any basic character or if there are trace amounts of acid or water in your reaction mixture. Certain strong nucleophiles can also act as demethylating agents. The reaction is essentially a cleavage of the methyl-ether bond. Some reagents, like those with soft nucleophiles such as thiolates, are known to be effective in demethylating methoxypyridines[1].

  • Troubleshooting Protocol:

    • Strictly Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Traces of water can lead to hydrolysis of the methoxy group, especially under acidic or basic conditions.

    • Control of Stoichiometry: Use a precise stoichiometry of your nucleophile. An excess of a strong nucleophile can promote demethylation.

    • Temperature Management: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for the demethylation side reaction.

    • Choice of Base: If a base is required, consider using a non-nucleophilic, sterically hindered base to avoid its direct attack on the methoxy group.

    • Alternative Reagents: If demethylation persists, you might explore alternative synthetic routes or protecting groups for the hydroxyl functionality if your synthesis allows.

Q2: My reaction is resulting in the loss of the nitro group. What is this side product and what reaction conditions favor its formation?

A2: The side product is likely 2-Methoxy-5-methylpyridine . The nitro group, while being a strong electron-withdrawing group that activates the ring for nucleophilic attack, can itself be displaced in some SNAr reactions[2].

  • Causality: The stability of the Meisenheimer intermediate plays a crucial role in determining the regioselectivity of nucleophilic attack on nitropyridines[3][4]. While attack is generally favored at positions ortho and para to the nitro group, direct displacement of the nitro group can occur, especially with certain nucleophiles or under specific reaction conditions. This is more common in polynitroarenes but can be observed in mononitro systems as well.

  • Troubleshooting Protocol:

    • Nucleophile Choice: The nature of the nucleophile is critical. Hard nucleophiles might favor displacement of other leaving groups, while softer nucleophiles could potentially displace the nitro group. Consider if an alternative nucleophile could achieve the desired transformation without this side reaction.

    • Solvent Effects: The solvent can influence the stability of the intermediates and the transition states. Aprotic polar solvents are common for SNAr reactions. You may need to screen different solvents to find one that disfavors the denitration pathway.

    • Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the desired product is formed. Prolonged reaction times or elevated temperatures can lead to the accumulation of thermodynamically favored side products, which might include the denitrated species.

Q3: I am trying to modify the methyl group on the pyridine ring, but I am seeing impurities that suggest other parts of the molecule are reacting. What are the most reactive sites on this compound?

A3: The reactivity of this compound is primarily dictated by the electron-withdrawing nitro group and the electron-donating methoxy group. The pyridine nitrogen also deactivates the ring towards electrophilic attack but activates it for nucleophilic attack at the 2- and 4-positions[5].

  • Reactivity Hotspots:

    • C4 and C6 Positions: These positions are activated towards nucleophilic attack due to the influence of the ring nitrogen and the nitro group.

    • Methoxy Group: As discussed in Q1, the methyl of the methoxy group can be subject to nucleophilic attack (demethylation).

    • Nitro Group: The nitro group can be reduced to an amino group, which is a very common transformation[6][7]. This new amino group can then undergo a wide range of further reactions.

    • Methyl Group (C5): The methyl group itself is generally the least reactive site for ionic reactions unless specific conditions for radical abstraction or oxidation are used.

  • Troubleshooting Protocol:

    • Protecting Groups: If you need to perform chemistry on the C5-methyl group, you may need to consider protecting the more reactive sites of the molecule. For example, reducing the nitro group to an amine and then protecting the amine before attempting to functionalize the methyl group.

    • Reaction Condition Optimization: Carefully choose reagents that are selective for the desired transformation. For instance, if you are attempting a radical bromination of the methyl group, ensure you are using conditions that favor this pathway over ionic reactions.

Troubleshooting Guide: Common Side Products

Side ProductPotential CauseTroubleshooting Steps
2-Hydroxy-5-methyl-3-nitropyridine Demethylation of the methoxy group by nucleophiles, base, or trace acid/water.- Use strictly anhydrous reagents and solvents.- Employ precise stoichiometry of the nucleophile.- Maintain the lowest effective reaction temperature.- Use a non-nucleophilic, sterically hindered base.
2-Methoxy-5-methylpyridine Nucleophilic displacement of the nitro group.- Evaluate alternative nucleophiles.- Screen different solvent systems.- Optimize reaction time and temperature to avoid over-reaction.
Positional Isomers Impure starting material from the nitration step during the synthesis of this compound.- Verify the purity of the starting material by NMR and chromatography.- Purify the starting material if necessary.
Dinitro-species Over-nitration during the synthesis of the starting material.- Use milder nitrating conditions (e.g., lower temperature, shorter reaction time).- Carefully control the stoichiometry of the nitrating agent.
Products of Nucleophilic Substitution at C4 or C6 Nucleophilic attack at positions activated by the nitro group and ring nitrogen.- If substitution at these positions is not desired, consider if blocking groups are necessary.- The regioselectivity can sometimes be influenced by the choice of solvent and counter-ion.

Experimental Workflows and Diagrams

Workflow for Minimizing Demethylation in SNAr Reactions

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start dry_reagents Dry Solvents & Reagents start->dry_reagents inert_atm Assemble under Inert Atmosphere (N2/Ar) dry_reagents->inert_atm add_substrate Add this compound inert_atm->add_substrate cool Cool to Low Temperature (e.g., 0 °C) add_substrate->cool add_nucleophile Add Nucleophile Dropwise cool->add_nucleophile monitor Monitor by TLC/LC-MS add_nucleophile->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up quench->extract purify Purify (e.g., Column Chromatography) extract->purify analyze Analyze for Side Products (NMR, MS) purify->analyze

Caption: Workflow for minimizing demethylation side products.

Reaction Pathways of this compound

cluster_products sub This compound Starting Material desired Desired Product e.g., SNAr at C4/C6 sub->desired Nucleophile (Desired Pathway) demethylated 2-Hydroxy-5-methyl-3-nitropyridine Demethylation sub->demethylated Strong Nucleophile / H2O (Side Reaction) denitrated 2-Methoxy-5-methylpyridine Denitration sub->denitrated Specific Nucleophiles (Side Reaction) reduced 5-Amino-2-methoxy-5-methylpyridine Reduction sub->reduced Reducing Agent (e.g., H2, Pd/C) (Alternative Transformation)

Caption: Common reaction pathways from the starting material.

References

Technical Support Center: Purification Strategies for 2-Methoxy-5-methyl-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-methoxy-5-methyl-3-nitropyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common purification challenges encountered during and after synthesis.

Introduction: The Challenge of Purifying Substituted Nitropyridines

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of complex therapeutic agents. The strategic placement of the methoxy, methyl, and nitro groups on the pyridine ring offers multiple avenues for chemical modification. However, the electronic nature of these substituents can lead to the formation of closely related impurities during synthesis, making purification a critical and often challenging step. This guide provides a framework for tackling these challenges through a combination of foundational chemical principles and practical, field-tested protocols.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the purification of this compound derivatives.

Q1: What are the most common impurities I should expect?

A1: The most prevalent impurities typically arise from the nitration of the 2-methoxy-5-methylpyridine precursor. These can be broadly categorized as:

  • Positional Isomers: Nitration can sometimes occur at other positions on the pyridine ring, leading to isomers that have very similar physical properties to the desired product, making them difficult to separate.

  • Unreacted Starting Material: Incomplete nitration will leave residual 2-methoxy-5-methylpyridine in your crude product.

  • Over-nitrated Products: Although less common under controlled conditions, dinitrated species can form.

  • Hydrolysis Products: The methoxy group can be susceptible to hydrolysis under acidic conditions, leading to the formation of the corresponding 2-hydroxy-5-methyl-3-nitropyridine. This is a common issue if reaction conditions are not anhydrous.[1]

Q2: My crude product is a dark oil and won't crystallize. What should I do?

A2: Oiling out is a common problem, often caused by the presence of impurities that depress the melting point of your compound. The first step is to attempt a thorough extractive workup to remove any inorganic salts and highly polar or non-polar impurities. If the product still fails to crystallize, column chromatography is the recommended next step to isolate the target molecule from the impurities that are inhibiting crystallization.

Q3: I'm seeing a streak on my TLC plate when I run my column fractions. How can I fix this?

A3: Streaking on a silica gel TLC plate is often indicative of a compound that is either too polar for the chosen solvent system or is interacting strongly with the acidic nature of the silica gel. For pyridine-containing compounds, this is a frequent observation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[2] This will neutralize the acidic sites on the silica gel and should result in better-defined spots.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for separating the target compound from its isomers and other impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide structural confirmation and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point that is not depressed is a good indicator of high purity.[3]

Troubleshooting Guides

This section provides detailed troubleshooting for the most common purification techniques.

Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds. However, success is highly dependent on the choice of solvent.

Problem Potential Cause Solution
Compound is insoluble in all tested solvents. The solvents tested may not be polar enough.Try more polar solvents such as ethanol, methanol, or acetone. For highly crystalline compounds, sometimes a mixture including a small amount of a more polar solvent like DMF or DMSO may be necessary, followed by the addition of an anti-solvent.
Compound is soluble in all tested solvents, even at low temperatures. The solvents are too effective at solvating the compound.Try less polar solvents like hexanes, heptane, or toluene. Alternatively, use a co-solvent system where the compound is dissolved in a good solvent and then a poor solvent (anti-solvent) is added dropwise until turbidity is observed, followed by heating to redissolve and slow cooling.
Product "oils out" instead of forming crystals. The solution is too supersaturated, or the presence of impurities is depressing the melting point. The boiling point of the solvent may also be too high.Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Allow for very slow cooling. If this fails, scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization. Seeding with a previously obtained pure crystal can also be effective. If oiling out persists, column chromatography is recommended before attempting recrystallization again.
Low recovery of purified product. The compound has significant solubility in the cold solvent. The volume of solvent used was excessive.Minimize the volume of hot solvent used to dissolve the crude product. After crystallization, cool the flask in an ice bath for at least 30 minutes to maximize precipitation. When washing the collected crystals, use a minimal amount of ice-cold solvent.

Recommended Starting Solvents for Recrystallization: Based on derivatives, good starting points for solvent screening include ethanol, acetone, or a mixture of ethyl acetate and hexanes.[4][5]

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

Problem Potential Cause Solution
Poor separation of spots on the TLC plate. The polarity of the eluent is not optimized.Systematically vary the ratio of your polar and non-polar solvents. A good starting point for nitropyridine derivatives is a mixture of hexanes (or petroleum ether) and ethyl acetate.[4] Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate.
The compound is streaking on the column. Strong interaction with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to your eluent to neutralize the silica.[2]
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of methanol can be added to the eluent to elute highly polar compounds.
Cracking of the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry without any air bubbles. Dry packing followed by wetting with the eluent can also lead to cracking.

Experimental Protocols

Protocol 1: General Extractive Workup

This protocol is designed to remove inorganic byproducts and significantly polar or non-polar impurities before further purification.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid. Be cautious of potential gas evolution.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the majority of the water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography

This is a starting point for the purification of this compound derivatives.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3 for the desired product. Consider adding 0.5% triethylamine to the eluent if streaking is observed.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined from the TLC analysis.

  • Fraction Collection: Collect the eluent in fractions and monitor by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and workflows for the purification of this compound derivatives.

Purification_Workflow crude Crude Product workup Extractive Workup crude->workup assess Assess Physical State workup->assess solid Solid assess->solid Is it a solid? oil Oil/Waxy Solid assess->oil No recryst Attempt Recrystallization solid->recryst column Column Chromatography oil->column check_purity Check Purity (TLC/HPLC/NMR) recryst->check_purity pure_product Pure Product column->pure_product pure_solid Pure Crystalline Solid is_pure Is Purity Sufficient? check_purity->is_pure is_pure->column No is_pure->pure_solid Yes

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Column_Chromatography start Column Chromatography Issue streaking Streaking on TLC/Column? start->streaking add_tea Add 0.1-1% Triethylamine to Eluent streaking->add_tea Yes poor_sep Poor Separation? streaking->poor_sep No add_tea->poor_sep optimize_eluent Optimize Eluent Polarity (TLC) poor_sep->optimize_eluent Yes no_elution Compound Not Eluting? poor_sep->no_elution No optimize_eluent->no_elution increase_polarity Gradually Increase Eluent Polarity no_elution->increase_polarity Yes success Successful Separation no_elution->success No increase_polarity->success

Caption: Troubleshooting guide for column chromatography of pyridine derivatives.

References

preventing over-nitration in pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist's Guide to Preventing Over-Nitration

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine nitration. As Senior Application Scientists, we understand the nuances of these reactions and have developed this resource to provide actionable insights and troubleshooting strategies to help you achieve optimal results in your experiments.

Introduction: The Challenge of Pyridine Nitration

Pyridine, an essential heterocyclic scaffold in pharmaceuticals and agrochemicals, presents a unique set of challenges during electrophilic aromatic substitution, particularly nitration. The inherent electronic properties of the pyridine ring, specifically the electron-withdrawing nature of the nitrogen atom, deactivate the ring towards electrophiles.[1][2] This deactivation necessitates harsh reaction conditions, such as the use of fuming nitric acid at high temperatures, which can unfortunately lead to low yields, the formation of unwanted side products, and, most notably, over-nitration.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you control your pyridine nitration reactions and prevent the formation of undesired dinitrated and other side products.

Troubleshooting Guide: Common Issues in Pyridine Nitration

This section addresses specific problems you may encounter during the nitration of pyridine and its derivatives, offering explanations and step-by-step solutions.

Issue 1: Significant Formation of Dinitrated Byproducts

Symptoms:

  • Analysis of the crude reaction mixture (e.g., by GC-MS, LC-MS, or NMR) shows a significant percentage of dinitropyridine isomers in addition to the desired mono-nitrated product.

Root Cause Analysis: Over-nitration is a common consequence of the harsh conditions required to nitrate the deactivated pyridine ring.[1] Once the first nitro group is introduced, the ring is further deactivated. However, under forcing conditions, a second nitration can occur. Substituted pyridines that are more activated than pyridine itself are particularly susceptible to this issue.

Mitigation Strategies:

StrategyRationale
Temperature Control Lowering the reaction temperature decreases the rate of the second nitration more significantly than the first, allowing for a larger window to isolate the mono-nitro product.[1]
Stoichiometry of Nitrating Agent Using a minimal excess of the nitrating agent (e.g., 1.05-1.2 equivalents) limits the availability of the nitronium ion (NO₂⁺) for a second substitution.[1]
Slow Addition of Nitrating Agent Adding the nitrating agent dropwise maintains a low instantaneous concentration of the active electrophile, favoring mono-substitution.[1] This prevents localized "hot spots" where the reaction rate and over-nitration are higher.
Reaction Monitoring Closely monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal reaction time to quench the reaction, maximizing the yield of the mono-nitrated product before significant dinitration occurs.[1]

Workflow for Minimizing Dinitration

Dinitration_Mitigation cluster_prep Reaction Setup cluster_reaction Controlled Reaction cluster_workup Work-up & Analysis cluster_optimization Optimization Loop start Start: Pyridine Substrate cool Cool Substrate (e.g., 0°C) start->cool add Slow, Dropwise Addition of Nitrating Agent cool->add prep_nitrating Prepare & Cool Nitrating Agent Separately prep_nitrating->add monitor Monitor Reaction Progress (TLC, GC-MS) add->monitor quench Quench Reaction at Optimal Time monitor->quench analyze Analyze Product Mixture for Mono- vs. Di-nitration quench->analyze adjust Adjust Parameters: - Temperature - Stoichiometry - Addition Rate analyze->adjust If Dinitration > Acceptable Limit adjust->start Repeat with New Parameters

Caption: A logical workflow for optimizing pyridine nitration to minimize dinitration.

Issue 2: Low Yield of the Desired 3-Nitropyridine Isomer

Symptoms:

  • The overall yield of the nitrated product is low, or the reaction fails to proceed to completion.

Root Cause Analysis: The electron-withdrawing nitrogen atom in pyridine significantly deactivates the ring towards electrophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions.[2][3] Nitration, therefore, preferentially occurs at the 3-position (meta), but still requires harsh conditions to overcome the high activation energy.[2]

Troubleshooting Steps:

  • Verify Reaction Conditions: Ensure that the reaction temperature is sufficiently high and the concentration of the nitrating acids (e.g., fuming HNO₃ and concentrated H₂SO₄) is adequate. Mild conditions that are suitable for benzene nitration are often ineffective for pyridine.[2]

  • Consider Alternative Nitrating Systems: For substrates sensitive to strong acids, alternative nitrating agents can be employed. Systems like dinitrogen pentoxide (N₂O₅) have been shown to be effective.[4][5]

  • Explore Pyridine-N-Oxide Chemistry: A widely successful strategy is the nitration of pyridine-N-oxide. The N-oxide group is activating and directs nitration to the 4-position. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine. This approach often provides higher yields and cleaner reactions than direct nitration.

Frequently Asked Questions (FAQs)

Q1: Why is pyridine less reactive than benzene in electrophilic aromatic substitution?

The nitrogen atom in the pyridine ring is more electronegative than carbon, causing it to withdraw electron density from the aromatic system.[2] This makes the ring electron-deficient and therefore less attractive to electrophiles like the nitronium ion (NO₂⁺).

Q2: Why does nitration of pyridine primarily yield the 3-substituted product?

During electrophilic attack, the intermediate carbocation (sigma complex) is most stable when the positive charge is not placed on the electron-deficient nitrogen atom. Attack at the 2- and 4-positions results in a resonance structure where the nitrogen bears a positive charge, which is highly unfavorable.[3] Attack at the 3-position avoids this destabilizing resonance structure, making it the kinetically favored pathway.

Q3: Are there milder, more selective methods for the nitration of pyridines?

Yes, recent advancements have led to the development of milder and more regioselective methods. One such approach involves a dearomatization-rearomatization strategy, which allows for the meta-nitration of pyridines under mild, catalyst-free conditions.[6][7] This method is particularly useful for the late-stage nitration of complex molecules containing a pyridine moiety. Another strategy involves the use of dinitrogen pentoxide, which can proceed through a different mechanism involving an N-nitropyridinium intermediate and a subsequent[3][6] sigmatropic shift.[5][8][9]

Q4: How can I monitor the progress of my pyridine nitration reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative amounts of starting material, mono-nitrated product, and di-nitrated byproducts.[1]

  • High-Performance Liquid Chromatography (HPLC): Another powerful quantitative technique, especially for less volatile or thermally sensitive compounds.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the conversion and product distribution.

Experimental Protocols

Protocol 1: Controlled Mono-nitration of Pyridine (General Principles)

This protocol outlines the general steps for minimizing over-nitration in a direct nitration reaction.

Methodology:

  • Cooling: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the pyridine substrate (neat or in a suitable solvent) to the desired starting temperature (e.g., 0 °C or lower) using an ice or dry ice/acetone bath.[1]

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture (e.g., fuming nitric acid in concentrated sulfuric acid) and cool it to the same temperature as the substrate.[1][11]

  • Slow Addition: Add the nitrating mixture to the pyridine solution dropwise via the addition funnel.[1] Maintain a slow and steady addition rate to prevent localized heating and high concentrations of the nitrating agent.[1]

  • Temperature Control: Carefully monitor the internal temperature of the reaction and adjust the addition rate and external cooling as needed to maintain the target temperature.[1]

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture to analyze by TLC or GC-MS to determine the optimal time to stop the reaction.[1]

  • Work-up: Once the desired conversion is achieved, carefully quench the reaction by pouring it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., saturated sodium carbonate solution) until a pH of 7-8 is reached.[1][11]

  • Extraction and Purification: Extract the product with an appropriate organic solvent. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 4-Nitropyridine-N-Oxide

This protocol provides a reliable method for the synthesis of 4-nitropyridine-N-oxide, a versatile intermediate.

Materials:

  • Pyridine-N-oxide

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Saturated Sodium Carbonate Solution

  • Acetone

Procedure:

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring.[11] Allow the mixture to warm to room temperature before use.

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, gently heat pyridine-N-oxide to 60°C.[11]

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over approximately 30 minutes. The internal temperature will likely decrease initially.[11]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[11]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto a generous amount of crushed ice.[1][11]

    • Neutralize the solution by slowly adding a saturated sodium carbonate solution until the pH is between 7 and 8. A yellow solid should precipitate.[1][11]

    • Collect the solid by vacuum filtration.

  • Purification:

    • Extract the product from the solid using acetone.[11]

    • Evaporate the acetone to obtain the crude 4-nitropyridine-N-oxide.

    • If necessary, the product can be further purified by recrystallization from acetone.[11]

Reaction Scheme: Nitration of Pyridine-N-Oxide

Caption: Synthesis of 4-nitropyridine-N-oxide from pyridine-N-oxide.

References

Technical Support Center: A Troubleshooting Guide for Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing a nitro group to the pyridine scaffold. Nitropyridines are pivotal precursors in the synthesis of a wide array of bioactive molecules and functional materials.[1][2][3] However, their synthesis is often fraught with challenges ranging from low reactivity to poor regioselectivity and the formation of tenacious byproducts.

This guide is structured as a series of frequently asked questions (FAQs) that directly address common issues encountered in the lab. We will delve into the causality behind these experimental hurdles and provide field-proven, actionable solutions to streamline your synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Conversion

Q1: I'm attempting a direct nitration of pyridine using standard nitrating mixtures (HNO₃/H₂SO₄), but I'm observing very low to no conversion. What is causing this, and how can I drive the reaction forward?

A1: This is a classic and fundamentally important issue in pyridine chemistry. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[4] Under the strongly acidic conditions required for nitration, the pyridine nitrogen becomes protonated, forming a pyridinium ion. This positively charged species is even more deactivated towards electrophilic aromatic substitution, making nitration exceptionally difficult under conditions that would readily nitrate benzene.[5][6]

Causality and Strategic Solutions:

  • Increase Reaction Severity: To overcome the high activation energy barrier, drastic conditions are often necessary. This typically involves using fuming nitric acid and concentrated sulfuric acid (or oleum) at significantly elevated temperatures, sometimes as high as 300-330 °C.[5][7] However, be aware that such harsh conditions can lead to charring, decomposition, and the formation of multiple side products, often resulting in low yields of the desired 3-nitropyridine.[4][7]

  • Alternative Nitrating Systems: A more elegant and often higher-yielding approach is to use more potent nitrating agents.

    • Dinitrogen Pentoxide (N₂O₅): This reagent can facilitate the nitration of pyridine under milder conditions. The reaction proceeds through the formation of an N-nitropyridinium ion, which then undergoes an intramolecular rearrangement, often favored by treatment with SO₂/HSO₃⁻, to yield 3-nitropyridine.[5][8][9] This method, sometimes referred to as Bakke's synthesis, can provide significantly better yields.[5][10]

    • Nitric Acid in Trifluoroacetic Anhydride (TFAA): This system generates dinitrogen pentoxide in situ and has been shown to be effective for the direct nitration of various pyridine derivatives.[11]

Issue 2: Poor Regioselectivity - Obtaining the Wrong Isomer

Q2: My goal is to synthesize 4-nitropyridine, but direct nitration of pyridine consistently yields the 3-nitro isomer. How can I control the regioselectivity of this reaction?

A2: Your observation is correct. The direct electrophilic nitration of an unsubstituted pyridine ring overwhelmingly favors substitution at the 3-position (meta-position). This is because the intermediate carbocations for attack at the 2- and 4-positions place the positive charge adjacent to the already electron-withdrawing nitrogen atom, which is highly destabilizing. To achieve substitution at the 2- or 4-positions, an indirect, multi-step approach is required, most commonly involving the use of pyridine N-oxide.

Workflow for Achieving 4-Nitropyridine Synthesis:

  • Synthesize Pyridine N-Oxide: The first step is the oxidation of pyridine to pyridine N-oxide. This is typically achieved using an oxidizing agent like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (mCPBA).

  • Nitrate the N-Oxide: The N-oxide group is an activating group that directs nitration primarily to the 4-position.[5] The nitration of pyridine N-oxide can be carried out with a standard nitrating mixture (HNO₃/H₂SO₄) under much milder conditions than the direct nitration of pyridine.

  • Deoxygenate the N-Oxide: The final step is the removal of the N-oxide group to yield 4-nitropyridine. This is typically accomplished by reduction with a reagent like phosphorus trichloride (PCl₃).[5]

Below is a workflow diagram illustrating this crucial strategy for controlling regioselectivity.

G cluster_start Starting Material cluster_path1 Direct Nitration (Uncontrolled) cluster_path2 Indirect Synthesis (Controlled) Pyridine Pyridine DirectNitration Direct Nitration (e.g., HNO₃/H₂SO₄, 300°C) Pyridine->DirectNitration Oxidation Step 1: Oxidation (e.g., H₂O₂/AcOH) Pyridine->Oxidation Product3Nitro 3-Nitropyridine (Major Product) DirectNitration->Product3Nitro N_Oxide Pyridine N-Oxide Oxidation->N_Oxide NitrationN_Oxide Step 2: Nitration (e.g., HNO₃/H₂SO₄, <100°C) N_Oxide->NitrationN_Oxide NitroN_Oxide 4-Nitropyridine N-Oxide NitrationN_Oxide->NitroN_Oxide Deoxygenation Step 3: Deoxygenation (e.g., PCl₃) NitroN_Oxide->Deoxygenation Product4Nitro 4-Nitropyridine (Desired Product) Deoxygenation->Product4Nitro

Caption: Workflow for controlling regioselectivity in nitropyridine synthesis.

Issue 3: Byproduct Formation and Purification Challenges

Q3: My reaction mixture is a complex mess containing multiple products, and I'm struggling to isolate the desired nitropyridine isomer. What are the common side products, and how can I improve my purification strategy?

A3: The formation of multiple byproducts is a frequent challenge, especially when using harsh nitration conditions.[5] Common side products can include other nitropyridine isomers, dinitrated products, and various degradation products from ring-opening.[5]

Troubleshooting Byproduct Formation and Purification:

  • Minimizing Over-Nitration: If you are observing significant amounts of dinitrated products, consider the following adjustments to favor mono-nitration:[4]

    • Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second nitration.

    • Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess drives the reaction towards multiple nitrations.

    • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to maintain a low instantaneous concentration of the active nitrating species.[4]

    • Monitor Reaction Progress: Use techniques like TLC or GC-MS to stop the reaction when the concentration of the desired mono-nitrated product is at its maximum.[4]

  • Effective Purification Strategies:

    • Acid-Base Extraction: Since pyridines are basic, an acidic wash (e.g., dilute HCl) can be used to extract the nitropyridine into the aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[12]

    • Column Chromatography: This is a powerful technique for separating closely related isomers. Due to the basicity of the pyridine nitrogen, tailing can be an issue on silica gel. This can often be mitigated by adding a small amount of a base, such as triethylamine (~1%), to the eluent.[12]

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[13] The choice of solvent is critical and may require some screening.

Data Presentation: Comparison of Purification Methods

Purification MethodStarting Purity (%)Final Purity (%)Typical Yield (%)Analyst Notes
Single Recrystallization~9598 - 9970 - 85Effective for removing major, less soluble impurities.[13]
Column Chromatography~95>9960 - 80Ideal for separating closely related impurities and isomers.[13]
Preparative HPLC>98>99.540 - 60Best for obtaining ultra-pure material for sensitive applications.[13]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyridine-N-oxide from Pyridine-N-oxide

This protocol is adapted from established procedures and provides a reliable method for the synthesis of the key intermediate for 4-nitropyridine.[5]

Materials:

  • Pyridine-N-oxide

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Saturated Sodium Carbonate Solution (Na₂CO₃)

  • Acetone

Methodology:

  • Preparation of Nitrating Acid: In a flask equipped with a magnetic stir bar and cooled in an ice bath, add 12 mL of fuming HNO₃. While stirring, slowly add 30 mL of concentrated H₂SO₄. Allow the mixture to come to room temperature.[5]

  • Reaction Setup: In a separate reaction flask, dissolve pyridine-N-oxide in a minimal amount of concentrated H₂SO₄. Cool the flask to 60 °C.

  • Addition of Nitrating Acid: Transfer the prepared nitrating acid to an addition funnel and add it dropwise to the pyridine-N-oxide solution over 30 minutes with vigorous stirring.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice in a large beaker.

    • Cautiously neutralize the mixture to a pH of 7-8 by adding a saturated sodium carbonate solution in portions. Be prepared for significant foaming.

    • A yellow crystalline solid will precipitate. Collect this solid by suction filtration.

  • Purification:

    • To the crude solid, add acetone to dissolve the 4-nitropyridine-N-oxide, leaving behind insoluble inorganic salts.

    • Filter to remove the salts.

    • Evaporate the acetone from the filtrate using a rotary evaporator to obtain the purified yellow product.[5]

Safety & Handling

Q4: What are the key safety precautions I should take when working with nitropyridines and the reagents for their synthesis?

A4: Safety is paramount. Nitration reactions are highly exothermic and can be dangerous if not properly controlled. Nitropyridine compounds themselves can be toxic and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[14][16]

  • Handling Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care, and always add acid to water (or in this case, the more concentrated acid to the less concentrated one) slowly while cooling.

  • Exothermic Reactions: Be prepared for highly exothermic reactions. Use an ice bath for cooling and add reagents slowly to control the temperature.[12]

  • Product Toxicity: Nitropyridines are potentially toxic if swallowed, inhaled, or in contact with skin.[8][17] Avoid creating dust.[14] Refer to the specific Material Safety Data Sheet (MSDS) for the compound you are handling.[15][16]

  • Waste Disposal: Dispose of all chemical waste according to your institution's regulations.

This guide provides a foundational understanding of common issues in nitropyridine synthesis. For more complex or unique challenges, consulting the primary literature is always recommended.

References

Technical Support Center: Minimizing By-product Formation in Buchwald-Hartwig Amination of Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of nitropyridines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize this powerful yet nuanced transformation. The electron-deficient nature and coordinating ability of nitropyridines present unique challenges, primarily the formation of undesired by-products. This guide will address these issues in a direct, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary issue is the formation of a dehalogenated nitropyridine by-product. My desired product yield is low, but my starting material is consumed. What is causing this, and how can I suppress it?

A1: You are observing hydrodehalogenation (HDH), the most common and frustrating by-product in this reaction class.

This occurs when the aryl halide is converted to an arene (Ar-X → Ar-H) instead of the desired amine (Ar-NR₂). The mechanism can be complex, but it often involves the formation of a palladium-hydride (Pd-H) species which can then reductively eliminate with the aryl group. Another pathway is β-hydride elimination from the palladium-amido intermediate, which is particularly relevant when using primary amines.[1]

Causality & Mechanism:

The productive catalytic cycle requires the rate of reductive elimination from the palladium-amido complex to be significantly faster than any competing side reactions. For electron-deficient substrates like nitropyridines, the final reductive elimination step can be sluggish. This delay provides a larger window of opportunity for side reactions like hydrodehalogenation to occur.

Troubleshooting Protocol:
  • Re-evaluate Your Ligand Choice: This is the most critical parameter. The ligand's steric and electronic properties directly influence the rates of the catalytic cycle steps.[2][3]

    • Increase Steric Bulk: Bulky ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos), are designed to accelerate reductive elimination.[1][3][4] This is your first and best line of defense. The steric hindrance forces the aryl and amido groups into close proximity, promoting the desired bond formation.

    • Use Electron-Rich Ligands: Electron-donating ligands increase electron density at the palladium center, which also facilitates the reductive elimination step.

  • Optimize the Base: Strong, sterically hindered bases like NaOtBu are common but can sometimes promote HDH.

    • Consider Weaker Bases: Switch to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[5] While this may slow down the reaction, it can significantly suppress HDH by altering the concentration and reactivity of potential hydride sources.

    • Stoichiometry is Key: Use the minimum amount of base required. Excess strong base can lead to decomposition and side reactions.

  • Lower the Reaction Temperature: Higher temperatures can accelerate side reactions more than the desired coupling. If you are running the reaction at 100-110 °C, try reducing it to 80 °C and increasing the reaction time.[6]

  • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined pre-catalyst (e.g., XPhos Pd G3).[5] Pre-catalysts provide a more controlled and efficient entry into the catalytic cycle, often leading to cleaner reactions with lower catalyst loadings.[5]

Q2: My reaction is sluggish, or stalls completely, even with a reliable catalyst system. What is unique about nitropyridines that could be causing this?

A2: You are likely experiencing catalyst inhibition due to the pyridine nitrogen.

The nitrogen lone pair on the pyridine ring is a Lewis base and can coordinate strongly to the palladium center.[7][8][9] This coordination can form stable, off-cycle palladium complexes that are catalytically inactive or have very low activity, effectively poisoning your catalyst. This is a well-documented challenge for electron-deficient N-heterocycles.[7][8]

Troubleshooting Workflow:

G start Sluggish or Stalled Reaction q1 Is your ligand optimized for heteroaromatic substrates? start->q1 sol1 Switch to a specialized ligand: - Josiphos-type (e.g., CyPF-tBu) - Bulky Biarylphosphine (e.g., XPhos, BrettPhos) - N-Heterocyclic Carbene (NHC) based ligands q1->sol1 No q2 Have you tried a different Pd source? q1->q2 Yes sol1->q2 sol2 Use a well-defined pre-catalyst. This ensures efficient formation of the active L-Pd(0) species and can overcome activation issues. q2->sol2 No q3 Is reaction still slow? q2->q3 Yes sol2->q3 sol3 Carefully increase catalyst loading. Try 1.5-2x the original loading. This is a last resort due to cost and potential for more side reactions. q3->sol3 Yes end Reaction Optimized q3->end No sol3->end

Caption: Troubleshooting workflow for stalled reactions.

Detailed Recommendations:
  • Specialized Ligands are Essential: Standard phosphine ligands are often ineffective. You need ligands specifically designed to handle coordinating heterocycles.

    • Josiphos-type Ligands: These bidentate ferrocenyl ligands have proven effective for coupling heteroaryl chlorides.[9]

    • Bulky Biaryl Monophosphine Ligands: Ligands like XPhos and BrettPhos create a sterically demanding pocket around the palladium, which can disfavor the binding of the pyridine nitrogen relative to the amine substrate.[9]

    • N-Heterocyclic Carbene (NHC) Ligands: Recent studies have shown that certain Pd-NHC complexes can be highly effective for these challenging substrates.[8][10][11]

  • Solvent Choice Matters: While common solvents like toluene and dioxane are widely used, their polarity can influence catalyst activity and stability.[12] If solubility allows, screening a less coordinating solvent might be beneficial. Avoid solvents like acetonitrile or pyridine which are known to inhibit the catalyst.[5]

Q3: I am observing decomposition of my starting material or product, characterized by a complex mixture in my crude analysis. What is the likely cause?

A3: The nitro group is highly electron-withdrawing and can be sensitive to the strongly basic conditions often employed in Buchwald-Hartwig reactions.

The combination of a strong base (like NaOtBu or LHMDS) and elevated temperatures can lead to nucleophilic aromatic substitution (SₙAr) or other decomposition pathways involving the nitro group.[4]

Mitigation Strategies:
ProblemProbable CauseSuggested Solution
Decomposition Base-sensitivity of the nitro group.Switch to a weaker base (K₃PO₄, K₂CO₃, Cs₂CO₃).[4][5]
High reaction temperature.Reduce temperature to 60-80 °C and monitor over a longer period.
Complex Mixture Multiple side reactions occurring.Systematically optimize one parameter at a time, starting with the ligand, then the base, then temperature, to isolate the key issue.[13]
Oxygen sensitivity.Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). While some modern catalysts are air-stable, the reaction itself is often oxygen-sensitive.[6]

Table 1: Troubleshooting Guide for Substrate/Product Decomposition.

Mechanistic Pathways: Productive vs. Unproductive

Understanding the catalytic cycle is key to rational troubleshooting. The goal is to maximize flux through the productive pathway while closing off unproductive side reactions like hydrodehalogenation.

G cluster_0 Productive Catalytic Cycle cluster_1 Unproductive Side Reaction Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (L)Pd(II)(Ar)(X) Pd0->OA Ar-X AC Amine Coordination & Deprotonation OA->AC + HNR₂ + Base Amido Pd-Amido Complex (L)Pd(II)(Ar)(NR₂) AC->Amido RE Reductive Elimination Amido->RE Amido_side (L)Pd(II)(Ar)(NR₂) RE->Pd0 Product Ar-NR₂ (Desired Product) RE->Product BH β-Hydride Elimination or reaction with Pd-H HDH_Product Ar-H (HDH By-product) BH->HDH_Product Amido_side->BH

Caption: Competing productive and unproductive pathways.

General Experimental Protocol

This protocol provides a robust starting point for the amination of a generic chloro/bromo-nitropyridine. Always perform initial reactions on a small scale for optimization.

Materials:

  • Halonitropyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, 0.04 mmol, 4 mol% - if not using a pre-catalyst)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the halonitropyridine, the base, the palladium pre-catalyst, and any additional ligand.

    • Expert Tip: Adding the solids first under an inert atmosphere prevents degradation.

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 5-10 minutes. This is critical to prevent oxygen from deactivating the catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the amine.

    • Expert Tip: Degas the solvent by bubbling argon through it for at least 30 minutes prior to use.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small, quenched aliquots.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

References

Technical Support Center: Work-up Procedures for Reactions Involving 2-Methoxy-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxy-5-methyl-3-nitropyridine. This guide is designed to provide in-depth, practical advice and troubleshooting for the critical work-up stage of your reactions. As a substituted nitropyridine, this compound presents unique challenges and opportunities in synthesis. Understanding the nuances of its behavior during extraction, washing, and purification is paramount to achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound I should be aware of during work-up?

A1: Understanding the fundamental properties of this compound is the first step to a successful work-up. Here are the critical parameters:

PropertyValue/InformationImplication for Work-up
Molecular Formula C7H8N2O3[1]Relatively small, non-polar molecule.
Molecular Weight 168.16 g/mol [1]
Appearance White to amber powder or crystal.The color of your crude product can be an initial indicator of purity. Darker colors may suggest impurities or degradation.
Solubility Insoluble in water.[2] Soluble in many common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol.This differential solubility is the cornerstone of a standard extractive work-up. Use an organic solvent in which your product is highly soluble to extract it from an aqueous phase.
pKa The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the nitro and methoxy groups.[3]It will likely not be protonated by weak acids. Strong acidic washes (e.g., 1M HCl) might protonate the pyridine nitrogen, increasing its aqueous solubility. This can be used to remove non-basic impurities but may lead to product loss in the aqueous layer.
Stability Generally stable, but can be susceptible to hydrolysis of the methoxy group under strong acidic or basic conditions to form the corresponding 2-hydroxypyridine.[4] The nitro group can be reduced.Avoid prolonged exposure to harsh pH conditions and high temperatures during work-up.[4] Prompt processing of the reaction mixture is recommended.

Q2: My reaction is complete. What is a general, robust work-up procedure for isolating this compound?

A2: A standard liquid-liquid extraction is the most common and effective initial purification step. The goal is to separate your product from water-soluble reagents, catalysts, and byproducts.

Standard Extractive Work-up Protocol

This protocol assumes your reaction was run in an organic solvent immiscible with water.

  • Quenching:

    • Rationale: To neutralize any reactive reagents and create a biphasic system for extraction.

    • Procedure: Cool the reaction mixture to room temperature. Slowly and carefully add water or a saturated aqueous solution (e.g., sodium bicarbonate if the reaction is acidic, or ammonium chloride if it's basic).[5] Be cautious of any gas evolution.[5]

  • Phase Separation:

    • Rationale: To separate the organic layer containing the product from the aqueous layer containing water-soluble impurities.

    • Procedure: Transfer the mixture to a separatory funnel. Allow the layers to fully separate. Drain the lower (denser) layer. The organic layer will typically be the top layer if using solvents like ethyl acetate or diethyl ether, and the bottom layer with chlorinated solvents like dichloromethane.

  • Aqueous Washes:

    • Rationale: To remove residual water-soluble impurities from the organic layer.

    • Procedure:

      • Water Wash: Wash the organic layer with deionized water to remove bulk water-soluble materials.

      • Brine Wash: Wash with a saturated sodium chloride (brine) solution. This helps to break up emulsions and reduces the solubility of the organic product in the aqueous phase, driving more of it into the organic layer.[5]

  • Drying:

    • Rationale: To remove residual water from the organic layer before solvent evaporation.

    • Procedure: Drain the organic layer into a clean, dry flask. Add an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Swirl the flask until the drying agent no longer clumps together.

  • Filtration and Concentration:

    • Rationale: To remove the drying agent and then the solvent to isolate the crude product.

    • Procedure: Filter the organic solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent to recover any adsorbed product. Concentrate the filtrate under reduced pressure using a rotary evaporator.

Troubleshooting Guide

Issue 1: An Emulsion Has Formed During Extraction.

  • Symptoms: A thick, cloudy, or "milky" layer forms between the organic and aqueous phases that does not separate.[5]

  • Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by finely divided solids or amphiphilic molecules at the interface. This is common when the densities of the two phases are similar or when there are insoluble byproducts.

  • Solutions:

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period.[5]

    • Gentle Agitation: Gently swirl the separatory funnel or stir the emulsion with a glass rod.[5]

    • Increase Ionic Strength: Add a significant amount of saturated brine solution. This increases the polarity and density of the aqueous layer, often helping to break the emulsion.[5]

    • Filtration: As a last resort, filter the entire mixture through a pad of Celite® (diatomaceous earth).[5] This can break up the emulsion, but may require re-extraction of the filtrate.

Issue 2: Low Yield of Isolated Crude Product.

  • Symptoms: The mass of the crude product after solvent evaporation is significantly lower than theoretically expected.

  • Causality: This can be due to incomplete reaction, product loss during work-up, or product decomposition.

  • Solutions:

    • Back-Extraction: The product may have some solubility in the aqueous washes, especially if acidic or basic conditions were used.[4] Back-extract all aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[4]

    • pH Adjustment: If an acidic wash was used, consider neutralizing the aqueous layer with a base (e.g., NaHCO3) before back-extracting to ensure the pyridine nitrogen is not protonated.

    • Minimize Aqueous Volume: Use the minimum effective volume of aqueous solutions for washing to reduce the amount of dissolved product.[4]

Issue 3: The Isolated Product is an Oil Instead of a Solid.

  • Symptoms: The crude product is a viscous oil or gum, not the expected crystalline solid.

  • Causality: This is almost always due to the presence of impurities that are disrupting the crystal lattice of the pure compound. Residual solvent can also be a culprit.

  • Solutions:

    • High Vacuum: Place the crude product under high vacuum for several hours to remove any remaining solvent.

    • Trituration: Add a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture. The pure product should precipitate as a solid, which can then be collected by filtration.

    • Chromatography: If trituration fails, column chromatography is the next step for purification.

Advanced Purification Protocols

Protocol 1: Column Chromatography

  • Rationale: To separate the target compound from impurities based on their differential adsorption to a stationary phase. For nitropyridine derivatives, silica gel is a common stationary phase.[6][7]

  • Step-by-Step Methodology:

    • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether) and pack it into a chromatography column.

    • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

    • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate.[6] A common gradient might be from 0% to 30% ethyl acetate in hexanes.

    • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Rationale: To purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize slowly as the solution cools. Impurities remain in the mother liquor.

  • Step-by-Step Methodology:

    • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. A co-solvent system (e.g., dichloromethane/hexanes or acetone/water) may be necessary.[4][6]

    • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

    • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Drying: Dry the purified crystals under vacuum.

Visualizing the Work-up Workflow

The following diagram illustrates the decision-making process during a typical work-up and purification of this compound.

Workup_Workflow start Reaction Mixture quench Quench Reaction (e.g., with H2O or sat. aq. solution) start->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract emulsion Emulsion Forms? extract->emulsion wash Aqueous Washes (Water, Brine) dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude Crude Product concentrate->crude solid_check Is it a Solid? crude->solid_check emulsion->wash No break_emulsion Break Emulsion (Add Brine, Filter) emulsion->break_emulsion Yes break_emulsion->extract oil Product is an Oil/Gum solid_check->oil No purity_check Purity Check (TLC/NMR) solid_check->purity_check Yes triturate Triturate/High Vac oil->triturate triturate->purity_check pure Pure Product purity_check->pure Yes impure Impure Product purity_check->impure No purify Purification Method? impure->purify column Column Chromatography purify->column Complex Mixture recrystallize Recrystallization purify->recrystallize Crystalline Solid column->purity_check recrystallize->purity_check

Caption: Decision workflow for the work-up and purification of this compound.

Safety Considerations

  • Handling: this compound and its related compounds are irritants.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Handle the compound in a well-ventilated area or a fume hood.[8][9]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety protocols.

This guide is intended to provide a comprehensive overview and practical solutions for the work-up of reactions involving this compound. Given the unique nature of each reaction, some optimization of these procedures may be necessary.

References

Technical Support Center: NMR Analysis of 2-Methoxy-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Methoxy-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when identifying impurities in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we provide practical, field-tested insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity of your analytical results.

FAQs and Troubleshooting Guides

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: Understanding the baseline NMR spectrum of the pure compound is the first critical step. Based on predictive models and data from structurally similar compounds, the following chemical shifts are expected when using CDCl₃ as the solvent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
H-4~8.1Singlet~140
H-6~7.2Singlet~125
-OCH₃~4.0Singlet~55
-CH₃~2.4Singlet~18
C-2--~160
C-3--~145
C-5--~135

Note: These are predicted values and may vary slightly based on experimental conditions such as solvent and concentration.

Q2: I'm seeing extra peaks in my ¹H NMR spectrum. How can I identify the potential impurities?

A2: The presence of unexpected signals in your NMR spectrum typically points to impurities from the synthesis process or residual solvents. A common synthetic route to this compound involves the nitration of 2-methoxy-5-methylpyridine or the methoxylation of 2-chloro-5-methyl-3-nitropyridine. Therefore, common impurities include starting materials, intermediates, and side-products.

Workflow for Impurity Identification

start Broad Peaks Observed check_shimming Check Spectrometer Shimming start->check_shimming check_concentration Check Sample Concentration check_shimming->check_concentration Shimming is good resolve Sharp Peaks Achieved check_shimming->resolve Re-shim check_solubility Check Sample Solubility check_concentration->check_solubility Concentration is optimal check_concentration->resolve Dilute sample check_paramagnetic Check for Paramagnetic Impurities check_solubility->check_paramagnetic Sample is fully dissolved check_solubility->resolve Use a different solvent or filter check_paramagnetic->resolve No paramagnetic species check_paramagnetic->resolve Purify to remove metals

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methoxy-5-methyl-3-nitropyridine and 2-Chloro-5-methyl-3-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, substituted nitropyridines serve as indispensable building blocks. Their unique electronic properties render them ideal precursors for constructing complex molecular architectures. Among these, 2-substituted-5-methyl-3-nitropyridines are of significant interest. This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 2-methoxy-5-methyl-3-nitropyridine and 2-chloro-5-methyl-3-nitropyridine .

The primary focus of this analysis is their performance in Nucleophilic Aromatic Substitution (SNAr) reactions, the most common and synthetically valuable transformation for this class of compounds. Understanding the nuanced differences in their reactivity is paramount for researchers and process chemists aiming to optimize reaction conditions, improve yields, and make informed decisions in the early stages of synthetic route design. This guide moves beyond a simple cataloging of facts to explain the underlying chemical principles and provide actionable, field-proven insights.

The Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Scaffold

To appreciate the reactivity differences, one must first understand the mechanism through which these molecules react. The SNAr reaction is not a concerted process like an SN2 reaction; it proceeds via a distinct two-step addition-elimination pathway.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deficiency is dramatically amplified by the presence of a strong electron-withdrawing nitro group (-NO₂).[1][2] The nitro group, positioned ortho to the C2 substituent, is critically important as it can directly stabilize the incoming negative charge through resonance. This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] This first step is typically the rate-determining step of the reaction.[1]

  • Elimination of the Leaving Group: In the second, faster step, the leaving group is expelled from the Meisenheimer complex, which restores the aromaticity of the pyridine ring and yields the final substituted product.[1]

The overall efficiency of the SNAr reaction is therefore governed by two primary factors: the electrophilicity of the carbon atom being attacked and the ability of the substituent at that position to function as a good leaving group.

References

A Comparative Study of Substituted Nitropyridines in SNAr Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of modern synthetic chemistry. Among the plethora of substrates, substituted nitropyridines stand out for their versatility and reactivity, serving as key building blocks in the synthesis of a wide array of pharmaceuticals and functional materials. The inherent electron deficiency of the pyridine ring, significantly amplified by the presence of a nitro group, renders these heterocycles highly susceptible to nucleophilic attack.

This guide provides an in-depth comparative analysis of the performance of variously substituted nitropyridines in SNAr reactions. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that govern their reactivity, offering field-proven insights and supporting experimental data to inform your synthetic strategies.

The Mechanism of Nucleophilic Aromatic Substitution on Nitropyridines

The SNAr reaction of a substituted nitropyridine with a nucleophile proceeds via a well-established two-step addition-elimination mechanism. The initial, and often rate-determining, step involves the attack of the nucleophile on an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is paramount to the facility of the reaction. The aromaticity of the ring is then restored in the second step through the expulsion of a leaving group.

The presence of a strongly electron-withdrawing nitro group is crucial for activating the pyridine ring towards nucleophilic attack.[3] This activation is most pronounced when the nitro group is positioned ortho or para to the leaving group, as this allows for the delocalization of the negative charge in the Meisenheimer complex onto the oxygen atoms of the nitro group, a significant stabilizing effect.[4] Similarly, the pyridine nitrogen atom can also stabilize the negative charge of the intermediate, particularly when the attack occurs at the C2 or C4 positions.[4]

experimental_workflow start Dissolve chloronitropyridine in an appropriate solvent (e.g., Ethanol, DMF) add_amine Add amine nucleophile (1.0-1.2 equivalents) start->add_amine add_base Add base (e.g., Et3N, K2CO3) (1.2-2.0 equivalents) add_amine->add_base heat Heat the reaction mixture (e.g., 80°C or reflux) add_base->heat monitor Monitor reaction progress by TLC heat->monitor workup Aqueous workup (e.g., add H2O, extract with ethyl acetate) monitor->workup Upon completion dry Dry organic layer (e.g., Na2SO4) workup->dry purify Purify by column chromatography dry->purify

References

A Comprehensive Guide to the Structural Validation of Compounds Synthesized from 2-Methoxy-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the unambiguous structural validation of newly synthesized compounds is a cornerstone of rigorous scientific practice.[1][2][3] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of molecules derived from 2-Methoxy-5-methyl-3-nitropyridine, a versatile scaffold in the synthesis of complex organic molecules.[4] We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive resource for researchers in the field.

The Synthetic Landscape: From Starting Material to Target Compound

This compound serves as a valuable starting material due to the strategic placement of its functional groups, which allows for a variety of chemical transformations. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the methoxy group can be a site for further modification.[4] A common synthetic route involves the reduction of the nitro group to an amine, which can then be further derivatized.

For the purpose of this guide, let us consider a hypothetical synthesis of a target compound, N-(2-methoxy-5-methylpyridin-3-yl)acetamide , a potential pharmacophore.

Part 1: The Gold Standard in Structural Elucidation: A Multi-technique Approach

A single analytical technique is rarely sufficient for the complete and unambiguous structural determination of a novel compound.[1][3][5] A combination of spectroscopic and spectrometric methods provides a holistic view of the molecule, from its atomic connectivity to its three-dimensional arrangement. The "big three" in structure proof are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule.[6] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[6] For pyridine derivatives, ¹H and ¹³C NMR are fundamental.[6]

Experimental Protocol: ¹H and ¹³C NMR of N-(2-methoxy-5-methylpyridin-3-yl)acetamide

  • Sample Preparation: Dissolve ~5-10 mg of the purified synthesized compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[6]

  • ¹H NMR Acquisition:

    • Obtain a one-dimensional ¹H NMR spectrum.

    • The aromatic protons on the pyridine ring will typically appear in the downfield region (δ 7.0-8.5 ppm).[6]

    • Protons of the methyl and methoxy groups will be in the upfield region.

    • The amide proton will likely be a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum. This provides information on the carbon skeleton.[6]

    • The carbon atoms of the pyridine ring will resonate at lower field due to the electronegativity of the nitrogen atom.[6]

  • 2D NMR for Unambiguous Assignments:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish which protons are adjacent to each other.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

Data Interpretation and Comparison:

Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale
Pyridine H4~7.5-7.8~120-130Positioned between two substituents.
Pyridine H6~8.0-8.3~140-150Adjacent to the nitrogen atom, leading to deshielding.[6]
Methoxy (-OCH₃)~3.9-4.1~55-60Typical range for methoxy groups on an aromatic ring.
Methyl (-CH₃)~2.2-2.4~15-20Standard chemical shift for a methyl group on a pyridine ring.
Acetyl (-COCH₃)~2.0-2.2~20-25Characteristic of an acetamido methyl group.
Amide (-NH)~8.5-9.5 (variable)-Broad signal, exchangeable with D₂O.
Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.[7][8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules, minimizing fragmentation and clearly showing the molecular ion.

  • Analysis: Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, to obtain an accurate mass measurement.[9]

Data Interpretation:

The primary piece of information from HRMS is the accurate mass of the molecular ion (e.g., [M+H]⁺). This allows for the determination of the molecular formula with high confidence. For our target compound, C₉H₁₂N₂O₂, the expected monoisotopic mass is 180.0899. An experimental mass measurement within a few parts per million (ppm) of this value provides strong evidence for the proposed formula.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction is considered the gold standard for determining the three-dimensional atomic structure of a crystalline compound.[10][11][12][13] It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[10][13]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution, slow cooling, or vapor diffusion are common techniques to grow single crystals of sufficient quality (ideally >20µm in all dimensions).[12]

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays.[12] The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is used to solve the crystal structure, revealing the electron density map of the molecule. This map is then refined to determine the precise positions of all atoms.

Data Interpretation:

The output of an X-ray crystal structure analysis is a detailed 3D model of the molecule. This provides unambiguous confirmation of the connectivity and stereochemistry, leaving no doubt as to the compound's identity.[10] It can also reveal information about intermolecular interactions in the crystal lattice.[10][13]

Part 2: Comparative Analysis of Validation Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Atomic connectivity, chemical environment, stereochemistry.[6]Non-destructive, provides detailed structural information in solution.Requires a relatively pure sample, can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[14][7]High sensitivity, requires very small amounts of sample.[7]Does not provide information on stereochemistry, soft ionization may not produce fragments.
X-ray Crystallography Unambiguous 3D structure, bond lengths and angles, stereochemistry.[10][11][12]Provides the most definitive structural proof.[13]Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state.

Part 3: Visualizing the Workflow

A logical workflow is essential for efficient and accurate compound validation.

G cluster_synthesis Synthesis cluster_validation Structural Validation start This compound reaction Synthetic Transformation (e.g., Nitro Reduction, Acetylation) start->reaction product Crude Product reaction->product purification Purification (e.g., Chromatography, Recrystallization) product->purification pure_product Pure Synthesized Compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_product->nmr ms Mass Spectrometry (HRMS) pure_product->ms xray X-ray Crystallography (if crystalline) pure_product->xray final_structure Validated Structure nmr->final_structure ms->final_structure xray->final_structure

Caption: Workflow for Synthesis and Structural Validation.

Conclusion

The structural validation of a synthesized compound is a multi-faceted process that requires the intelligent application of complementary analytical techniques. For derivatives of this compound, a combination of NMR spectroscopy, mass spectrometry, and, where possible, X-ray crystallography provides the necessary data to confirm the molecular structure with a high degree of confidence. This rigorous approach is fundamental to the integrity of research and the successful development of new chemical entities.

References

A Senior Application Scientist's Guide to Alternative Building Blocks for 2-Methoxy-5-methyl-3-nitropyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in medicinal chemistry. The pyridine scaffold is a cornerstone of modern drug discovery, prized for its ability to modulate physicochemical properties and engage in crucial interactions with biological targets.[1][2] This guide provides an in-depth technical comparison of 2-Methoxy-5-methyl-3-nitropyridine, a versatile building block, with several of its key bioisosteric alternatives. Our focus will be on providing actionable insights, supported by experimental data, to inform rational drug design and optimization.

The Privileged Pyridine Scaffold: A Foundation for Innovation

The pyridine ring is a "privileged scaffold" in medicinal chemistry, a distinction earned through its frequent appearance in a vast array of natural products, vitamins, and FDA-approved drugs.[1][2] Its nitrogen atom introduces a dipole moment, enhances aqueous solubility, and provides a hydrogen bond acceptor, all of which are pivotal in fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile.[2] The strategic placement of substituents on the pyridine ring allows for precise modulation of a compound's properties, making substituted pyridines invaluable tools in the medicinal chemist's arsenal.

This compound: A Versatile but Potentially Problematic Building Block

This compound is a highly functionalized building block that offers multiple points for diversification in a drug discovery program. The methoxy group can act as a hydrogen bond acceptor and influence the electronics of the pyridine ring. The methyl group can provide a handle for further functionalization or occupy a hydrophobic pocket in a target protein. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring and can also participate in hydrogen bonding.

However, the presence of an aromatic nitro group is often a red flag in drug development. It can be reduced in vivo to form potentially toxic hydroxylamines and nitrosoamines.[3] This metabolic liability necessitates the exploration of alternative building blocks that can mimic the desirable properties of the nitro group while mitigating its associated risks.

The Strategy of Bioisosteric Replacement

Bioisosterism, the substitution of a functional group with another that has similar steric and electronic properties, is a powerful strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties.[4] In the context of this compound, we will explore bioisosteric replacements for the critical 3-nitro group.

Bioisosteric_Replacement_Strategy cluster_alternatives Alternative Functional Groups at 3-Position This compound This compound Alternative_Building_Blocks Alternative_Building_Blocks This compound->Alternative_Building_Blocks Bioisosteric Replacement Improved_Properties Improved_Properties Alternative_Building_Blocks->Improved_Properties Leads to Cyano Cyano Trifluoromethyl Trifluoromethyl Sulfonyl Sulfonyl

Caption: Bioisosteric replacement strategy for the 3-nitro group.

Comparative Analysis of Alternative Building Blocks

This section provides a detailed comparison of three key bioisosteric replacements for the 3-nitro group on the 2-methoxy-5-methylpyridine scaffold: the cyano, trifluoromethyl, and sulfonyl groups.

The Cyano (-CN) Group: A Mimic of Hydrogen Bonding

The cyano group is a well-established bioisostere for the nitro group. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, mimicking a key interaction of the nitro group.[4] The linear geometry of the cyano group also provides a different steric profile compared to the trigonal planar nitro group.

Experimental Data Snapshot: Anticancer Activity

Compound IDSubstitution on Phenyl RingCell LineIC50 (µM)[5]
4e 3-NO₂MCF-78.352
Reference (Doxorubicin) -A549-

Note: This data is from a study on a different, but related, series of cyanopyridine derivatives and is presented for illustrative purposes.

The Trifluoromethyl (-CF₃) Group: Enhancing Metabolic Stability

The trifluoromethyl group is another excellent bioisostere for the nitro group. It is strongly electron-withdrawing and can improve metabolic stability due to the strength of the C-F bond.[6] Its lipophilicity can also be advantageous for cell permeability.

Experimental Data Snapshot: Agrochemical Activity

The utility of the trifluoromethylpyridine scaffold is well-documented in the agrochemical industry, where it has been shown to enhance herbicidal activity compared to nitro-substituted analogs.[6]

Compound TypeTargetAdvantage of -CF₃ Group[6]
Pyridine HerbicidesAcetyl-CoA carboxylase (ACCase)Improved translocation and herbicidal activity on perennial grass weeds compared to nitrofen.
Pyridine Herbicides4-hydroxyphenylpyruvate dioxygenase (HPPD)Reduced hydrophobicity and increased acidity, leading to improved bioavailability.
The Sulfonyl (-SO₂R) Group: A Versatile Hydrogen Bond Acceptor

The sulfonyl group offers a versatile alternative to the nitro group. It is a strong electron-withdrawing group and a potent hydrogen bond acceptor. The 'R' group on the sulfonyl moiety can be readily modified to explore structure-activity relationships and fine-tune physicochemical properties.

Experimental Data Snapshot: PI3K/mTOR Dual Inhibitors

A recent study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors highlights the potential of this scaffold in generating potent and selective drug candidates.[4]

Compound IDAromatic SkeletonPI3Kα IC50 (nM)[4]mTOR IC50 (nM)[4]
11a Benzo[4][7]thieno[3,2-d]pyrimidine--
Representative Inhibitor Imidazo[1,2-a]pyridine0.8-

Note: This data showcases the utility of the sulfonyl-substituted methoxypyridine scaffold in a relevant therapeutic area.

Experimental Protocols

This section provides representative, step-by-step methodologies for the synthesis of this compound and its key bioisosteric alternatives. These protocols are intended as a starting point for laboratory synthesis and may require optimization based on specific substrates and reaction scales.

Protocol 1: Synthesis of this compound

This protocol describes a typical nucleophilic aromatic substitution to introduce the methoxy group.

Synthesis_Nitropyridine Start 2-Chloro-5-methyl-3-nitropyridine Product This compound Start->Product Nucleophilic Aromatic Substitution Reagent Sodium Methoxide in Methanol Reagent->Product

Caption: Synthesis of this compound.

Materials:

  • 2-Chloro-5-methyl-3-nitropyridine

  • Sodium methoxide

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-Chloro-5-methyl-3-nitropyridine in anhydrous methanol, add sodium methoxide at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of 2-Methoxy-5-methyl-3-cyanopyridine

This protocol outlines a Sandmeyer reaction to introduce the cyano group from an amino precursor.

Synthesis_Cyanopyridine Start 3-Amino-2-methoxy-5-methylpyridine Intermediate Diazonium Salt Start->Intermediate Step 1 Step1 Diazotization (NaNO₂, HCl) Step1->Intermediate Product 2-Methoxy-5-methyl-3-cyanopyridine Intermediate->Product Step 2 Step2 Sandmeyer Reaction (CuCN) Step2->Product

Caption: Synthesis of 2-Methoxy-5-methyl-3-cyanopyridine.

Materials:

  • 3-Amino-2-methoxy-5-methylpyridine

  • Hydrochloric acid

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium carbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-Amino-2-methoxy-5-methylpyridine in aqueous hydrochloric acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Cool the mixture and neutralize with sodium carbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 2-Methoxy-5-methyl-3-cyanopyridine.

Protocol 3: Synthesis of 2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine

This protocol describes a Suzuki-Miyaura cross-coupling reaction to introduce the trifluoromethyl group.

Synthesis_Trifluoromethylpyridine Start 3-Bromo-2-methoxy-5-methylpyridine Product 2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine Start->Product Reagent1 Trifluoromethylboronic Acid or Ester Reagent1->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃) Base->Product

Caption: Synthesis of 2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine.

Materials:

  • 3-Bromo-2-methoxy-5-methylpyridine

  • (Trifluoromethyl)trimethylsilane or other trifluoromethyl source

  • Potassium (trifluoromethyl)trimethoxyborate

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add 3-Bromo-2-methoxy-5-methylpyridine, the trifluoromethylboron reagent, the palladium catalyst, and the base.

  • Degas the mixture with an inert gas (e.g., argon or nitrogen).

  • Add the solvent and heat the reaction mixture to the appropriate temperature (typically 80-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine.

Conclusion and Future Directions

The strategic replacement of the 3-nitro group in this compound with bioisosteres such as cyano, trifluoromethyl, and sulfonyl groups presents a powerful approach to mitigate potential metabolic liabilities while retaining or even enhancing desirable pharmacological properties. While direct comparative data across a single biological target remains an area for further investigation, the available evidence strongly suggests that these alternative building blocks offer significant advantages in terms of metabolic stability, potency, and synthetic tractability.

Future research should focus on the head-to-head comparison of these building blocks within a defined chemical series and against a specific biological target. Such studies will provide the much-needed quantitative data to guide the rational design of next-generation therapeutics based on the versatile 3-substituted pyridine scaffold.

References

reactivity comparison of 2-methoxy vs 2-chloro pyridines in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Coupling Reactivity of 2-Methoxy vs. 2-Chloro Pyridines

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

The 2-substituted pyridine motif is a cornerstone in medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates. The ability to forge new carbon-carbon and carbon-nitrogen bonds at this position is therefore of paramount importance. While a variety of electrophilic partners can be employed in cross-coupling reactions, 2-chloropyridines and their 2-methoxy counterparts represent two of the most common and economically viable choices. However, their reactivity profiles are starkly different, governed by the distinct mechanisms required to activate a carbon-chlorine (C-Cl) versus a carbon-oxygen (C-O) bond.

This guide provides an in-depth comparison of these two crucial building blocks, moving beyond simple yield comparisons to explore the underlying mechanistic principles, practical considerations for catalyst selection, and field-proven experimental protocols.

Part 1: The Mechanistic Divide: Oxidative Addition of C-Cl vs. C-O Bonds

The critical, and often rate-determining, step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the electrophile to the low-valent metal center (typically Pd(0)).[1] The facility of this step is directly related to the strength and polarity of the bond being broken.

Activation of 2-Chloropyridines:

The activation of a C(sp²)–Cl bond is a classic and well-understood process in palladium catalysis. A Pd(0) complex, supported by appropriate ligands, inserts directly into the C-Cl bond to form a Pd(II) intermediate. The general reactivity trend for halogens in this step is I > Br > Cl, reflecting the decreasing strength of the carbon-halogen bond.[2] While C-Cl bonds are stronger and thus less reactive than C-Br or C-I bonds, their activation is readily achieved with a wide array of modern, electron-rich phosphine ligands that promote the oxidative addition step.

Activation of 2-Methoxypyridines:

The C(sp²)–O bond of a methoxy group is significantly stronger and less polarized than a C-Cl bond, making its cleavage far more challenging for a palladium catalyst.[3][4] Direct oxidative addition to a Pd(0) center is often kinetically prohibitive. Consequently, successful cross-coupling of 2-methoxypyridines typically relies on alternative strategies:

  • Nickel Catalysis: Nickel catalysts are inherently more reactive towards C-O bond cleavage than their palladium counterparts.[5]

  • Specialized Palladium Systems: The use of highly electron-rich and sterically bulky ligands (e.g., biaryl phosphines) can, in some cases, enable the challenging oxidative addition to Pd(0).[3][4]

  • Directed C-O Activation: In some systems, the reaction proceeds through a different mechanism where the substrate coordinates to the metal center in a way that facilitates C-O cleavage, but this is less common for simple methoxy groups.

This fundamental difference in activation energy is the primary reason for the divergent reactivity observed between these two classes of substrates.

G cluster_0 General Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition ArX Ar-X (Electrophile) Transmetalation Ar-Pd(II)(R)L_n OA_Complex->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-R (Product) Transmetalation->Product Nu R-M (Nucleophile)

General catalytic cycle for palladium-catalyzed cross-coupling.

G x_axis Reaction Coordinate y_axis Energy axis_start axis_start->x_axis axis_start->y_axis axis_end_y reactants Pd(0) + 2-Subst.-Pyridine ts1 ‡ (C-Cl Activation) reactants->ts1 ts2 ‡ (C-O Activation) reactants->ts2 2,4 2,4 reactants->2,4 ΔG‡ (C-Cl) 2,6 2,6 reactants->2,6 ΔG‡ (C-O) intermediate1 Pd(II) Intermediate ts1->intermediate1 intermediate2 Pd(II) Intermediate ts2->intermediate2

Relative activation barriers for C-Cl vs. C-O bond oxidative addition.

Part 2: Head-to-Head Comparison in Key Cross-Coupling Reactions

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C-C bond formation. Here, the differences between our two substrates are pronounced.

  • 2-Chloropyridines: These are reliable and effective coupling partners. While less reactive than their bromo- or iodo-analogs, high yields can be consistently achieved using modern palladium catalysts. N-heterocyclic carbene (NHC) or bulky biarylphosphine ligands are often employed to facilitate the oxidative addition.[6]

  • 2-Methoxypyridines: Standard palladium-based Suzuki conditions are typically ineffective for 2-methoxypyridines. Successful couplings almost invariably require a switch to nickel catalysis, often with NHC ligands, which can readily cleave the inert C-O bond.[5]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100~85-95
2-Chloropyridine4-Methoxyphenylboronic acid[(NHC)Pd(cinn)Cl]Na₂CO₃H₂O100>90[6]
2-MethoxypyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100<5
2-MethoxypyridineArylboronic EsterNi(COD)₂ / SIPr·HClK₃PO₄Dioxane100~70-90[5]
B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for synthesizing the arylamine structures prevalent in pharmaceuticals. The choice between a chloro or methoxy leaving group significantly impacts the reaction design.

  • 2-Chloropyridines: The Buchwald-Hartwig amination of 2-chloropyridines is well-established. Success hinges on the use of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) and a specialized, sterically hindered biarylphosphine ligand such as BrettPhos or XPhos to promote the challenging C-N reductive elimination step.[7][8]

  • 2-Methoxypyridines: Palladium-catalyzed amination of 2-methoxypyridines is exceptionally difficult and rarely reported. The high temperatures and highly active catalysts required for C-O activation are often incompatible with the amine coupling partners. Again, nickel-based systems are the more viable, albeit less explored, alternative.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-ChloropyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene110>90
2-ChloropyridineAnilinePd(OAc)₂ / BrettPhosK₂CO₃t-AmOH110~80-95
2-MethoxypyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene110No Reaction
2-MethoxypyridineAnilineNiCl₂(dme) / dcypeK₃PO₄Dioxane120Possible, but challenging
C. Sonogashira Coupling (C-Csp Bond Formation)

The Sonogashira coupling provides a direct route to aryl alkynes, another valuable synthetic intermediate.

  • 2-Chloropyridines: While less reactive than 2-bromo or 2-iodopyridines, 2-chloropyridines can undergo Sonogashira coupling.[9] These reactions often require higher temperatures, higher catalyst loadings, and sometimes the exclusion of the copper(I) cocatalyst, which can be problematic at elevated temperatures.[10][11]

  • 2-Methoxypyridines: A standard Sonogashira coupling of a 2-methoxypyridine is not considered a feasible transformation. The conditions of the Pd/Cu catalytic cycle are not harsh enough to promote C-O bond cleavage.

Table 3: Representative Conditions for Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-ChloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65~70-85
2-ChloropyridineTrimethylsilylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100~80-90[12]
2-MethoxypyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65No Reaction

Part 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine

This protocol is a representative example and may require optimization for specific substrates.[13]

G A 1. Reagent Prep B 2. Inert Atmosphere A->B Charge flask C 3. Reagent Addition B->C Evacuate/backfill D 4. Heating & Monitoring C->D Seal & stir E 5. Workup D->E Cool & quench F 6. Purification E->F Extract & dry

Experimental workflow for Suzuki-Miyaura coupling.
  • Reagent Preparation: To an oven-dried reaction vessel, add the 2-chloropyridine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), potassium carbonate (K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Halopyridine

This protocol is adapted from established methods for heteroaryl chlorides and bromides.[14][15]

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.

  • Inert Atmosphere: Seal the vessel, remove from the glovebox, and add the anhydrous solvent (e.g., toluene or dioxane). Stir for 10 minutes at room temperature.

  • Reagent Addition: Add the 2-chloropyridine (1.0 equiv.) and the amine (1.2 equiv.) to the reaction mixture.

  • Heating and Monitoring: Seal the vessel tightly (e.g., with a Teflon screw cap) and heat to 100-120 °C. Monitor the reaction progress by LC-MS.

  • Workup: After cooling, carefully unseal the vessel and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Part 4: Conclusion and Strategic Recommendations

  • For Versatility and Reliability: 2-Chloropyridines are the superior electrophiles for standard palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Their C-Cl bond is readily activated by a wide range of modern catalyst systems, making them robust and predictable building blocks.

  • For Niche C-O Activation: 2-Methoxypyridines are specialized substrates that are largely inert under standard palladium catalysis. Their use is almost exclusively limited to reactions employing more reactive nickel catalysts or highly specialized, bespoke palladium systems that are not in common use. While representing a "greener" leaving group, the practical challenges associated with their activation often outweigh this benefit.

Recommendations for the Practicing Scientist:

  • Default to 2-Chloropyridines: For most synthetic applications requiring the construction of C-C or C-N bonds at the 2-position of a pyridine ring, the 2-chloro derivative should be the default choice.

  • Reserve 2-Methoxypyridines for Specific Scenarios: Consider using a 2-methoxypyridine only when a halide is incompatible with other functional groups in the molecule (a rare occurrence with modern catalysts) or when exploring novel, nickel-catalyzed methodologies.

  • Consider Synthetic Sequence: It is often more efficient to perform a cross-coupling reaction on a 2-chloropyridine and subsequently introduce a methoxy group via nucleophilic aromatic substitution (SNAr) if desired, rather than attempting a direct cross-coupling on the 2-methoxypyridine itself.

By understanding the fundamental mechanistic differences and the practical implications for catalyst and condition selection, researchers can make more informed and efficient decisions in the design and execution of complex synthetic routes.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Methoxy-5-methyl-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical synthesis and drug development, the structural integrity and purity of a target molecule are not merely data points; they are the bedrock of reliable biological and toxicological assessment. For researchers invested in the promising pharmacological applications of 2-Methoxy-5-methyl-3-nitropyridine derivatives, a rigorous and multi-faceted approach to purity assessment is non-negotiable. The presence of unreacted starting materials, intermediates, or side-products can drastically alter a compound's efficacy and safety profile.

This guide provides a comprehensive comparison of the most effective analytical techniques for this purpose. It is designed to move beyond a simple recitation of methods, instead offering a logical framework for their application, grounded in the principles of scientific integrity and informed by years of in-field experience. Our objective is to empower researchers to construct a self-validating system for purity assessment, ensuring the generation of robust and defensible data.

The Orthogonal Approach: A Strategy for Comprehensive Purity Profiling

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, employing multiple methods that measure different physicochemical properties, is essential for a comprehensive evaluation. For this compound derivatives, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by the classical method of melting point analysis.

Purity_Assessment_Strategy cluster_preliminary Preliminary Screening cluster_reporting Final Assessment Start Synthesized this compound Derivative HPLC HPLC-UV (Quantitative Purity) Start->HPLC GCMS GC-MS (Volatile Impurities) Start->GCMS NMR NMR Spectroscopy (Structural Confirmation) Start->NMR MP Melting Point Analysis Start->MP Report Comprehensive Purity Profile & Report HPLC->Report GCMS->Report NMR->Report MP->Report

Caption: An integrated workflow for comprehensive purity assessment.

Comparative Analysis of Key Purity Assessment Techniques

The selection of an appropriate analytical method, or combination thereof, depends on the specific properties of the derivative and the potential impurities. The following table summarizes the key performance characteristics of the recommended techniques.

TechniquePrinciple of Separation/DetectionTypical SensitivitySpecificityKey Applications & Insights
HPLC-UV Differential partitioning between a mobile and stationary phase, with UV absorbance detection.High (ng-pg range)HighThe workhorse for quantitative purity assessment of non-volatile compounds. Provides "% area" purity.
GC-MS Separation based on volatility and polarity, with mass-based identification.Very High (pg-fg range)Very HighIdeal for identifying and quantifying volatile and semi-volatile impurities. Provides structural information on impurities.
NMR Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field.Moderate (µg-mg range)HighUnambiguous structural confirmation of the main component. Identification of isomers and structurally related impurities. qNMR for absolute purity.[1]
Melting Point Temperature range of solid-to-liquid phase transition.LowLowA rapid, preliminary indicator of purity.[2][3][4][5] A narrow range suggests high purity.[3][4][5]

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the cornerstone of purity determination for most organic compounds. For this compound derivatives, a reversed-phase method is typically most effective. The choice of a C18 column is based on the compound's moderate polarity, allowing for good retention and separation from both more polar and less polar impurities. A gradient elution is often preferred over an isocratic one to ensure the elution of a wider range of potential impurities with varying polarities. UV detection is highly suitable due to the presence of the UV-active nitropyridine chromophore.[6][7]

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 254 nm (or wavelength of maximum absorbance)

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in acetonitrile. Filter through a 0.22 µm syringe filter prior to injection.

  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Dissolve Sample (1 mg/mL in ACN) B Syringe Filter (0.22 µm) A->B C Inject into C18 Column B->C D Gradient Elution C->D E UV Detection D->E F Generate Chromatogram E->F G Calculate Peak Area % F->G H Determine Purity G->H

Caption: Standard workflow for HPLC-based purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful tool for identifying and quantifying volatile impurities that might be present from the synthesis, such as residual solvents or volatile by-products.[8][9] The high sensitivity of MS detection, particularly in selected ion monitoring (SIM) mode, allows for the detection of trace-level impurities.[10] For nitropyridine derivatives, a non-polar column like a DB-5ms is a good starting point for method development.

Experimental Protocol: GC-MS for Volatile Impurity Profiling

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.[11]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Final Hold: 5 min at 280 °C

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is unparalleled for structural confirmation.[12] A clean ¹H NMR spectrum, with correctly assigned peaks and integrations, is strong evidence of a pure compound. The presence of small, unidentifiable peaks can indicate impurities. For a more rigorous assessment, Quantitative NMR (qNMR) can be employed.[1][13][14][15][16] By adding a certified internal standard of known concentration, the absolute purity of the target compound can be determined with high accuracy.[13][16] This provides an orthogonal validation of the purity value obtained from HPLC.

Experimental Protocol: ¹H NMR for Structural and Purity Verification

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • For Structural Confirmation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For qNMR: Accurately weigh ~10 mg of the sample and a similar amount of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a suitable deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. For qNMR, ensure a long relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis:

    • Compare the obtained spectrum with the expected spectrum for the target structure.

    • For qNMR, calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Melting Point Analysis

Expertise & Experience: This classical technique remains a valuable, rapid, and cost-effective tool for a preliminary assessment of purity.[2][3][4][5] A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C).[3][5] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[3][5]

Experimental Protocol: Melting Point Determination

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount into a capillary tube.

  • Measurement: Heat the sample at a slow rate (1-2 °C per minute) near the expected melting point. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

Trustworthiness: Adherence to Regulatory Standards

To ensure the highest level of scientific integrity, all analytical methods used for purity determination of compounds intended for pharmaceutical development should be validated according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) for analytical procedure validation.[16] Furthermore, the reporting and qualification of impurities should follow the thresholds outlined in ICH Q3A for new drug substances.[17][18][19][20][21]

Conclusion

The purity assessment of synthesized this compound derivatives is a critical process that demands a thoughtful, multi-technique approach. By integrating the quantitative power of HPLC, the impurity identification capabilities of GC-MS, the definitive structural confirmation of NMR, and the rapid screening provided by melting point analysis, researchers can build a comprehensive and reliable purity profile. This rigorous analytical characterization is fundamental to ensuring the quality, safety, and efficacy of these promising compounds as they advance through the drug development pipeline.

References

A Comparative Guide to the Quantitative Analysis of 2-Methoxy-5-methyl-3-nitropyridine Impurities: The Superiority of LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a quality control checkbox; it is a fundamental pillar of drug safety and efficacy. The presence of impurities, even at trace levels, can have significant pharmacological and toxicological consequences.[1] This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of impurities in 2-Methoxy-5-methyl-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds. We will demonstrate, with supporting experimental designs and data, the unequivocal superiority of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) over traditional techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The Critical Need for Impurity Profiling

Impurities in an API can originate from various sources, including the synthetic route (starting materials, byproducts, intermediates), degradation of the API, or contamination during storage.[1] For a molecule like this compound, potential impurities could arise from incomplete reactions, side reactions, or degradation. For instance, based on common synthetic pathways for similar nitropyridine compounds, we can hypothesize the presence of impurities such as:

  • Impurity A (Starting Material): 2-Hydroxy-5-methyl-3-nitropyridine (potential precursor)

  • Impurity B (Demethylation Product): 2-Hydroxy-5-methyl-3-nitropyridine

  • Impurity C (Positional Isomer): 2-Methoxy-3-methyl-5-nitropyridine

  • Impurity D (Over-nitration Product): 2-Methoxy-5-methyl-3,x-dinitropyridine

The International Council for Harmonisation (ICH) guidelines, specifically Q3A, mandate strict thresholds for the reporting, identification, and qualification of such impurities, making sensitive and specific analytical methods paramount.[2][3]

Comparative Analysis of Analytical Techniques

While HPLC-UV has been a workhorse in pharmaceutical quality control for decades, its limitations become apparent when dealing with trace-level, structurally similar, or chromatically weak impurities.[4] LC-MS/MS, on the other hand, offers a significant leap in analytical capability.[5]

Key Performance Metrics: LC-MS/MS vs. HPLC-UV
Performance MetricHPLC-UVLC-MS/MSRationale for LC-MS/MS Superiority
Sensitivity (LOD/LOQ) µg/mL (ppm) rangeng/mL to pg/mL (ppb to ppt) rangeMass spectrometry is an inherently more sensitive detection technique than UV absorption, crucial for detecting genotoxic or other harmful impurities at very low levels.[6][7]
Selectivity/Specificity Moderate; relies on chromatographic separation and UV absorbance. Co-eluting species with similar UV spectra can interfere.High to Very High; relies on both chromatographic separation and the unique mass-to-charge ratio (m/z) of the parent ion and its fragments.[8]The use of Multiple Reaction Monitoring (MRM) provides two layers of mass filtering, virtually eliminating matrix interference and confirming identity with high confidence.[9]
Identification Capability Limited to retention time matching with a known standard. No structural information.Provides molecular weight and, through fragmentation (MS/MS), structural information, aiding in the identification of unknown impurities.[10]Tandem mass spectrometry allows for the elucidation of fragmentation patterns, which act as a "fingerprint" for a specific molecule.[11]
Linearity & Dynamic Range Good, typically 2-3 orders of magnitude.Excellent, often spanning 4-5 orders of magnitude.Wider dynamic range allows for the simultaneous quantification of trace-level impurities and the main API in a single run, if necessary.
Robustness High; less susceptible to matrix effects.Can be susceptible to ion suppression or enhancement from the sample matrix.While matrix effects are a consideration, they can be effectively managed through proper sample preparation, chromatographic optimization, and the use of isotopically labeled internal standards.

Experimental Design: A Validated LC-MS/MS Method

To illustrate the practical application and superiority of LC-MS/MS, we present a detailed, robust, and validated experimental protocol for the quantitative analysis of this compound and its hypothetical impurities. This method is designed to meet the stringent requirements of regulatory bodies like the FDA and EMA.[3][9]

Diagram of the LC-MS/MS Analytical Workflow

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample API Sample Dilution Dilution in Acetonitrile/Water Sample->Dilution Spiking Spike with Internal Standard Dilution->Spiking Filtration Filtration (0.22 µm) Spiking->Filtration Autosampler Autosampler Injection Filtration->Autosampler Prepared Sample Column C18 Reversed-Phase Column (Gradient Elution) Autosampler->Column ESI Electrospray Ionization (ESI+) Column->ESI Eluent Q1 Quadrupole 1 (Q1) (Parent Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Q3) (Fragment Ion Selection) Q2->Q3 Detector Detector Q3->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for impurity quantification by LC-MS/MS.

Step-by-Step Experimental Protocol
  • Standard and Sample Preparation:

    • Standard Stock Solutions: Prepare individual stock solutions of this compound and each impurity standard (if available) in methanol at a concentration of 1 mg/mL.

    • Working Standard Solution: Prepare a mixed working standard solution containing all analytes at a concentration of 1 µg/mL. Serially dilute to create calibration standards ranging from 0.5 ng/mL to 100 ng/mL.

    • Sample Preparation: Accurately weigh 50 mg of the this compound API sample, dissolve in and dilute to 50 mL with a 50:50 (v/v) mixture of acetonitrile and water to achieve a 1 mg/mL solution.

    • Internal Standard: Use a structurally similar, stable isotope-labeled compound, if available, to compensate for matrix effects.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry Parameters (MRM Transitions): The following MRM transitions are proposed based on the structures of the analyte and hypothetical impurities. These would be optimized during method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 169.1139.1 (loss of NO)15
Impurity A/B (Hydroxy) 155.1125.1 (loss of NO)18
Impurity C (Isomer) 169.1123.1 (fragmentation of pyridine ring)20
Impurity D (Dinitro) 214.1184.1 (loss of NO)15
Proposed Fragmentation Pathway

The fragmentation of the parent compound, this compound, is initiated by protonation in the ESI source. In the collision cell, the primary and most characteristic fragmentation is the neutral loss of the nitro group radical (•NO), a common pathway for nitroaromatic compounds.[11]

Fragmentation Pathway Parent [M+H]+ m/z 169.1 Fragment [M+H-NO]+ m/z 139.1 Parent->Fragment Collision-Induced Dissociation (CID) - NO

Caption: Proposed fragmentation of this compound.

Method Validation: A Trustworthy System

The developed LC-MS/MS method must be rigorously validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[2]

Validation ParameterAcceptance Criteria
Specificity No interference at the retention times of the analytes in blank and placebo samples.
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve over the range of LOQ to 150% of the specification limit.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10:1, with acceptable precision and accuracy.
Accuracy (% Recovery) 80-120% recovery for spiked samples at three concentration levels (e.g., 50%, 100%, 150% of the specification limit).
Precision (% RSD) Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 15%.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate ±10%, column temperature ±5°C).

Conclusion: Embracing a Superior Analytical Standard

For the critical task of quantifying impurities in this compound, LC-MS/MS is demonstrably superior to conventional HPLC-UV methods. Its unparalleled sensitivity, exceptional selectivity, and ability to provide structural information make it the gold standard for ensuring the purity and safety of pharmaceutical ingredients.[5][10] By adopting a well-developed and rigorously validated LC-MS/MS method, researchers and drug development professionals can have the highest level of confidence in their analytical data, facilitating regulatory compliance and, ultimately, protecting patient health.

References

A Senior Application Scientist's Guide to Method Selection and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of HPLC and LC-MS for the Characterization of Nitropyridine Reaction Mixtures

The synthesis of nitropyridines is a cornerstone of many pharmaceutical and agrochemical research and development programs. These nitrogen-containing heterocyclic compounds are key building blocks for a wide range of biologically active molecules. However, the synthetic reactions that produce nitropyridines are often complex, yielding a mixture of the desired product, unreacted starting materials, isomers, and various byproducts. The ability to accurately and comprehensively analyze these complex mixtures is critical for reaction optimization, impurity profiling, and ensuring the quality and safety of the final product.

This guide provides a detailed comparative analysis of two of the most powerful analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). As a senior application scientist, my goal is to move beyond a simple recitation of specifications and delve into the practical nuances of method selection, optimization, and data interpretation, grounded in the principles of scientific integrity and supported by empirical evidence.

The Analytical Challenge: Unraveling the Complexity of Nitropyridine Reactions

Nitropyridine reaction mixtures present a unique set of analytical challenges:

  • Isomeric Complexity: The nitration of pyridine and its derivatives can result in the formation of multiple positional isomers, which can be difficult to separate due to their similar physicochemical properties.

  • Diverse Polarity: The reaction mixture can contain compounds with a wide range of polarities, from nonpolar starting materials to highly polar byproducts.

  • Trace-Level Impurities: Potentially genotoxic or otherwise harmful impurities may be present at very low concentrations, requiring highly sensitive analytical methods for their detection and quantification.

  • Structural Elucidation: Identifying unknown byproducts and degradation products is crucial for understanding the reaction mechanism and ensuring product safety, but this can be challenging with conventional techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC with UV detection is a robust and widely used technique for the analysis of pharmaceutical compounds, including nitropyridines. It is a powerful tool for separating and quantifying the major components of a reaction mixture.

Principle of Operation

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For nitropyridines, reversed-phase HPLC is the most common modality, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Compounds with higher hydrophobicity will interact more strongly with the stationary phase and thus elute later than more polar compounds. A UV detector is then used to detect the compounds as they elute from the column, based on their ability to absorb light at a specific wavelength.

Strengths of HPLC for Nitropyridine Analysis
  • Robustness and Reliability: HPLC is a mature technology with well-established methods and a reputation for being reliable and reproducible.

  • Quantitative Accuracy: When properly validated, HPLC provides excellent quantitative accuracy and precision, making it the gold standard for purity assessment and content uniformity testing.

  • Cost-Effectiveness: Compared to LC-MS, HPLC systems are less expensive to purchase and maintain.

Limitations of HPLC for Nitropyridine Analysis
  • Limited Peak Purity Assessment: A single chromatographic peak in an HPLC-UV chromatogram does not guarantee a single compound. Co-eluting impurities with similar UV spectra can go undetected.

  • Lack of Definitive Identification: While retention time can be used for tentative identification against a known standard, it is not a definitive identifier.

  • Challenges with Trace Analysis: While sensitive, HPLC-UV may not be sufficient for the detection and quantification of trace-level impurities, especially in the presence of a high-concentration main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Identification and Sensitivity

LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. This powerful combination provides a level of analytical detail that is often unattainable with HPLC-UV alone.

Principle of Operation

As with HPLC, the sample is first separated by an LC system. The eluent from the LC column is then directed into the ion source of the mass spectrometer, where the molecules are ionized. The ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z). The detector then records the abundance of each ion at a specific m/z, generating a mass spectrum.

Strengths of LC-MS for Nitropyridine Analysis
  • Definitive Identification: The mass spectrum of a compound is a unique fingerprint that can be used for its definitive identification. High-resolution mass spectrometry (HRMS) can provide mass accuracy in the low ppm range, allowing for the determination of the elemental composition of an unknown compound.

  • Unparalleled Sensitivity: LC-MS, particularly with techniques like tandem mass spectrometry (MS/MS), offers exceptional sensitivity, enabling the detection and quantification of trace-level impurities that would be missed by HPLC-UV.

  • Peak Purity Assessment: By examining the mass spectra across a single chromatographic peak, it is possible to determine if it represents a single compound or a mixture of co-eluting species.

  • Structural Elucidation: MS/MS experiments, where a specific ion is fragmented and its fragment ions are analyzed, can provide valuable structural information for the identification of unknown impurities and metabolites.

Limitations of LC-MS for Nitropyridine Analysis
  • Matrix Effects: The presence of high concentrations of other components in the reaction mixture can suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification.

  • Complexity and Cost: LC-MS systems are more complex to operate and maintain than HPLC systems, and their purchase price is significantly higher.

  • Quantitative Challenges: While LC-MS can be used for quantification, it often requires the use of isotopically labeled internal standards to correct for matrix effects and ensure accuracy.

Head-to-Head Comparison: HPLC vs. LC-MS for Nitropyridine Reaction Mixtures

FeatureHPLC with UV DetectionLC-MS
Primary Application Purity assessment, quantification of major componentsIdentification of unknowns, trace-level impurity analysis, structural elucidation
Selectivity Based on chromatographic separation and UV absorbanceBased on chromatographic separation and mass-to-charge ratio
Sensitivity ng-µg rangepg-ng range
Identification Capability Tentative, based on retention time matching with standardsDefinitive, based on mass spectrum and fragmentation pattern
Peak Purity Assessment LimitedExcellent
Quantitative Accuracy Excellent with proper validationGood, but can be affected by matrix effects; requires internal standards for best accuracy
Cost LowerHigher
Complexity LowerHigher

Experimental Protocols: A Practical Guide

HPLC-UV Method for the Analysis of a Nitropyridine Reaction Mixture
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of each peak to determine the relative purity of the desired product.

    • Quantify the main peak against a standard of known concentration to determine the reaction yield.

LC-MS Method for the Identification of Impurities in a Nitropyridine Reaction Mixture
  • Sample Preparation:

    • Prepare the sample as described for the HPLC-UV method, but dilute to a final concentration of approximately 10 µg/mL to avoid saturating the MS detector.

  • LC-MS Conditions:

    • LC Conditions: Use the same LC conditions as the HPLC-UV method to facilitate comparison.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Data Analysis:

    • Extract the ion chromatograms for the expected masses of the product, starting materials, and any known impurities.

    • Examine the mass spectra of any unknown peaks to determine their molecular weight.

    • Perform MS/MS analysis on the unknown peaks to obtain structural information.

Visualizing the Workflow

Analytical Workflow for Nitropyridine Reaction Mixtures cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS Workflow hplc_prep Sample Preparation (Higher Concentration) hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis Inject hplc_data Quantitative Data (Purity, Yield) hplc_analysis->hplc_data Process lcms_prep Sample Preparation (Lower Concentration) lcms_analysis LC-MS Analysis lcms_prep->lcms_analysis Inject lcms_data Qualitative Data (Identification, Structure) lcms_analysis->lcms_data Process reaction_mixture Nitropyridine Reaction Mixture decision Analytical Goal? reaction_mixture->decision decision->hplc_prep Quantification decision->lcms_prep Identification quantification Quantification & Purity identification Identification & Trace Analysis

Caption: A flowchart illustrating the decision-making process and distinct workflows for analyzing nitropyridine reaction mixtures using HPLC-UV and LC-MS.

Expert Recommendations: Choosing the Right Tool for the Job

The choice between HPLC and LC-MS is not a matter of which technique is "better," but rather which is the most appropriate for the analytical question at hand.

  • For routine reaction monitoring and purity assessment of the main product, where the identities of the major components are known, HPLC-UV is the preferred technique. Its robustness, ease of use, and quantitative accuracy make it ideal for this purpose.

  • For impurity profiling, identification of unknown byproducts, and troubleshooting failed reactions, LC-MS is indispensable. Its ability to provide molecular weight and structural information is crucial for gaining a deeper understanding of the reaction chemistry.

  • In a drug development setting, a hybrid approach is often employed. HPLC-UV is used for routine quality control, while LC-MS is used for initial characterization of new synthetic routes, stability testing, and investigation of any out-of-specification results.

By understanding the strengths and limitations of each technique, researchers can develop a comprehensive analytical strategy for the characterization of nitropyridine reaction mixtures, leading to more efficient process development and higher quality products.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methoxy-5-methyl-3-nitropyridine was located in a comprehensive search. The following disposal procedures are synthesized from safety data for structurally analogous compounds, including substituted nitropyridines, and established best practices for the management of hazardous chemical waste.[1] It is imperative that you consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and activities. This document serves as a procedural guide, not a replacement for local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, targeting researchers, scientists, and professionals in drug development. The protocols herein are designed to establish a self-validating system of safety, minimizing risk and ensuring regulatory compliance.

Hazard Identification: The Foundation of Safe Disposal

Before any handling or disposal can occur, a thorough understanding of the compound's potential hazards is critical. This risk assessment informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway. Based on data from closely related nitropyridine compounds, this compound should be handled as a hazardous substance with the following potential classifications.

GHS PictogramHazard CodeHazard StatementCausality and Implication for Handling
H302Harmful if swallowed.[2]Accidental ingestion can lead to acute toxicity. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing thorough hand washing after handling.[2]
H315Causes skin irritation.[2][3]Direct contact can lead to localized inflammation and discomfort. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[2]
H319Causes serious eye irritation.[2][3]The compound can cause significant, potentially damaging irritation upon contact with the eyes. Mandatory use of chemical safety goggles is required to prevent splashes or contact with airborne particulates.[2]
H335May cause respiratory irritation.[2][3]Inhalation of dust or vapors can irritate the respiratory tract. All handling and preparation for disposal must be conducted within a certified chemical fume hood to mitigate this risk.[1][2]

Pre-Disposal Safety: Engineering Controls and PPE

Proper preparation is non-negotiable. The causality behind these measures is to create a controlled environment that isolates the researcher from the chemical hazard.

  • Engineering Controls: Your primary line of defense is to work within a certified chemical fume hood.[1] This ensures that any dust or vapors are effectively contained and exhausted, preventing respiratory exposure. An emergency eyewash station and safety shower must be readily accessible and tested regularly.[1][4]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected based on the specific risks.

    • Eye Protection: Chemical safety goggles are mandatory.[1]

    • Hand Protection: Wear chemical-resistant gloves such as nitrile or butyl rubber.[1] Standard latex gloves may not provide sufficient protection. Always consult the manufacturer's glove compatibility chart.

    • Body Protection: A fully-buttoned laboratory coat must be worn to protect from incidental contact and splashes.[1]

Step-by-Step Waste Disposal Protocol

The disposal of this compound must be treated as a formal hazardous waste procedure. Never pour this chemical down the drain or discard it in the regular trash.[1]

Step 1: Waste Classification and Segregation

  • Action: Classify all waste containing this compound (including pure compound, solutions, and contaminated materials like gloves or absorbent pads) as "Hazardous Chemical Waste."[1]

  • Causality: Proper classification ensures the waste stream is handled by qualified personnel and directed to the appropriate, licensed treatment facility, typically one capable of high-temperature incineration for organic compounds.[5] Segregation from incompatible materials, such as strong oxidizing agents, acids, and bases, is crucial to prevent dangerous chemical reactions within the waste container.[4][6][7]

Step 2: Container Selection and Labeling

  • Action: Select a sealable, airtight, and chemically compatible waste container.[6] Polyethylene or other plastic containers are often preferred to minimize the risk of breakage.[8] Immediately upon adding the first quantity of waste, affix a "Hazardous Waste" label provided by your institution's EHS department.[6][8]

  • Causality: A robust and properly sealed container prevents leaks and vapor release into the laboratory environment.[2][8] The label is a critical communication tool, providing essential information for safe handling, storage, and emergency response. The label must be filled out completely, including the full chemical name (not abbreviations), hazard information, and the date of accumulation.[8]

Step 3: Waste Accumulation and Storage

  • Action: Keep the hazardous waste container tightly sealed except when adding waste.[2][8] Store the container in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area.[1][4]

  • Causality: Keeping the container closed minimizes the release of potentially harmful vapors.[2] Storing it in a designated, controlled area prevents accidental spills and unauthorized access, ensuring the waste is managed safely until it can be collected.

Step 4: Arranging for Final Disposal

  • Action: Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup.[1] Do not attempt to treat, neutralize, or dispose of the chemical waste yourself unless it is part of a specific, EHS-approved protocol.[1]

  • Causality: EHS professionals are trained to handle, transport, and document hazardous waste according to strict federal and state regulations, such as those set by the U.S. Environmental Protection Agency (EPA).[5][9] This ensures the final disposal is performed in an environmentally responsible and legally compliant manner.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination. The following workflow outlines the necessary steps.

Spill_Response_Workflow spill Spill of this compound Occurs assess Assess Spill Size & Risk spill->assess large_spill Large Spill or Untrained Personnel assess->large_spill Large / High Risk small_spill Small, Contained Spill & Trained Personnel assess->small_spill Small / Low Risk evacuate 1. Alert Personnel & Evacuate Area 2. Contact Institutional Emergency Response / EHS large_spill->evacuate end Spill Managed Safely evacuate->end ppe 1. Ensure Proper PPE is Worn (Gloves, Goggles, Lab Coat) small_spill->ppe absorb 2. Cover with Inert Absorbent Material (e.g., Vermiculite, Sand) ppe->absorb collect 3. Collect Absorbed Material with Non-Sparking Tools absorb->collect containerize 4. Place in a Labeled Hazardous Waste Container collect->containerize decontaminate 5. Decontaminate Spill Area & Tools containerize->decontaminate decontaminate->end

Caption: Decision workflow for managing a chemical spill.

Decontamination of Empty Containers

An "empty" container that held this compound is not truly empty; it contains hazardous residue.

  • Protocol: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[8]

  • Critical Step: All rinsate from this cleaning process must be collected and disposed of as hazardous waste in the same manner as the original compound.[8]

  • Final Disposal: Only after the triple-rinse procedure and the removal or complete defacing of all hazardous labels can the container be discarded as regular laboratory glass or plastic waste.[8]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.